Naphthionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZRRZAVMCAKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-13-2 (mono-hydrochloride salt) | |
| Record name | Naphthionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3058909 | |
| Record name | 4-Amino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-86-6, 90459-10-2, 71342-91-1 | |
| Record name | 4-Amino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthionic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-naphthalenesulfonic acid, 4-amino-, diazotized, coupled with Dyer’s mulberry (Chlorophora tinctoria) extract | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZIK65C5CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Historical Synthesis of Piria's Acid
This guide provides a detailed exploration of the original method for synthesizing Piria's acid, also known as 4-aminonaphthalene-1-sulfonic acid. Developed by Raffaele Piria in 1851, this reaction represents a significant milestone in the history of organic chemistry, providing a pathway to aminonaphthalenesulfonic acids, which became crucial intermediates in the burgeoning synthetic dye industry.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational techniques of aromatic chemistry.
Introduction: The Significance of Piria's Acid
Piria's acid, with the chemical formula C₁₀H₉NO₃S, is a derivative of naphthalene containing both an amine and a sulfonic acid functional group.[4][5][6] Its discovery was pivotal, as it and other aminonaphthalenesulfonic acids became essential building blocks for a vast array of azo dyes.[3][4] The historical synthesis, known as the Piria reaction, is a classic example of the chemical transformations being explored in the mid-19th century. It involves the reaction of an aromatic nitro compound with a metal bisulfite, which results in the simultaneous reduction of the nitro group and sulfonation of the aromatic ring.[2][7] While more efficient methods, such as the direct sulfonation of 1-aminonaphthalene, have since been developed, an understanding of the original Piria reaction offers valuable insights into the evolution of synthetic organic chemistry.[3][8]
The Piria Reaction: A Mechanistic Overview
The historical synthesis of Piria's acid from α-nitronaphthalene is not a simple one-pot reaction but a multi-step process with competing side reactions. The overall transformation can be summarized as the treatment of α-nitronaphthalene with a metal sulfite (or bisulfite) solution, followed by acidification.[1][9] The reaction is understood to proceed through a complex mechanism involving nucleophilic addition of the bisulfite to the nitro group and the aromatic ring, followed by reduction and rearrangement.[10][11][12]
A significant challenge of the original Piria reaction is the formation of byproducts, which accounts for the characteristically low yield of the desired naphthionic acid.[9] The primary byproduct is a disulfonated species, 1-amino-2,4-naphthalenedisulfonic acid, which arises from the addition of a second sulfite molecule to the naphthalene ring.[12] This inherent lack of selectivity was a major drawback of the historical method.
Below is a conceptual workflow of the historical Piria reaction for the synthesis of this compound.
Figure 1: A simplified workflow diagram of the historical Piria reaction for the synthesis of this compound from α-nitronaphthalene.
Experimental Protocol: A Representative Historical Synthesis
The following protocol is based on documented lab-scale preparations of this compound using the Piria reaction.[9] It is presented for historical and educational purposes. Modern safety precautions should be strictly adhered to if attempting any chemical synthesis.
Materials and Reagents:
-
α-Nitronaphthalene
-
Sodium metabisulfite (to be used for generating sodium bisulfite solution)
-
Water
-
Hydrochloric acid (concentrated)
Equipment:
-
Round-bottom flask (250 mL, 2-neck)
-
Reflux condenser
-
Heating mantle
-
Overhead stirrer
-
Distillation apparatus
-
Büchner funnel and flask
-
Filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a 2-neck 250 mL round-bottom flask equipped with an overhead stirrer and a reflux condenser, combine 11.4 g of α-nitronaphthalene, 84.4 mL of water, and 67.3 mL of a 5.2 M sodium bisulfite solution (prepared from sodium metabisulfite).[9]
-
Reductive Sulfonation: With continuous stirring, heat the mixture to boiling using a heating mantle. Maintain a gentle reflux. The reaction is reported to take approximately 3 to 5 hours for the mixture to become homogeneous, indicating the consumption of the starting α-nitronaphthalene.[9]
-
Volume Reduction: After the reaction is complete, reconfigure the apparatus for simple distillation. Reduce the volume of the reaction mixture by approximately 25% by distilling off water. This step helps to concentrate the product.[9]
-
Acidification and Precipitation: Allow the concentrated solution to cool. In a separate beaker, prepare a dilute solution of hydrochloric acid. Slowly and with stirring, add the reaction mixture to the hydrochloric acid. The acidification will cause the this compound to precipitate out of the solution as a solid.
-
Isolation and Purification: Cool the suspension to facilitate complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove soluble inorganic salts and organic byproducts, such as sodium aminodisulfonate.[9]
-
Drying: The washed product, a damp solid, should be air-dried or dried in a desiccator to obtain the final product. The expected yield for this historical method is in the range of 20-30%.[9]
Quantitative Data and Yield Analysis
The low yield of the Piria reaction is a critical aspect of its historical context. The following table summarizes the quantitative parameters from the representative protocol.
| Parameter | Value | Reference |
| Starting Material (α-Nitronaphthalene) | 11.4 g | [9] |
| Sodium Bisulfite Solution (5.2 M) | 67.3 mL | [9] |
| Water | 84.4 mL | [9] |
| Reaction Time | ~3-5 hours | [9] |
| Reaction Temperature | Boiling/Reflux | [9] |
| Expected Yield | 20-30% | [9] |
The formation of a significant amount of disulfonated byproduct is the primary reason for the low yield of the desired monosulfonated product.[9][12]
Conclusion
The historical synthesis of Piria's acid via the Piria reaction is a testament to the ingenuity and perseverance of early organic chemists. While it has been largely superseded by more efficient and selective methods, its study provides valuable lessons in reaction mechanisms, byproduct formation, and the evolution of synthetic strategies. For researchers and professionals in the chemical and pharmaceutical sciences, understanding these foundational methods enriches our appreciation for the sophisticated synthetic tools available today.
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Piria Reaction. Chempedia - LookChem. [Link]
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Piria Reaction. Organic Reactions. [Link]
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preparation of this compound. Sciencemadness Discussion Board. [Link]
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Lauer, W. M., Sprung, M. M., & Langkammerer, C. M. (1936). The Piria Reaction. III. Mechanism Studies. Journal of the American Chemical Society, 58(2), 225–229. [Link]
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Aromatic sulfonation. Wikipedia. [Link]
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Goldblum, K. B., & Montonna, R. E. (1947). A STUDY OF THE MECHANISM OF THE PIRIA REACTION. The Journal of Organic Chemistry, 12(4), 572–575. [Link]
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This compound. Wikipedia. [Link]
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Goldblum, K. B., & Montonna, R. E. (1947). A STUDY OF THE MECHANISM OF THE PIRIA REACTION. The Journal of Organic Chemistry, 12(4), 572-575. [Link]
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Aminonaphthalenesulfonic acids. Wikipedia. [Link]
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1-Naphthalenesulfonic acid,4-amino-3-hydroxy-. NIST WebBook. [Link]
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4-Amino-3-hydroxy-1-naphthalenesulfonic Acid. American Elements. [Link]
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This compound. NIST WebBook. [Link]
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This compound. LookChem. [Link]
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Spectroscopic data of Naphthionic acid (¹H NMR, ¹³C NMR, IR, UV-Vis)
Introduction: The Molecular Blueprint of Naphthionic Acid
This compound, known systematically as 4-amino-1-naphthalenesulfonic acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes.[1][2] Its chemical identity is defined by a naphthalene core functionalized with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group.[3] This unique bifunctional structure dictates its chemical reactivity, solubility, and, ultimately, its application potential.[4] A thorough spectroscopic analysis is therefore not merely an academic exercise but a critical quality control and research tool. Understanding its molecular signature through techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides the foundational data for drug development, material science, and industrial chemistry professionals.
This guide provides an in-depth exploration of the spectroscopic characteristics of this compound. We will move beyond simple data reporting to dissect the causality behind experimental choices and the interpretation of the resulting spectra, empowering researchers to not only replicate but also to understand and adapt these analytical methodologies.
Molecular Structure and Analytical Workflow
A robust analytical workflow is essential for the comprehensive characterization of a molecule like this compound. The process begins with careful sample preparation, tailored to the specific spectroscopic technique, and proceeds through data acquisition to interpretation.
Caption: Chemical structure of this compound and a generalized workflow for its spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C nuclei.
Expertise in Action: The Rationale for Solvent Selection
The choice of solvent is the most critical experimental parameter in NMR. This compound's structure presents a challenge: the acidic sulfonic acid proton and the basic amino protons can readily exchange, and its overall polarity affects solubility.
-
Why DMSO-d₆ is the preferred solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity effectively dissolves the zwitterionic molecule. Crucially, the acidic protons of the sulfonic acid and amino groups exchange more slowly in DMSO-d₆ compared to protic solvents like D₂O, making their observation as broad signals more likely. This choice directly facilitates a more complete structural picture.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Gentle vortexing or sonication may be required to achieve full dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a 0 ppm reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H and ¹³C frequencies, and the magnetic field is shimmed to optimize homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a much larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
Data Interpretation
While specific, fully assigned experimental data for this compound's chemical shifts and coupling constants are not available in the provided search results[5][6], we can predict the expected spectral features based on the structure and data from related naphthalene derivatives.[6]
¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring system will appear as complex multiplets due to spin-spin coupling. The protons of the amino group (-NH₂) and the sulfonic acid group (-SO₃H) are expected to appear as broad singlets, with chemical shifts that can be highly variable depending on concentration and residual water in the solvent.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the naphthalene ring, as they are all chemically non-equivalent. These signals will appear in the aromatic region (approx. 110-150 ppm).[7] The carbon attached to the sulfonic acid group and the carbon attached to the amino group will be shifted significantly due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively.
| Spectroscopy Type | Expected Chemical Shift Range (ppm) | Notes on Interpretation |
| ¹H NMR | Aromatic H: ~7.0 - 9.0-NH₂: Broad, variable-SO₃H: Broad, variable | The aromatic region will show a complex splitting pattern. 2D NMR techniques (like COSY and HSQC) would be necessary for unambiguous assignment. |
| ¹³C NMR | Aromatic C: ~110 - 150 | Ten distinct signals are expected for the naphthalene carbons. The carbons directly bonded to the -NH₂ and -SO₃H groups will show the largest shifts from typical naphthalene values.[7] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is an exceptionally powerful and rapid technique for identifying the presence of specific functional groups, as different types of bonds (e.g., O-H, N-H, S=O) absorb infrared radiation at characteristic frequencies.
Expertise in Action: Sample Preparation Strategy
For a solid sample like this compound, the goal is to create a thin, uniform layer for the IR beam to pass through. The choice of preparation method is crucial for obtaining a high-quality spectrum free of artifacts.
-
Why KBr Pellet or Mineral Oil Mull? this compound is a solid at room temperature.[4] Preparing a potassium bromide (KBr) pellet involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This creates a solid solution that minimizes light scattering. An alternative, often faster method is to prepare a mineral oil (Nujol) mull.[6] Here, the solid is ground with a drop of mineral oil to form a paste, which is then spread between two salt plates. This is the method reported by the NIST database for their reference spectrum of this compound.[8] The key is to grind the sample to a particle size smaller than the wavelength of the IR radiation to avoid scattering effects (Christiansen scattering).[9]
Experimental Protocol: FTIR Spectroscopy (Mineral Oil Mull)
-
Sample Preparation: Place 5-10 mg of finely ground this compound onto an agate mortar.
-
Mulling: Add one small drop of mineral oil. Grind the sample and oil together with the pestle until a smooth, translucent paste is formed.
-
Mounting: Using a spatula, transfer a small amount of the mull onto one KBr or NaCl salt plate. Place the second plate on top and gently rotate to spread the mull into a thin, even film.
-
Data Acquisition: Place the salt plates into the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the clean, empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.
Caption: Expected key vibrational frequencies in the IR spectrum of this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Sulfonic Acid) | ~3400 - 2500 (very broad) | The presence of a very broad absorption in this region is characteristic of the strongly hydrogen-bonded O-H group in the sulfonic acid. |
| N-H Stretch (Amino Group) | ~3400 - 3200 | Typically appears as one or two sharp-to-medium peaks superimposed on the O-H band, corresponding to symmetric and asymmetric stretches. |
| Aromatic C-H Stretch | ~3100 - 3000 | Confirms the presence of the naphthalene aromatic ring system. |
| S=O Asymmetric Stretch | ~1200 | A strong, characteristic absorption for the sulfonyl group.[10] |
| S=O Symmetric Stretch | ~1040 | Another strong, characteristic absorption for the sulfonyl group.[10] |
| Aromatic C=C Bending | ~1600 - 1400 | A series of bands confirming the aromatic skeleton. |
| S-O Stretch | ~1035 | Associated with the stretching of the sulfur-oxygen single bond.[10] |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. For aromatic compounds like this compound, these absorptions are due to π → π* transitions within the conjugated naphthalene ring system.
Expertise in Action: Solvent and pH Considerations
The UV-Vis spectrum of this compound is highly sensitive to its environment, particularly the solvent polarity and pH. The amino and sulfonic acid groups can exist in different protonation states, which directly alters the electronic structure of the chromophore.
-
Why pH control is critical: The solubility and the electronic state of this compound are pH-dependent.[11] In acidic solution, the amino group will be protonated (-NH₃⁺), while in basic solution, the sulfonic acid group will be deprotonated (-SO₃⁻). These changes significantly impact the wavelength of maximum absorption (λ_max). Therefore, reporting a UV-Vis spectrum without specifying the solvent and pH is of limited value. For consistent and reproducible results, measurements should be performed in a buffered aqueous solution or a specified solvent like ethanol.
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., ethanol or a pH 7 phosphate buffer).
-
Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 1-10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Blanking: Fill a quartz cuvette with the pure solvent (the "blank") and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the instrument.
-
Data Acquisition: Scan the sample across the wavelength range and record the absorption spectrum to identify the λ_max values.
Data Interpretation
Specific experimental UV-Vis absorption maxima for this compound were not available in the search results. However, based on the spectra of related naphthalene derivatives, such as 2-Naphthoic acid which has absorption maxima at 236 nm, 280 nm, and 334 nm, we can anticipate the general features.[12] The naphthalene ring system typically shows multiple absorption bands.
| Spectroscopy Type | Expected λ_max (nm) | Associated Electronic Transition |
| UV-Vis | ~230-240 nm~280-290 nm~330-340 nm | These bands correspond to π → π* transitions within the conjugated aromatic system of the naphthalene core. The exact positions will be influenced by the amino and sulfonic acid substituents and the solvent environment. |
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and UV-Vis data, provides a detailed molecular portrait essential for its application in research and industry. Each technique offers a unique piece of the structural puzzle: NMR defines the carbon-hydrogen framework, IR identifies the critical functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By understanding the principles behind the data acquisition and the rationale for key experimental choices, researchers can confidently utilize these techniques to verify the identity, purity, and structure of this compound, ensuring the integrity of their work.
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PubMed. The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Available at: [Link] [Accessed January 2026].
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Wikipedia. This compound. Available at: [Link] [Accessed January 2026].
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ResearchGate. 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Available at: [Link] [Accessed January 2026].
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MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link] [Accessed January 2026].
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ResearchGate. FTIR spectra of pure and regenerated naphthenic acids after extraction.... Available at: [Link] [Accessed January 2026].
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SpectraBase. Naphthalic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link] [Accessed January 2026].
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NIST WebBook. This compound. Available at: [Link] [Accessed January 2026].
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NIST WebBook. 2-Naphthalenecarboxylic acid. Available at: [Link] [Accessed January 2026].
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University of Regensburg. 1H NMR Spectroscopy. Available at: [Link] [Accessed January 2026].
- [No Author]. 13C NMR spectroscopy • Chemical shift.
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An In-depth Technical Guide to the Physicochemical Properties of Menadione (CAS 84-86-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone derivative with the chemical formula C₁₁H₈O₂. Identified by the CAS number 58-27-5, it serves as a synthetic precursor for Vitamin K2. While not naturally occurring in significant amounts, Menadione plays a crucial role in various industrial and pharmaceutical applications. Its importance extends from being a nutritional supplement in animal feed to a valuable intermediate in the synthesis of pharmaceuticals, including Vitamin K1. In the realm of scientific research, Menadione is frequently utilized to investigate oxidative stress and cellular metabolism due to its capacity for redox cycling. This guide provides a comprehensive overview of the core physicochemical properties of Menadione, offering insights essential for its handling, formulation, and application in research and drug development.
Core Physicochemical Properties
The utility and behavior of Menadione in both biological and chemical systems are dictated by its fundamental physicochemical characteristics.
Chemical Structure and Identity
Menadione is chemically classified as 2-methyl-1,4-naphthoquinone. Its structure, featuring a naphthoquinone core with a methyl group at the 2-position, is central to its reactivity and biological activity.
Physical Appearance
At room temperature, Menadione typically appears as a bright yellow, crystalline solid or powder with a very faint, slightly acrid odor.
Table 1: Key Physicochemical Data for Menadione (CAS 84-86-6)
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | |
| Molecular Weight | 172.18 g/mol | |
| Melting Point | 105-107 °C | |
| Boiling Point | 304.5 °C at 760 mmHg | |
| LogP (Octanol/Water Partition Coefficient) | 2.01 - 2.20 | |
| Vapor Pressure | 0.000188 mmHg | |
| Flash Point | 113.8 °C |
Solubility Profile
Menadione is a fat-soluble compound, which influences its absorption and distribution in biological systems. Its solubility is a critical factor for formulation development and in vitro experimental design.
Table 2: Solubility of Menadione in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | 160 mg/L (at 30 °C) | |
| Ethanol | 16 mg/mL (approximately 1 g in 60 mL) | |
| Chloroform | 100 mg/mL (with heating) | |
| Diethyl Ether | Soluble | |
| Benzene | Soluble (approximately 1 g in 10 mL) | |
| DMSO | 1 mg/mL | |
| Vegetable Oils | Soluble (approximately 1 g in 50 mL) |
The limited aqueous solubility of Menadione necessitates the use of organic solvents or the development of specific formulations for its application in aqueous biological systems. More water-soluble derivatives, such as Menadione sodium bisulfite, have been developed to overcome this limitation.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The causality behind this experimental choice lies in its simplicity and reliability for determining the thermodynamic solubility of a compound. It is a standard method recognized by regulatory agencies.
-
Preparation: Prepare a supersaturated solution of Menadione in deionized water in a sealed, amber glass flask to protect from light.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed for at least 24 hours to permit the excess solid to settle. Alternatively, centrifuge the solution to facilitate separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of Menadione in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of Menadione at the specified temperature.
Stability and Reactivity
Understanding the stability and reactivity of Menadione is paramount for its proper storage, handling, and use in experimental settings.
Chemical Stability
Menadione is stable in air but is sensitive to light, which can cause it to decompose and darken in color. It is also susceptible to degradation by alkaline solutions and reducing agents. In the vapor phase, Menadione is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 33 hours. Alcoholic solutions of Menadione are neutral and can be heated to 120 °C without decomposition.
Recommended Storage and Handling
To maintain its integrity, Menadione should be stored in well-closed, light-resistant containers at room temperature. It is advisable to handle the compound in a well-ventilated area and avoid the formation of dust.
Incompatibilities
Menadione is incompatible with strong oxidizing agents, acids, and alkalis. Violent reactions can occur with these substances.
Workflow for Analytical Method Development
The selection of an appropriate analytical method is crucial for the accurate quantification of Menadione in various matrices.
Caption: Workflow for developing a validated analytical method for Menadione.
Mechanism of Action and Biological Relevance
Menadione itself is not biologically active but serves as a precursor that is converted in the body to active forms of Vitamin K, such as Vitamin K2 (menaquinone). This conversion is essential for its physiological effects.
The primary mechanism of action of active Vitamin K is its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the post-translational carboxylation of glutamate residues to gamma-carboxyglutamate (Gla) on specific proteins, known as Gla-proteins. This carboxylation is crucial for the biological activity of these proteins, which are involved in:
-
Blood Coagulation: Essential for the function of clotting factors II (prothrombin), VII, IX, and X.
-
Bone Metabolism: Involved in the regulation of bone mineralization.
-
Cardiovascular Health: Matrix Gla-protein (MGP) helps prevent vascular calcification.
In a research context, Menadione is widely used to induce oxidative stress. Through redox cycling, it can generate reactive oxygen species (ROS), leading to cellular damage and, at higher concentrations, apoptosis or other forms of cell death. This property makes it a valuable tool for studying cellular responses to oxidative insults.
Caption: Redox cycling of Menadione leading to the generation of ROS.
Conclusion
Menadione (CAS 84-86-6) possesses a distinct set of physicochemical properties that are fundamental to its application in research, pharmaceuticals, and other industries. Its limited water solubility, sensitivity to light and alkaline conditions, and its capacity for redox cycling are critical considerations for scientists and developers. A thorough understanding of these characteristics, supported by robust analytical methodologies, is essential for harnessing the full potential of this versatile compound while ensuring its stability and the reliability of experimental outcomes.
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The Chemical Properties and Synthesis of Menadione (Vitamin K3). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. (2014). Journal of the Chemical Society of Pakistan, 36(1). Retrieved from [Link]
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Spectrophotometric methods for the rapid determination of menadione and menadione sodium bisulphite and their application in pharmaceutical preparations. (2013). Journal of the Chilean Chemical Society, 58(2), 1667-1671. Retrieved from [Link]
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The Analysis of Menadione in Feed Premixes Using Supercritical Fluid Chromatography. (n.d.). Eurofins. Retrieved from [Link]
The Solubility of Naphthionic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers
Introduction: Understanding the Molecular Landscape of Naphthionic Acid
This compound (4-aminonaphthalene-1-sulfonic acid) is a pivotal intermediate in the synthesis of azo dyes and various pharmaceuticals.[1][2][3] Its utility in these applications is profoundly influenced by its solubility characteristics. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a theoretical framework, practical guidance on solvent selection, and a detailed protocol for experimental solubility determination. The molecular structure of this compound, featuring a bulky, hydrophobic naphthalene core and two highly polar functional groups—an amino group (-NH2) and a sulfonic acid group (-SO3H)—results in a complex and nuanced solubility profile.[4] This zwitterionic character at its isoelectric point dictates its interactions with various solvent systems.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃S | [1][5] |
| Molecular Weight | 223.25 g/mol | [5][6][7] |
| Appearance | White to light beige crystalline powder | [4] |
| Melting Point | Decomposes above 300°C | [1][2] |
| pKa | 2.81 (25°C) | [1] |
| Water Solubility | 309.9 mg/L (20°C) | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. The polarity of both the solute (this compound) and the solvent, along with their ability to form intermolecular bonds, are the primary drivers of dissolution.
The Role of Solvent Polarity
This compound's structure presents a classic case of conflicting solubility tendencies. The large, nonpolar naphthalene ring system favors dissolution in nonpolar organic solvents. Conversely, the highly polar amino and sulfonic acid groups are capable of forming strong hydrogen bonds, suggesting a preference for polar solvents.[4][8] The sulfonic acid group, in particular, significantly enhances its interaction with polar molecules.[8]
Hydrogen Bonding and Acid-Base Interactions
The presence of both a hydrogen bond donor (amino and sulfonic acid groups) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) in this compound allows for complex interactions with protic and aprotic polar solvents.
-
Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, potentially solvating both the polar functional groups of this compound.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the -SO3H and -NH2 groups.
Furthermore, the acidic nature of the sulfonic acid group and the basic nature of the amino group mean that the pH of the solvent system can dramatically influence solubility. In basic organic solvents (e.g., pyridine), this compound can deprotonate to form a more soluble salt.[4]
Solubility Profile of this compound in Common Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The following table summarizes the available qualitative and limited quantitative information. This highlights the critical need for experimental determination of solubility for specific applications.
| Solvent | Solvent Type | Polarity Index | Solubility | Source(s) |
| Water | Polar Protic | 10.2 | Sparingly soluble (0.31 g/L at 20°C) | [1] |
| Methanol | Polar Protic | 5.1 | Soluble (for related compounds) | [9] |
| Ethanol | Polar Protic | 4.3 | Very sparingly soluble | [10] |
| Acetone | Polar Aprotic | 5.1 | Data not available | |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble (for related compounds) | [11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | [5] |
| Dichloromethane | Nonpolar | 3.1 | Sparingly soluble | [1][2] |
| Ether | Nonpolar | 2.8 | Very sparingly soluble | [10] |
| Pyridine | Basic | 5.3 | Soluble |
Note: The solubility of aminonaphthalenesulfonic acids is generally higher in polar solvents. Temperature is also a key factor, with solubility typically increasing with a rise in temperature.[8][12]
Logical Workflow for Solvent Selection
The choice of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on the desired outcome.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate organic solvent for experiments involving this compound.
Experimental Protocol for Determining this compound Solubility
The following is a detailed, self-validating protocol for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method. This method is widely accepted for its reliability and accuracy.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 40°C).
-
Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours). To ensure equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease shaking and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.
-
Record the exact volume of the filtrate and dilute with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Generate a calibration curve by plotting the analytical signal (e.g., absorbance or peak area from HPLC) against the concentration of the standard solutions.
-
Analyze the diluted samples using the same analytical method and determine the concentration of this compound by interpolation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the experimental determination of this compound solubility.
Conclusion: A Call for Experimental Data
While theoretical principles provide a valuable framework for predicting the solubility of this compound, the lack of comprehensive, publicly available quantitative data necessitates an experimental approach for specific applications. The zwitterionic nature of this compound, with its competing hydrophobic and hydrophilic moieties, makes its solubility highly dependent on the specific solvent environment. The protocols and workflows outlined in this guide provide researchers, scientists, and drug development professionals with the tools to systematically evaluate and determine the solubility of this compound in a range of organic solvents, thereby enabling more efficient and informed process development, formulation, and synthesis.
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8-Aminonaphthalene-1-sulfonic acid - Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 6, 2026, from [Link]
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1-Naphthalenesulfonic acid, 2-amino-. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
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Classification of organic compounds By solubility. (n.d.). Retrieved January 6, 2026, from [Link]
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Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. (2017, March). ResearchGate. Retrieved January 6, 2026, from [Link]
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Chemical Properties of this compound (CAS 84-86-6). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]
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Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]
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Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]
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4-Amino-1-naphthalenesulfonic acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature....kindly suggest the answer who so ever have worked on it? (2016, June 9). ResearchGate. Retrieved January 6, 2026, from [Link]
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Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2019, August 30). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]
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Theoretical Insights into the Electronic Architecture of Naphthionic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Naphthionic acid (4-amino-1-naphthalenesulfonic acid) is a pivotal molecular building block, particularly in the synthesis of azo dyes. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity, color, and intermolecular interactions. This guide provides a comprehensive exploration of the theoretical underpinnings of this compound's electronic properties, grounded in modern computational chemistry. We delineate a robust, self-validating computational protocol using Density Functional Theory (DFT) and dissect the intricate influence of the electron-donating amino group and the electron-withdrawing sulfonic acid group on the naphthalene core. Through the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, this paper establishes a clear link between theoretical calculations and the molecule's observed chemical behavior, offering predictive insights for the rational design of novel functional materials.
Introduction: The Molecular Blueprint of an Industrial Workhorse
Chemical Identity and Industrial Significance
This compound, known systematically as 4-amino-1-naphthalenesulfonic acid, is an organic compound derived from naphthalene.[1] Its structure is characterized by a naphthalene bicyclic core substituted with both an amino (-NH₂) group and a sulfonic acid (-SO₃H) group.[1][2] This dual functionality makes it a versatile intermediate in organic synthesis.[3]
Central Role in Azo Dye Synthesis
The primary industrial application of this compound is as a precursor to a wide array of azo dyes.[1] The amino group can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage, which acts as a chromophore. The sulfonic acid group imparts water solubility to the final dye product, a critical property for applications in the textile industry. Understanding the electronic distribution within this compound is paramount to predicting the color, stability, and reactivity of these resulting dyes.
The Rationale for Theoretical Investigation
While empirical methods have long driven dye synthesis, a theoretical approach provides a deeper, predictive understanding of molecular properties. By modeling the electronic structure, we can elucidate the precise regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This knowledge allows us to explain why reactions occur at specific sites and to predict how structural modifications will impact the molecule's spectroscopic properties (i.e., its color) and overall reactivity.[4]
Theoretical Foundations: Decoding Electronic Behavior
Density Functional Theory (DFT) as a Predictive Tool
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach offers a remarkable balance of computational efficiency and accuracy, making it the workhorse for calculating properties like molecular orbital energies, charge distributions, and vibrational frequencies for molecules of practical interest.[5][6]
The Primacy of Frontier Molecular Orbitals (HOMO & LUMO)
According to Frontier Molecular Orbital (FMO) theory, the majority of a molecule's chemical reactivity is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).[4]
-
HOMO: This orbital can be considered the valence band maximum. The electrons in the HOMO are the most readily available to be donated, making it the primary site for attack by electrophiles.
-
LUMO: This orbital is the conduction band minimum. It represents the most accessible empty orbital for accepting electrons, making it the primary site for attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[7] In the context of dyes, this energy gap is directly related to the wavelength of light the molecule absorbs.
A Validated Computational Protocol for Electronic Structure Analysis
To ensure scientific integrity, any described protocol must be a self-validating system. The following workflow details not just the steps, but the causality behind each choice, ensuring that the results are physically meaningful.
Experimental Workflow: A Step-by-Step Guide
This protocol outlines a standard procedure for the theoretical analysis of this compound using a common DFT functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[5][6]
Step 1: Molecular Geometry Optimization
-
Action: The starting point is an initial 3D structure of this compound. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the molecular geometry. This process is analogous to finding the most stable arrangement of atoms in reality. An unoptimized structure will yield physically meaningless energy values.
Step 2: Vibrational Frequency Analysis
-
Action: Following optimization, a frequency calculation is performed at the same level of theory.
-
Causality: This is a crucial validation step. A true energy minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a stable minimum but rather a transition state, requiring further optimization.
Step 3: Calculation of Electronic Properties
-
Action: Once a stable minimum is confirmed, a single-point energy calculation is performed to derive the key electronic descriptors.
-
Causality: This step provides the core data for analysis, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the distribution of atomic charges (e.g., Mulliken or NBO charges).
Visualization of the Computational Workflow
The logical flow of a robust computational analysis can be visualized as follows:
Caption: A self-validating DFT workflow for electronic structure analysis.
Results and Discussion: The Electronic Structure of this compound
The Naphthalene Core: An Aromatic Reference
The parent molecule, naphthalene, is a stable aromatic system. Theoretical studies consistently place its HOMO-LUMO gap at approximately 4.75 eV, a relatively large value indicative of its stability and lack of color.[8] The electronic properties of this compound are best understood as a perturbation of this stable core.
Perturbation by Substituents: A Push-Pull Effect
The electronic character of this compound is dominated by the interplay between its two functional groups:
-
Amino (-NH₂) Group: The nitrogen atom possesses a lone pair of electrons that can be delocalized into the naphthalene ring system via resonance. This makes the amino group a powerful electron-donating group (EDG), increasing the electron density of the aromatic rings.
-
Sulfonic Acid (-SO₃H) Group: The sulfur atom is in a high oxidation state and is bonded to three highly electronegative oxygen atoms. This makes the sulfonic acid group a strong electron-withdrawing group (EWG), pulling electron density away from the naphthalene ring.
This "push-pull" arrangement, where an EDG and an EWG are attached to the same π-system, is a classic strategy in dye design. The EDG effectively raises the energy of the HOMO, while the EWG lowers the energy of the LUMO. The synergistic effect is a significant reduction in the HOMO-LUMO energy gap, which shifts the molecule's absorption of light from the ultraviolet into the visible spectrum, thereby producing color.
Caption: Electronic push-pull effect of substituents on the naphthalene core.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
DFT calculations on 4-aminonaphthalene derivatives confirm the qualitative picture described above. While specific values for this compound itself are not widely published, data from closely related structures provide excellent quantitative insight.[5] The amino group at position 4 raises the HOMO energy, localizing it significantly across the amino group and the adjacent ring. The withdrawing group at position 1 lowers the LUMO energy.
Table 1: Calculated Electronic Properties of Naphthalene and Related Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Key Feature |
|---|---|---|---|---|
| Naphthalene (Reference) | -6.13 | -1.38 | 4.75 | Unsubstituted Core[8] |
| 4-Amino-naphthalene-1-carboxylic acid | -5.20 | -1.82 | 3.38 | -COOH is a weaker EWG[5] |
| This compound (Predicted) | ~ -5.1 | ~ -1.9 | ~ 3.2 | -SO₃H is a strong EWG |
| 4-Amino-naphthalene-1-ol | -5.02 | -1.13 | 3.89 | -OH is a weaker EDG[5] |
Note: Values for derivatives are sourced from DFT calculations on similar systems and serve for comparative analysis.[5]
The predicted HOMO-LUMO gap for this compound is substantially smaller than that of naphthalene, consistent with its role as a dye precursor. This smaller energy gap facilitates electronic transitions upon absorption of visible light.
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized on the oxygen atoms of the sulfonic acid group.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the sulfonic acid group are expected to be the most positive regions.
Computational studies on the closely related 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) confirm this charge distribution, highlighting the negative potential around the sulfonate and the positive potential on the amine protons.[6][9] This charge landscape is critical for understanding hydrogen bonding and intermolecular interactions.
Correlation with Experimental Observations
UV-Visible Spectra and the HOMO-LUMO Gap
The maximum absorption wavelength (λmax) in a UV-Vis spectrum corresponds to the energy required for the HOMO → LUMO electronic transition. A smaller energy gap (ΔE) corresponds to absorption of lower-energy light, which means a longer wavelength. The significant reduction of the HOMO-LUMO gap from naphthalene (~4.75 eV) to this compound (~3.2 eV) explains why this compound and its derivatives are colored, absorbing light in the visible region of the electromagnetic spectrum.[6]
Reactivity in Azo Dye Synthesis
The FMO analysis directly explains the reactivity of this compound in azo coupling. The diazotization reaction targets the amino group, which is part of the high-energy, electron-rich HOMO. The resulting diazonium salt is a potent electrophile. When it reacts with a coupling partner (often a phenol or another amine), the reaction site on the partner is its most nucleophilic position, which is dictated by the localization of its own HOMO.[4] Therefore, FMO theory provides a robust framework for predicting the outcome of these crucial industrial reactions.
Conclusion and Future Outlook
Theoretical studies, anchored by Density Functional Theory, provide a powerful lens through which to view the electronic structure of this compound. The characteristic push-pull arrangement of the amino and sulfonic acid groups drastically alters the electronic landscape of the naphthalene core, significantly narrowing the HOMO-LUMO gap. This fundamental change not only imparts color but also dictates the molecule's reactivity, particularly in the synthesis of azo dyes.
The insights gained from analyzing frontier molecular orbitals and electrostatic potential maps provide a predictive, rational basis for molecular design. By computationally screening new derivatives with different electron-donating and -withdrawing groups, researchers can strategically tune the electronic properties to develop novel dyes and functional materials with tailored absorption wavelengths, enhanced stability, and specific reactivity profiles, accelerating innovation in materials science and industrial chemistry.
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Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link]
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Denbela, G., & Mohammed, A. M. (2017). Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry, 14(4), 1–14. [Link]
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The Chemistry and Legacy of Naphthionic Acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthionic acid, or 4-aminonaphthalene-1-sulfonic acid, stands as a cornerstone in the history of synthetic organic chemistry. Its discovery in the mid-19th century was not merely the synthesis of a new molecule but a pivotal moment that propelled the burgeoning dye industry and laid the groundwork for the development of a vast array of organic compounds. This in-depth technical guide provides a comprehensive exploration of this compound, from its historical discovery and the evolution of its synthesis to its detailed physicochemical properties and its enduring impact on modern science, particularly in the realms of dye chemistry and pharmaceutical development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this versatile chemical entity.
Discovery and Historical Context: From Piria's Acid to an Industrial Workhorse
The story of this compound begins in 1851 with the Italian chemist Raffaele Piria.[1] His pioneering work on naphthalene derivatives led to the first synthesis of 4-aminonaphthalene-1-sulfonic acid, a compound that would come to be known as Piria's acid in his honor.[1]
The Piria Reaction: A Foundational, Yet Flawed, Synthesis
Piria's initial synthesis involved the reduction of 1-nitronaphthalene using ammonium sulfite. This reaction, now famously known as the Piria reaction, was a significant advancement in aromatic chemistry.[2]
However, the Piria reaction was not without its drawbacks. A notable issue was the formation of byproducts, including 1-aminonaphthalene-2,4-disulfonic acid, which made the purification of this compound challenging and rendered the process inefficient for large-scale production.[3] The low yield, often in the range of 20-30%, was a significant impediment to its industrial application.
The "Baking Process": A Leap Towards Industrial Viability
The burgeoning dye industry of the late 19th and early 20th centuries created a high demand for this compound as a key intermediate. This demand spurred the development of a more efficient and scalable synthetic route. The breakthrough came with the advent of the "baking process," which involves the sulfonation of 1-naphthylamine (α-naphthylamine) with sulfuric acid.[1] This method proved to be far superior to the Piria reaction, offering higher yields and greater purity of the desired 4-aminonaphthalene-1-sulfonic acid isomer. The "baking process" quickly became the cornerstone of industrial this compound production.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and industry.
| Property | Value | Source(s) |
| IUPAC Name | 4-Aminonaphthalene-1-sulfonic acid | [1] |
| Other Names | This compound, Piria's acid, 1-Naphthylamine-4-sulfonic acid | [1] |
| CAS Number | 84-86-6 | [1] |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.25 g/mol | |
| Appearance | White to grayish crystalline powder or granules | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Sparingly soluble in cold water; soluble in hot water and alkaline solutions | |
| pKa | ~3.5-4.5 | [4] |
| Density | 1.67 g/cm³ | [1] |
Synthesis of this compound: A Tale of Two Reactions
The synthesis of this compound is a classic example of the evolution of chemical processes, moving from a laboratory-scale discovery to a robust industrial method.
The Piria Reaction: A Mechanistic Perspective
The Piria reaction, while historically significant, is a complex process involving the reduction of the nitro group of 1-nitronaphthalene and the simultaneous introduction of a sulfonic acid group. The reaction proceeds through a series of intermediates, and the formation of undesired isomers and disulfonated products contributes to its low yield.
Experimental Protocol for the Piria Reaction (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-nitronaphthalene in an aqueous solution of sodium bisulfite.
-
Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the oily 1-nitronaphthalene layer.
-
Work-up: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from hot water.
Caption: A simplified workflow of the Piria reaction for the synthesis of this compound.
The "Baking Process": The Industrial Standard
The "baking process" offers a more direct and efficient route to this compound. This method relies on the direct sulfonation of 1-naphthylamine. The regioselectivity of this reaction, favoring the formation of the 4-sulfonic acid isomer, is a key aspect of its success. At lower temperatures, the kinetically favored product is the 2-sulfonic acid isomer. However, at the higher temperatures used in the "baking process" (around 180-200°C), the reaction is under thermodynamic control, and the more stable 4-sulfonic acid isomer is the major product. The steric hindrance at the peri-position (position 8) disfavors the formation of the 1,8-disubstituted product.
Experimental Protocol for the "Baking Process" (Illustrative)
-
Formation of Naphthylamine Sulfate: 1-Naphthylamine is treated with concentrated sulfuric acid to form the corresponding sulfate salt.
-
Baking: The naphthylamine sulfate is then heated ("baked") at a high temperature (typically 180-200°C) for several hours. This step drives the sulfonation reaction and the rearrangement to the thermodynamically stable 4-isomer.
-
Isolation: The resulting solid mass is then treated with an aqueous base to dissolve the sodium salt of this compound.
-
Precipitation: The free this compound is then precipitated by the addition of acid.
Caption: A simplified workflow of the industrial "baking process" for this compound synthesis.
Applications of this compound: A Versatile Building Block
The unique bifunctional nature of this compound, possessing both an amino group and a sulfonic acid group, makes it an incredibly versatile intermediate in organic synthesis.
The Heart of the Azo Dye Industry
The primary and most significant application of this compound has been in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with various aromatic compounds to produce a vast spectrum of colors. A classic example is the synthesis of Congo red, one of the first synthetic direct dyes, which utilizes diazotized this compound.[5] The sulfonic acid group imparts water solubility to the final dye molecule, a crucial property for its application in the textile industry.
A Scaffold for Pharmaceutical Innovation
Beyond the realm of dyes, this compound and its derivatives have found important applications in the pharmaceutical industry.
-
Hemostatic Agents: The sodium salt of this compound has been used as a non-toxic hemostatic agent, helping to control bleeding.
-
Antiviral and Anticancer Research: More recently, derivatives of this compound, particularly N-acyl aminonaphthalene sulfonic acids, have been investigated for their potential biological activities. Studies have shown that certain naphthalenedisulfonic acid derivatives exhibit anti-HIV activity by inhibiting the reverse transcriptase enzyme.[6][7][8] Furthermore, the naphthalene scaffold is a common feature in many anticancer agents, and researchers are exploring this compound derivatives for their potential in developing new cancer therapeutics.[9][10][11] The ability to modify both the amino and sulfonic acid groups allows for the creation of a diverse library of compounds for biological screening.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: this compound can cause skin and eye irritation. Inhalation of the dust can irritate the respiratory tract.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
-
Storage: It should be stored in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion: An Enduring Legacy
From its discovery in the mid-19th century to its continued relevance in modern research, this compound exemplifies the profound impact of a single molecule on science and industry. Its journey from a laboratory curiosity to an industrial staple for the dye industry highlights the critical interplay between academic discovery and technological innovation. For today's researchers and drug development professionals, this compound and its derivatives continue to offer a versatile and promising scaffold for the design and synthesis of new materials and therapeutic agents. A deep understanding of its history, chemistry, and applications provides a solid foundation for future innovations in the ever-evolving landscape of chemical science.
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An In-depth Technical Guide to Naphthionic Acid and Its Common Derivatives
Abstract: This technical guide provides a comprehensive overview of 4-amino-1-naphthalenesulfonic acid, commonly known as naphthionic acid. It serves as a critical intermediate in the synthesis of a wide array of chemical compounds, most notably azo dyes. This document will delve into the fundamental properties of this compound, its primary synthesis route via the Bucherer reaction, and the subsequent synthesis of its key derivatives. Detailed protocols, mechanistic insights, and applications, particularly in dye chemistry and potential relevance to pharmaceutical development, are presented for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound (4-amino-1-naphthalenesulfonic acid) is an organic compound characterized by a naphthalene backbone substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. This amphoteric nature, combined with the aromatic system, makes it a versatile building block in organic synthesis. While several isomers of aminonaphthalenesulfonic acids exist, this compound is of significant industrial importance. Commercial samples typically appear as a white to grayish solid powder.
The strategic placement of the amino and sulfonic acid groups on the naphthalene ring governs its reactivity. The amino group is readily diazotized, forming a reactive diazonium salt, which is a cornerstone of azo dye chemistry. The sulfonic acid group imparts water solubility to the parent molecule and its derivatives, a crucial property for many of their applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | |
| Molecular Weight | 223.25 g/mol | |
| Appearance | Slightly greyish to beige powder/granules | |
| Melting Point | ≥300 °C (decomposes) | |
| Water Solubility | 0.31 g/L at 20°C | |
| Solubility | Soluble in aqueous base; sparingly soluble in dichloromethane | |
| pKa | 2.81 (25°C) | |
| Density | 1.67 g/cm³ |
Synthesis of this compound
The primary industrial method for synthesizing this compound is through the sulfonation of 1-aminonaphthalene (also known as α-naphthylamine). An alternative and historically significant route is the Bucherer reaction, which converts a naphthol to a naphthylamine.
Synthesis via Sulfonation of 1-Aminonaphthalene
This method involves the direct treatment of 1-aminonaphthalene with sulfuric acid. The reaction conditions, particularly temperature, are critical to ensure the desired isomeric product.
The Bucherer Reaction
The Bucherer reaction provides a pathway for the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. This reaction is reversible and is a key process in the synthesis of various dye precursors.
Mechanism of the Bucherer Reaction:
The reaction proceeds through a series of steps involving the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and bisulfite.
Caption: General workflow for the synthesis of an azo dye from this compound.
3.1.3. Example: Synthesis of Congo Red
Congo Red is a well-known symmetrical bis-azo dye historically used as a textile dye and currently as a histological stain for amyloidosis. It is synthesized by coupling two equivalents of this compound with one equivalent of tetraazotized benzidine.
Experimental Protocol: Synthesis of Congo Red
-
Tetraazotization of Benzidine: Benzidine is treated with two equivalents of sodium nitrite in the presence of hydrochloric acid at low temperatures to form the bis-diazonium salt.
-
Coupling Reaction: The bis-diazonium salt solution is then slowly added to a solution of this compound under alkaline conditions. The pH is maintained to facilitate the coupling reaction.
-
Isolation: The resulting Congo Red precipitates from the solution and is collected by filtration, washed, and dried.
Due to the carcinogenic nature of benzidine, its use is now highly restricted, and alternative synthesis routes are preferred where possible.
Pharmaceutical Derivatives and Applications
The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. Derivatives of naphthalene have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While direct pharmaceutical applications of this compound are not as widespread as its use in the dye industry, its derivatives are of interest. For instance, sulfonamides derived from aminonaphthalenesulfonic acids have been investigated for their biological activities. The structural motif of this compound can be found in more complex molecules with therapeutic potential. Research has explored naphthalene derivatives in the treatment of cancer and as antifungal agents. Naphthyridine derivatives, which are structurally related, have also shown significant antimicrobial activity.
Analytical Characterization
The characterization of this compound and its derivatives is typically performed using a combination of spectroscopic and chromatographic techniques.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the sulfonic acid, amino, and aromatic C-H bonds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.
-
UV-Visible Spectroscopy: Particularly useful for characterizing the colored azo dye derivatives, as the wavelength of maximum absorbance (λ_max) is related to the extent of the conjugated system.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. It is important to avoid inhalation of dust and contact with skin and eyes. Handling should be carried out in a well-ventilated area. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Store the chemical in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound remains a cornerstone of the chemical industry, primarily as a key intermediate in the synthesis of azo dyes. Its unique chemical structure, featuring both an amino and a sulfonic acid group on a naphthalene core, allows for versatile chemical modifications. While its role in dye chemistry is well-established, the broader naphthalene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a technical overview of its synthesis, key derivatives, and applications, offering valuable insights for professionals in research and development.
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- Filo. (2025, August 20). *Discuss chemistry
An In-depth Technical Guide to the Electrophilic Substitution Mechanism in the Synthesis of Naphthionic Acid
Introduction
Naphthionic acid, known systematically as 4-aminonaphthalene-1-sulfonic acid, is a cornerstone intermediate in the chemical industry, particularly in the synthesis of a vast array of azo dyes.[1][2] Its utility stems from the presence of two key functional groups on the naphthalene scaffold: a primary amine and a sulfonic acid. The sulfonic acid group confers water solubility, a critical attribute for dyeing applications, while the amino group provides a reactive site for diazotization and subsequent coupling reactions. Historically referred to as Piria's acid, its discovery was a seminal event in the chemistry of naphthalene derivatives.[1]
The predominant industrial synthesis of this compound is the "baking process," an elegant and efficient method involving the high-temperature sulfonation of 1-naphthylamine with concentrated sulfuric acid.[1][3] This guide provides a detailed exploration of the electrophilic aromatic substitution mechanism that governs this transformation. We will dissect the foundational principles of reactivity in naphthalene systems, elucidate the specific mechanistic pathway to this compound, and present a validated experimental protocol, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: Electrophilic Aromatic Substitution in Naphthalene Systems
The sulfonation of 1-naphthylamine is a specialized case of electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The general mechanism proceeds via the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity.[4][5]
In the naphthalene system, reactivity is more complex than in benzene. Substitution can occur at two distinct positions: C1 (α-position) or C2 (β-position). The regiochemical outcome is a delicate interplay between kinetic and thermodynamic factors, best exemplified by the direct sulfonation of naphthalene itself.[6][7][8]
Kinetic vs. Thermodynamic Control
The sulfonation of naphthalene is a classic textbook example of kinetic versus thermodynamic control.[9][10]
-
Kinetic Control (Low Temperature, ~80°C): At lower temperatures, the reaction is governed by the rate of formation of the intermediate. Electrophilic attack at the α-position (C1) is faster because the resulting arenium ion is more stable. This enhanced stability arises from its ability to be described by more resonance structures that preserve the aromaticity of the adjacent benzene ring.[6][8][11] This leads to the formation of naphthalene-1-sulfonic acid as the major product.[9][10][12]
-
Thermodynamic Control (High Temperature, ~160°C): At higher temperatures, the sulfonation reaction becomes reversible.[11] This allows for equilibrium to be established, favoring the most thermodynamically stable product. Naphthalene-2-sulfonic acid is more stable than the 1-isomer because it avoids the significant steric repulsion between the bulky sulfonic acid group at C1 and the hydrogen atom at C8 (a peri-interaction).[7][8][11] Consequently, at elevated temperatures, naphthalene-2-sulfonic acid is the predominant product.[9][10][12]
The Specific Mechanism of this compound Synthesis
The synthesis of this compound from 1-naphthylamine leverages the principles of EAS but is uniquely influenced by the powerful activating and directing effects of the amino group. The industrial "baking process" is a thermodynamically controlled reaction designed to yield the single, desired isomer in high purity.
Step 1: Acid-Base Reaction and Formation of the Substrate
The first step is the immediate and highly exothermic acid-base reaction between the basic 1-naphthylamine and concentrated sulfuric acid. This forms the non-volatile 1-naphthylammonium hydrogen sulfate salt.
C₁₀H₇NH₂ + H₂SO₄ → C₁₀H₇NH₃⁺HSO₄⁻
At the elevated temperatures of the baking process, this salt is in equilibrium with a small amount of the free amine. While the ammonium group (-NH₃⁺) is strongly deactivating and meta-directing, the free amino group (-NH₂) is a potent activating, ortho, para-directing group. The reaction proceeds through the highly reactive, albeit low-concentration, free amine.
Step 2: The "Baking" Process: Electrophilic Attack and Isomerization
The mixture is heated to 180-200°C.[1] Under these conditions, the electrophile, sulfur trioxide (SO₃), generated from the sulfuric acid, attacks the activated naphthalene ring of the free 1-naphthylamine.
The amino group directs the incoming electrophile to the ortho (C2) and para (C4) positions.
-
Attack at C4 (para): This position is sterically unhindered and electronically activated, leading to the formation of 4-aminonaphthalene-1-sulfonic acid (this compound).
-
Attack at C2 (ortho): While electronically activated, this position is sterically hindered by the adjacent amino group.
The high temperature of the baking process ensures that the reaction is under thermodynamic control. Any kinetically favored ortho-product that may form can undergo desulfonation and resulfonation, ultimately isomerizing to the more stable para-substituted product, this compound.
Step 3: Rearomatization
The final step is the rapid deprotonation of the sigma complex by a weak base (e.g., HSO₄⁻) to restore the aromaticity of the naphthalene ring system, yielding the stable zwitterionic product.
Conclusion
The synthesis of this compound via the "baking process" is a masterful example of controlled electrophilic aromatic substitution. The reaction mechanism is governed by thermodynamic principles, where high temperatures are expertly used to overcome kinetic barriers and drive the formation of the sterically favored and commercially valuable 4-amino-1-sulfonic acid isomer. By understanding the interplay between the directing influence of the amine substituent and the inherent reactivity of the naphthalene core, chemists can achieve high yields of this crucial dye intermediate. The robustness of the process, validated by a straightforward yet effective purification sequence, has cemented its role in industrial organic synthesis for over a century.
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Naphthionic acid safety and handling precautions in the lab
An In-depth Technical Guide to the Safe Laboratory Handling of Naphthionic Acid
For the modern researcher, a profound understanding of chemical safety is not merely a procedural formality but the bedrock of scientific integrity and innovation. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive overview of the safety protocols and handling precautions for this compound (4-aminonaphthalene-1-sulfonic acid). The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.
Compound Profile and Inherent Hazards
This compound is a derivative of naphthalene widely utilized as a key intermediate in the synthesis of azo dyes.[1] While indispensable in certain applications, its chemical nature necessitates stringent safety measures.
Physicochemical Properties
A foundational aspect of safe handling is understanding the compound's physical characteristics, which dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | White to greyish or beige powder/granules | [1][3] |
| Melting Point | ≥300 °C | [4] |
| Solubility | Sparingly soluble in dichloromethane, soluble in aqueous base. | [1] |
| Stability | Stable under normal temperatures and pressures.[5] |
Toxicological and Hazard Identification
This compound is classified as a hazardous substance, primarily due to its corrosive properties. The toxicological properties have not been fully investigated, which mandates a cautious approach, treating the compound as potentially more hazardous than currently documented.[2][5]
GHS Hazard Classifications:
-
Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and irritation.[2][6]
-
Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage.[2][7]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Irritating to the respiratory system.[3][8]
The material is described as "extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin".[2] Exposure can lead to a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, and nausea.[2][9]
The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination and substitution) down to personal protective equipment (PPE), which serves as the final barrier between the researcher and the hazard.
Caption: Fig 1: Hierarchy of controls, from most to least effective.
Engineering Controls
The primary method for mitigating exposure is to physically separate the researcher from the chemical.
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures where dust generation is likely (e.g., weighing, transferring), a certified chemical fume hood is mandatory to control airborne particles.[3][9]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and unobstructed, located close to the workstation.[8][10]
Administrative Controls
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound before commencing any work.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[5][9] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the hazards of this compound.[11]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[2][5] A face shield should also be worn to provide additional protection against splashes.[9]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves, such as nitrile rubber (minimum layer thickness: 0.11 mm), which must be inspected for integrity before each use.[9] Use proper glove removal technique to avoid contaminating bare hands.[2]
-
Protective Clothing: A lab coat is mandatory.[12] For larger quantities or situations with a high risk of splashing, consider a chemical-resistant apron or suit.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations where dust is generated, a respirator with a P2 or N95 particulate filter is required.[2][3] All respirator use must comply with a formal respiratory protection program (e.g., OSHA's 29 CFR 1910.134).[5]
Standard Operating Protocol: Handling and Storage
Adherence to a systematic protocol is critical for minimizing risk during routine laboratory operations.
Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to contain dust.[9] Use tools like spatulas to minimize dust generation. Avoid shaking the container.
-
In Use: Keep containers of this compound tightly closed when not in immediate use.[5][12]
-
Post-Handling: After use, decontaminate the work surface. Dispose of contaminated gloves and any disposable materials as hazardous waste.[9] Wash hands thoroughly.
Storage Requirements
Proper storage is crucial to maintaining the chemical's stability and preventing accidental release or reaction.
-
Container: Keep the compound in its original, tightly closed container.[13]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[5][13] The storage area should be locked to restrict access.[2]
-
Incompatibilities: Segregate this compound from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10][14]
-
Environmental Conditions: Protect from air and direct sunlight.[5][10]
Emergency Response Procedures
Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin area with large amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[2] Call for an ophthalmologist or seek immediate emergency medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6] Seek immediate medical attention.[8]
Accidental Release (Spill) Protocol
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Methodological & Application
Application Notes and Protocols for the Diazotization of Naphthionic Acid
Introduction: The Enduring Importance of Naphthionic Acid Diazotization
This compound (4-amino-1-naphthalenesulfonic acid) is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments.[1] The conversion of its primary aromatic amine group into a highly reactive diazonium salt is the critical first step in azo coupling reactions.[1][2] This process, known as diazotization, unlocks the potential of this compound to form vibrant and varied colors upon reaction with coupling components. Azo dyes, characterized by the –N=N– chromophore, constitute the largest and most versatile class of synthetic colorants, with extensive applications in the textile, leather, paper, and printing industries.[1][2][3][4]
The sulfonic acid group inherent in the this compound structure imparts water solubility to the resulting dyes, making them particularly suitable for dyeing natural fibers such as wool and silk.[1] Understanding and mastering the diazotization protocol is therefore fundamental for researchers and chemists working in colorant synthesis and drug development, where azo compounds can also serve as bioactive scaffolds.[2]
This guide provides a comprehensive, in-depth protocol for the diazotization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations, ensuring a robust and reproducible experimental outcome.
Chemical Principles and Reaction Mechanism
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5][6] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[5][7][8]
The reaction mechanism proceeds as follows:
-
Formation of Nitrous Acid: In a strongly acidic medium, sodium nitrite reacts with the acid to form nitrous acid.[9]
-
Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6][10]
-
Nucleophilic Attack: The nucleophilic nitrogen atom of the primary amine group on this compound attacks the nitrosonium ion.
-
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryldiazonium ion (Ar-N₂⁺).[6][10]
This entire process is highly temperature-sensitive. Diazonium salts are notoriously unstable and can decompose violently, especially in the solid, dry state.[1][11][12] Therefore, the reaction must be carried out at low temperatures, typically between 0 and 5 °C, to prevent the decomposition of the diazonium salt and the evolution of nitrogen gas.[7][8][11][13]
Visualizing the Diazotization Workflow
The following diagram illustrates the key stages involved in the successful diazotization of this compound.
Caption: Workflow for the diazotization of this compound.
Detailed Experimental Protocol
This protocol provides a robust method for the diazotization of this compound, intended for immediate use in subsequent azo coupling reactions.
Materials and Apparatus
| Reagent/Apparatus | Specification | Purpose |
| This compound | Reagent Grade | Starting Primary Aromatic Amine |
| Sodium Nitrite (NaNO₂) | Reagent Grade | Source of Nitrous Acid |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid Catalyst & Solvent |
| Distilled/Deionized Water | High Purity | Solvent |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | To aid initial dissolution |
| Starch-Iodide Paper | To test for reaction completion | |
| Beakers | 250 mL, 400 mL | Reaction Vessels |
| Magnetic Stirrer & Stir Bar | For continuous agitation | |
| Ice-Water Bath | To maintain low temperature | |
| Thermometer | -10 to 110 °C | To monitor reaction temperature |
| Graduated Cylinders | For volume measurements | |
| Dropping Funnel/Pipette | For controlled addition of nitrite |
Safety Precautions: A Self-Validating System
Trustworthiness in the lab begins with uncompromising safety. Diazotization reactions present specific hazards that must be rigorously managed.
-
Explosion Hazard: Diazonium salts are explosive when isolated in a dry, solid state.[1][11] Crucially, this protocol is designed to generate the diazonium salt in a cold aqueous solution for immediate use, avoiding isolation.
-
Toxicity and Corrosivity: this compound, concentrated acids, and sodium nitrite are toxic and/or corrosive.[1] All manipulations must be conducted within a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
Temperature Control: The most critical parameter for safety is maintaining a low temperature (below 5 °C).[11][13] Runaway reactions can occur if the temperature rises, leading to rapid decomposition and gas evolution.
-
Quenching: Have a quenching solution, such as a solution of sulfamic acid, readily available to neutralize any excess nitrous acid at the end of the reaction if needed.
Step-by-Step Methodology
-
Preparation of the this compound Suspension:
-
In a 250 mL beaker, create a suspension of the desired molar equivalent of this compound. A common starting point is to use a dilute sodium carbonate solution to initially dissolve the this compound, followed by acidification with hydrochloric acid to form a fine, easily stirred suspension.[1]
-
Ensure a stoichiometric excess of hydrochloric acid is present to maintain a strongly acidic environment (pH 1-2).[5] This is critical for the formation of the nitrosonium ion.
-
-
Cooling the Reaction Mixture:
-
Place the beaker containing the this compound suspension in an ice-water bath on a magnetic stirrer.
-
Begin stirring and allow the suspension to cool to between 0 and 5 °C.[1] Monitor the temperature closely with a thermometer.
-
-
Preparation of the Sodium Nitrite Solution:
-
The Diazotization Reaction:
-
Once the this compound suspension is at the target temperature (0-5 °C), begin the slow, dropwise addition of the cold sodium nitrite solution.[1]
-
Causality: This slow addition is paramount to control the exothermic nature of the reaction and prevent a dangerous rise in temperature.[11]
-
Maintain vigorous stirring throughout the addition to ensure efficient mixing and heat dissipation.
-
-
Reaction Completion and Validation:
-
After the complete addition of the sodium nitrite solution, allow the reaction to stir in the ice bath for an additional 20-30 minutes.[1]
-
To confirm the completion of the diazotization, test for the presence of a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test and that all the this compound has been consumed.[1][14]
-
If the test is negative, add a very small additional amount of the sodium nitrite solution and re-test after a few minutes.
-
-
Immediate Use of the Diazonium Salt:
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Reaction mixture turns dark or brown | Temperature too high, causing decomposition of the diazonium salt.[8] | Discard the reaction and restart, ensuring the temperature is strictly maintained below 5 °C. |
| Starch-iodide test is negative after full nitrite addition | Insufficient sodium nitrite or premature decomposition of nitrous acid. | Add a small, incremental amount of sodium nitrite solution and re-test. Ensure the solution is cold. |
| Low yield in subsequent coupling reaction | Incomplete diazotization; decomposition of the diazonium salt before use. | Ensure a positive starch-iodide test is achieved. Use the diazonium salt solution immediately after preparation. |
Conclusion
The diazotization of this compound is a foundational reaction in the synthesis of many important azo dyes. While the procedure is straightforward, it demands meticulous attention to safety, particularly temperature control. By understanding the causality behind each step—from the in situ generation of nitrous acid to the critical need for low temperatures to maintain the stability of the diazonium salt—researchers can confidently and safely perform this essential synthetic transformation. The resulting diazonium salt solution serves as a versatile electrophile, ready to be coupled with a variety of nucleophilic partners to generate a rich spectrum of colored compounds.
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Application of Naphthionic acid in the synthesis of Congo Red
An Application Guide to the Synthesis of Congo Red Utilizing Naphthionic Acid
Abstract
This comprehensive guide details the pivotal role of this compound in the synthesis of Congo Red, a historically significant bis-azo dye. The document provides an in-depth exploration of the underlying chemical principles, including the mechanisms of benzidine tetrazotization and the subsequent azo coupling with this compound. A meticulously detailed, field-proven laboratory protocol is presented, accompanied by insights into process optimization, troubleshooting, and critical safety procedures. This guide is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this classic synthesis, with a strong emphasis on safety and procedural causality.
Introduction: The Chemistry and Significance of Congo Red
Congo Red (Sodium salt of benzidinediazo-bis-1-naphthylamine-4-sulfonic acid; C₃₂H₂₂N₆Na₂O₆S₂) is a secondary diazo dye renowned for its use as a pH indicator and a histological stain for amyloid deposits in tissues.[1][2] Its synthesis is a cornerstone example of diazo dye preparation, involving a two-stage process: the diazotization of an aromatic diamine followed by an azo coupling reaction.[1]
The structural backbone of Congo Red originates from two key precursors: benzidine and this compound (4-amino-1-naphthalenesulfonic acid). The synthesis first involves the conversion of benzidine's two primary amino groups into highly reactive diazonium salt groups—a process termed tetrazotization. These diazonium groups then undergo an electrophilic aromatic substitution reaction with two equivalents of this compound, which acts as the coupling component.[2][3] This coupling reaction forms the characteristic azo linkages (-N=N-) that are responsible for the dye's vibrant color.[1]
It is imperative to state at the outset that benzidine is a confirmed human carcinogen .[2][4] Its use has been largely discontinued in commercial applications, and any laboratory synthesis must be conducted under the strictest safety protocols. This guide provides the necessary procedures to mitigate these risks.
Core Mechanistic Principles
A thorough understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The process is bifurcated into two distinct, temperature- and pH-sensitive stages.
Stage 1: Tetrazotization of Benzidine
The first stage involves the conversion of benzidine into its highly unstable bis-diazonium salt, often referred to as a tetraazonium salt. This reaction is conducted in a cold, acidic medium.
-
Reaction: Benzidine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][3]
-
Causality:
-
Low Temperature (0-5°C): This is the most critical parameter of the diazotization step. Aryl diazonium salts are notoriously unstable and readily decompose at higher temperatures, which would lead to a significant reduction in yield and the formation of phenolic impurities. The ice bath is essential to prevent this decomposition.[1][3]
-
Acidic Medium: A strong acid is required to protonate nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the primary amino groups of benzidine. An excess of acid also prevents premature coupling of the diazonium salt with unreacted benzidine.
-
Caption: Mechanism of Benzidine Tetrazotization.
Stage 2: The Azo Coupling Reaction
In the second stage, the electrophilic bis-diazonium salt reacts with two molecules of this compound to form the final Congo Red dye.
-
Reaction: This is an electrophilic aromatic substitution. The diazonium cation (electrophile) attacks the electron-rich naphthalene ring of this compound (nucleophile).[5][6]
-
Role of this compound:
-
Amino Group (-NH₂): This is a powerful activating group that increases the nucleophilicity of the naphthalene ring and directs the electrophilic attack to the ortho position.
-
Sulfonic Acid Group (-SO₃H): This group is crucial for the functionality of Congo Red as a direct dye, as it imparts significant water solubility to the large, otherwise insoluble, molecule.[1]
-
-
Causality:
-
Alkaline pH (8-9): The coupling reaction is performed under mildly alkaline conditions.[1][3] This is because the free amine or phenoxide forms of coupling agents are far more reactive nucleophiles than their protonated counterparts.[7] The alkaline medium deprotonates the sulfonic acid and, more importantly, ensures the amino group of this compound is not protonated, thereby keeping the ring activated for electrophilic attack. However, excessively high pH must be avoided as it can promote the conversion of the diazonium salt to an unreactive diazotate species.
-
Caption: Workflow of the Azo Coupling Step.
Detailed Experimental Protocol
This protocol is based on a 0.01 molar scale synthesis. All operations involving benzidine must be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (0.01 mol scale) | CAS No. | Key Hazards |
| Benzidine | 184.24 | 1.84 g (0.01 mol) | 92-87-5 | Carcinogen , Toxic, Skin Absorber |
| Hydrochloric Acid (conc., 36.5%) | 36.46 | ~7.5 mL | 7647-01-0 | Corrosive, Respiratory Irritant |
| Sodium Nitrite | 69.00 | 1.45 g (0.021 mol) | 7632-00-0 | Oxidizer, Toxic |
| This compound | 223.25 | 4.70 g (0.021 mol) | 84-86-6 | Skin/Eye Irritant |
| Sodium Carbonate (anhydrous) | 105.99 | ~4.0 g | 497-19-8 | Eye Irritant |
| Sodium Chloride | 58.44 | ~40-50 g | 7647-14-5 | None |
| Distilled Water | 18.02 | ~400 mL | 7732-18-5 | None |
Equipment
-
250 mL Beakers (x3)
-
100 mL Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Digital thermometer (-10 to 110 °C)
-
Buchner funnel and vacuum flask
-
Glass stirring rod
-
pH indicator strips or pH meter
-
Starch-iodide test paper
Step-by-Step Synthesis Procedure
Part A: Preparation of the Bis-Diazonium Salt
-
In a 250 mL beaker, add 1.84 g (0.01 mol) of benzidine to 100 mL of distilled water.
-
While stirring, slowly add 5.0 mL of concentrated HCl. A fine suspension of benzidine dihydrochloride will form.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the next steps.
-
In a separate beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold benzidine suspension over 15-20 minutes. Use a thermometer to ensure the temperature does not exceed 5 °C.[8]
-
After the addition is complete, continue stirring in the ice bath for 1 hour.[3]
-
Verify the completion of diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂, confirming the reaction is complete.[8]
Part B: The Coupling Reaction and Isolation
-
In a separate 250 mL beaker, create a suspension of 4.70 g (0.021 mol) of this compound in 100 mL of water.
-
Slowly add sodium carbonate (~4.0 g) while stirring until the this compound completely dissolves, forming a clear solution of sodium naphthionate. The pH should be alkaline.
-
Cool this coupling solution to 5-10 °C in an ice bath.
-
With vigorous stirring, slowly add the cold bis-diazonium salt solution (from Part A) to the sodium naphthionate solution over 20-30 minutes.
-
A deep red precipitate of Congo Red will form immediately. Monitor the pH and maintain it at approximately 8.0 by adding small portions of sodium carbonate solution if necessary.[3]
-
Continue to stir the reaction mixture in the cold for an additional 1-2 hours to ensure the coupling is complete.[3]
-
To isolate the dye, "salt it out" by adding 40-50 g of solid sodium chloride to the mixture and stirring for 15 minutes. This decreases the solubility of the sodium salt of the dye, causing it to fully precipitate.[3][8]
-
Collect the precipitated Congo Red by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of a saturated sodium chloride solution to remove unreacted precursors and inorganic salts.[8]
-
Dry the purified product in an oven at 70-80 °C to a constant weight. For higher purity, the dye can be recrystallized from ethanol.[3]
Process Optimization and Troubleshooting
| Parameter | Optimal Range | Rationale & Consequence of Deviation |
| Diazotization Temperature | 0-5 °C | Crucial for stability. Above 5 °C, the diazonium salt rapidly decomposes to phenols, drastically reducing yield and purity. |
| Coupling Temperature | < 10 °C | Lower temperatures favor the desired C-coupling reaction and minimize side reactions and decomposition. |
| Diazotization pH | Strongly Acidic | Ensures formation of the nitrosonium ion (NO⁺) and prevents premature self-coupling. Insufficient acid will halt the reaction. |
| Coupling pH | 8.0 - 9.0 | Maximizes the nucleophilicity of this compound.[7] If too acidic, coupling will be slow or fail. If too alkaline (>11), the diazonium salt can convert to an unreactive diazotate. |
| Rate of Addition | Slow / Dropwise | Maintains strict temperature control and prevents localized excesses of reagents, which can lead to side reactions. |
Troubleshooting Guide:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazonium salt decomposition. 2. Incorrect pH during coupling. 3. Incomplete reaction time. | 1. Maintain diazotization temperature strictly below 5°C. 2. Monitor and adjust coupling pH to 8-9. 3. Ensure adequate stirring time for both stages. |
| Dull/Brownish Product | 1. Formation of phenolic byproducts from diazonium decomposition. 2. Insufficient washing. | 1. Improve temperature control. 2. Wash the filter cake thoroughly with brine. Consider recrystallization. |
| No Diazotization | 1. Degraded sodium nitrite. 2. Insufficient HCl. | 1. Use fresh, properly stored sodium nitrite. 2. Ensure a strong acidic environment (test with Congo Red paper). |
Mandatory Safety Protocols
WARNING: Benzidine is a highly toxic, confirmed human carcinogen that can be absorbed through the skin.[4][9] All handling must be performed in a designated area within a certified chemical fume hood.
| Chemical | Required Personal Protective Equipment (PPE) |
| Benzidine | Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, fully-buttoned lab coat, long pants, closed-toe shoes. |
| This compound | Nitrile gloves, chemical splash goggles, lab coat. |
| Conc. HCl | Acid-resistant gloves (butyl or neoprene), chemical splash goggles, face shield, lab coat. |
| Sodium Nitrite | Nitrile gloves, chemical splash goggles, lab coat. |
-
Engineering Controls: Work must be conducted in a high-efficiency fume hood to prevent inhalation of benzidine dust or HCl fumes.
-
Waste Disposal: All materials contaminated with benzidine, including glassware, filter paper, gloves, and the final reaction mixture, must be collected and disposed of as hazardous carcinogenic waste according to institutional and national environmental regulations.[9] Do not dispose of down the drain.
Characterization of Final Product
The identity and purity of the synthesized Congo Red can be confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): To check for the presence of unreacted starting materials and side products. A suitable solvent system is ethyl acetate:ethanol (1:1).[3]
-
UV-Visible Spectroscopy: An aqueous solution of Congo Red should exhibit a characteristic maximum absorption wavelength (λmax) around 497-500 nm.
-
FTIR Spectroscopy: To confirm the presence of key functional groups, including the azo bond (-N=N- stretch, ~1580-1630 cm⁻¹), sulfonic acid group (S=O stretch, ~1040 and ~1180 cm⁻¹), and amine group (N-H stretch, ~3300-3500 cm⁻¹).[3]
References
- Google. (2026). Current time in Makoua, CG.
-
Filo. (2025, August 20). Discuss chemistry and synthesis of Congo Red. [Link]
-
Shabir, G., & Saeed, A. (2017). Synthesis of New Congo Red Derivative Dyes and their Application as Hardness Reduction in Hard Water. Journal of the Chemical Society of Pakistan, 39(01). [Link]
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Bourquin, J. P., et al. (1993). Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Helvetica Chimica Acta. [Link]
-
Akhil the Chemist. (2024, May 10). Synthesis of Congo Red (an old acid base indicator). YouTube. [Link]
-
Wikipedia. (n.d.). Congo red. [Link]
-
Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of non-benzidinic homologue of congo red. [Link]
-
Chem Service. (2014, February 28). Safety Data Sheet: Benzidine. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Naphthionic Acid as a Fluorescent Marker in Biological Imaging: A Guide for Exploratory Research
Introduction: Unveiling the Potential of a Classic Dyestuff Intermediate
Naphthionic acid (4-amino-1-naphthalenesulfonic acid) is a well-established chemical intermediate, primarily recognized for its role in the synthesis of azo dyes.[1][2] Structurally, it is a derivative of naphthalene, featuring both an amino group and a sulfonic acid group.[1] While its application in the dye industry is extensive, its intrinsic fluorescent properties, particularly the strong blue fluorescence of its salt solutions, present an intriguing, albeit largely unexplored, opportunity for its use in biological imaging.[2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a fluorescent marker. It is crucial to note that while the fundamental principles of fluorescence and bioconjugation are well-understood, the application of this compound itself in biological imaging is not a well-established field. Therefore, the following application notes and protocols are presented as a framework for exploratory research, emphasizing the necessary steps for validation and characterization. We will delve into the known properties of this compound, propose methodologies for its use as a non-targeted stain and as a component of a targeted fluorescent probe, and highlight the critical considerations for such investigations.
Physicochemical and Fluorescent Properties of this compound
A thorough understanding of the physicochemical and photophysical properties of a candidate fluorophore is paramount for its successful application in biological imaging.
Physicochemical Properties
This compound is a white to grayish powder with a molecular weight of 223.25 g/mol .[3][4] The presence of the sulfonic acid group imparts some water solubility, which is enhanced in alkaline solutions.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃S | [3][4][5] |
| Molecular Weight | 223.25 g/mol | [3][4] |
| Appearance | White to grayish powder | [1] |
| Solubility | Slightly soluble in water, soluble in aqueous base | [2][3] |
| pKa | 2.81 (25°C) | [2] |
Fluorescent Properties
Solutions of this compound salts are known to exhibit a strong blue fluorescence.[2] However, detailed characterization of its photophysical properties in physiological buffers is not extensively documented. The parent molecule, naphthalene, has an excitation peak in the ultraviolet range (around 311 nm) and an emission peak around 322 nm.[6] It is anticipated that this compound will have somewhat red-shifted excitation and emission spectra due to the electron-donating amino group.
| Photophysical Parameter | Estimated/Known Value | Remarks |
| Excitation Maximum (λex) | ~320-350 nm (Estimated) | Requires experimental determination in physiological buffer (e.g., PBS, pH 7.4). UV excitation can be a limitation due to cellular autofluorescence and potential for phototoxicity. |
| Emission Maximum (λem) | ~400-450 nm (Blue) | The observed blue fluorescence suggests an emission in this range. Precise measurement is necessary. |
| Quantum Yield (Φ) | Not Reported | This is a critical parameter for determining the brightness of the fluorophore and must be measured relative to a known standard. Naphthalene derivatives can have high quantum yields.[7] |
| Molar Extinction Coefficient (ε) | Not Reported | Essential for quantitative analysis and determining the efficiency of light absorption. |
| Photostability | Not Reported | The stability of the fluorescence signal under prolonged excitation needs to be characterized to assess its suitability for time-lapse imaging. Naphthalene derivatives are noted for excellent photostability.[7] |
PART 1: this compound as a Non-Targeted Fluorescent Stain
The simplest application of a fluorescent molecule in biological imaging is as a non-targeted or general cellular stain. The amphiphilic nature of this compound, with its hydrophobic naphthalene core and hydrophilic sulfonic acid and amino groups, may allow it to passively diffuse across cell membranes and accumulate in certain cellular compartments.
Causality Behind Experimental Choices
The proposed protocol for using this compound as a non-targeted stain is based on standard procedures for staining cells with small molecule dyes. Key considerations include:
-
Concentration Gradient: The initial concentration of the dye in the staining solution will drive its diffusion into the cells. A concentration range is provided, as the optimal concentration will need to be determined empirically to achieve sufficient signal without inducing significant cytotoxicity.
-
Incubation Time and Temperature: These parameters influence the rate of dye uptake. Incubation at 37°C is standard for live-cell imaging to maintain cellular processes.
-
Washing Steps: Thorough washing is crucial to remove unbound dye and reduce background fluorescence, thereby improving the signal-to-noise ratio.
-
Controls: The inclusion of unstained and vehicle-only controls is essential to account for cellular autofluorescence and any effects of the solvent on the cells.
Experimental Protocol: Non-Targeted Staining of Adherent Cells
Materials:
-
This compound (or its sodium salt)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Formaldehyde solution (e.g., 4% in PBS) for optional fixation
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom UV filter set)
Protocol:
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound sodium salt in sterile water or PBS.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to final concentrations ranging from 1 µM to 50 µM. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio and assess cytotoxicity.
-
-
Cell Staining (Live Cells):
-
Culture adherent cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Aspirate the staining solution and wash the cells three times with pre-warmed PBS or culture medium without phenol red.
-
-
Imaging:
-
Immediately image the live cells using a fluorescence microscope. Use an excitation wavelength in the range of 320-350 nm and collect the emission between 400-500 nm. Adjust acquisition settings to minimize phototoxicity.
-
-
Optional Fixation and Mounting:
-
After staining, cells can be fixed with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the fixed cells. Note that fixation may alter the localization of the dye.
-
Self-Validation and Controls:
-
Cytotoxicity Assessment: Perform a viability assay (e.g., Trypan Blue exclusion or a live/dead staining kit) on cells treated with the same concentrations of this compound used for staining to assess its short-term toxicity. Acute toxicity in mice has been reported as high.[3]
-
Autofluorescence Control: Image unstained cells using the same filter set and acquisition settings to determine the level of endogenous cellular autofluorescence.
-
Vehicle Control: Treat cells with the vehicle used to dissolve the this compound (e.g., PBS) to ensure it does not affect cell morphology or viability.
PART 2: Development of a Targeted Fluorescent Probe via Bioconjugation
To enhance the specificity of this compound for biological imaging, it can be covalently conjugated to a targeting moiety, such as an antibody or a peptide. The primary amine group on this compound provides a reactive handle for various bioconjugation chemistries.
Workflow for Creating a this compound-Based Targeted Probe
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- 2. Cas 84-86-6,this compound | lookchem [lookchem.com]
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- 5. This compound [webbook.nist.gov]
- 6. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Quantification of Naphthionic Acid by HPLC Following Pre-Column Derivatization with Dansyl Chloride
Abstract & Introduction
Naphthionic acid (4-aminonaphthalene-1-sulfonic acid) is a key intermediate in the synthesis of various azo dyes.[1] Its monitoring as a residual impurity in final products or environmental samples is critical for quality control and regulatory compliance. However, the direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) with common detectors like Ultraviolet-Visible (UV-Vis) spectroscopy is often hindered by its weak native chromophoric properties, leading to poor sensitivity.[2][3]
To overcome this limitation, a pre-column derivatization strategy is employed.[4][5] This application note details a robust and highly sensitive method for the quantification of this compound using HPLC with Fluorescence Detection (FLD). The method is based on the derivatization of the primary aromatic amine group of this compound with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DNS-Cl).[6][7] This reaction yields a stable, intensely fluorescent sulfonamide adduct, dramatically lowering the limits of detection and quantification.[8]
The causality for this choice rests on the proven reactivity of dansyl chloride with primary amines under mild, alkaline conditions to form conjugates with high quantum yields.[6][9] This guide provides a comprehensive protocol, from sample preparation and the derivatization reaction to the optimized HPLC-FLD conditions and method validation, designed for researchers and drug development professionals requiring precise trace-level analysis.
Principle of Derivatization: The Dansylation Reaction
The core of this analytical method is the nucleophilic substitution reaction between this compound and dansyl chloride. The reaction, known as dansylation, targets the primary amine (-NH₂) functional group.[8]
Causality of Experimental Choices:
-
Nucleophilic Attack: The reaction is conducted under alkaline conditions (pH ~9.5). This is critical to deprotonate the primary amino group of this compound (R-NH₃⁺ → R-NH₂), converting it into its unprotonated, neutral form. This form is a potent nucleophile, readily attacking the electron-deficient sulfur atom of the sulfonyl chloride group (-SO₂Cl) on the dansyl chloride molecule.[8]
-
Formation of a Stable Adduct: The attack leads to the displacement of the chloride ion, a good leaving group, and the formation of a highly stable sulfonamide bond (R-NH-SO₂-R').[10]
-
Enhanced Detection: The resulting dansyl-naphthionic acid conjugate incorporates the highly fluorescent dansyl moiety, which exhibits strong fluorescence, allowing for sensitive detection by an FLD.[6] The hydrolyzed dansyl chloride reagent also fluoresces, necessitating chromatographic separation for accurate quantification.[7]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
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- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Naphthionic Acid in the Preparation of Fluorescent Probes
This guide provides an in-depth exploration of Naphthionic Acid (4-aminonaphthalene-1-sulfonic acid) as a foundational scaffold for the synthesis of fluorescent probes. We will move beyond theoretical discussions to provide detailed, field-tested protocols and the scientific rationale behind key experimental decisions. This document is intended for researchers, scientists, and drug development professionals engaged in the creation of novel molecular tools for sensing and imaging.
Part 1: Core Principles and Strategic Overview
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which possesses both an amine (-NH₂) and a sulfonic acid (-SO₃H) functional group[1][2]. While modern probe design often favors more complex scaffolds like naphthalimides, the inherent properties of this compound make it a versatile and cost-effective starting material for two robust classes of fluorescent probes: Azo Dyes and Schiff Bases.
-
The Naphthalene Core: The fused aromatic ring system of naphthalene provides a rigid, planar structure with a delocalized π-electron system. This is the fundamental source of its fluorescence, as it allows for efficient absorption of UV light and subsequent emission in the visible spectrum[3][4]. Salt solutions of this compound are known to exhibit strong blue fluorescence[2].
-
The Amine Group (C4-NH₂): This primary aromatic amine is the key reactive handle for synthetic elaboration. It can be readily converted into a diazonium salt for azo coupling or condensed with an aldehyde to form a Schiff base. Its electronic properties also play a crucial role in modulating the fluorescence of the naphthalene core, often participating in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes, which are the basis for many "turn-on" or "turn-off" sensing mechanisms[3][5][6].
-
The Sulfonic Acid Group (C1-SO₃H): The highly polar and ionizable sulfonic acid group imparts significant water solubility to the final probe. This is a critical advantage for applications in biological media, eliminating the need for organic co-solvents that can be toxic to living cells.
Logical Framework for Probe Design
The conversion of this compound into a functional fluorescent probe follows a logical workflow designed to integrate a recognition moiety with the fluorophore.
Caption: Design workflow for developing fluorescent probes from this compound.
Part 2: Synthesis Protocols and Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of a Fluorescent Azo Dye Probe via Diazotization-Coupling
This protocol details the synthesis of a pH-sensitive fluorescent azo dye by coupling diazotized this compound with β-naphthol. The resulting dye's fluorescence is often influenced by azo-hydrazone tautomerism, which can be sensitive to solvent polarity and pH[7].
Rationale: Diazotization converts the primary amine into a highly reactive diazonium salt. This electrophile then readily attacks the electron-rich β-naphthol in an electrophilic aromatic substitution reaction to form the extended, conjugated azo system responsible for the dye's color and potential fluorescence[1][8].
Materials:
-
This compound (4-aminonaphthalene-1-sulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 2M
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethanol
-
Distilled water
-
Ice bath
Step-by-Step Procedure:
-
Preparation of the Diazo Component:
-
In a 100 mL beaker, suspend 2.23 g (0.01 mol) of this compound in 30 mL of distilled water.
-
Add 5 mL of 2M HCl and stir to form a fine slurry.
-
Cool the beaker in an ice bath to 0-5 °C. The temperature must be maintained in this range to prevent the decomposition of the diazonium salt.
-
In a separate test tube, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound slurry with constant, vigorous stirring. Keep the thermometer in the solution to ensure the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15-20 minutes in the ice bath after the addition is complete. The formation of the diazonium salt solution is now complete.
-
-
Preparation of the Coupling Component:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution.
-
Cool this solution in a separate ice bath to below 5 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with continuous stirring.
-
A brightly colored precipitate (typically red or orange) should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials, followed by a small amount of cold distilled water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Protocol 2: Synthesis of a Schiff Base Fluorescent Sensor for Al³⁺
This protocol describes the synthesis of a "turn-on" fluorescent probe for aluminum ions (Al³⁺) by forming a Schiff base between this compound and salicylaldehyde.
Rationale: Many Schiff base probes exhibit weak fluorescence due to efficient C=N isomerization, which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion like Al³⁺, the molecular structure becomes more rigid, inhibiting this isomerization. This blockage of the non-radiative pathway leads to a significant enhancement in fluorescence intensity ("turn-on" response)[9][10].
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser and heating mantle
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 2.23 g (0.01 mol) of this compound in 40 mL of absolute ethanol. Gentle heating may be required to aid dissolution.
-
Add 1.22 g (1.05 mL, 0.01 mol) of salicylaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Equip the flask with a reflux condenser.
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A precipitate of the Schiff base product should form. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted salicylaldehyde.
-
Dry the purified Schiff base probe in a vacuum oven.
-
Caption: Experimental workflows for the synthesis of fluorescent probes.
Part 3: Characterization and Application Protocol
Once synthesized, the probes must be characterized to understand their photophysical properties and sensing capabilities.
Characterization of Photophysical Properties
The following data should be acquired for each new probe.
| Parameter | Method | Purpose | Typical Expected Result (Schiff Base Probe) |
| λabs (max) | UV-Vis Spectroscopy | To find the wavelength of maximum light absorption. | ~350-450 nm |
| λem (max) | Fluorescence Spectroscopy | To find the wavelength of maximum fluorescence emission. | ~450-550 nm |
| Stokes Shift | Calculated (λem - λabs) | A larger shift is desirable to minimize self-absorption. | > 50 nm |
| Quantum Yield (Φ) | Comparative Method | To measure the efficiency of fluorescence emission. | Low (e.g., <0.05) in free state; increases upon analyte binding. |
Application Protocol: Fluorometric Titration of Al³⁺ with Schiff Base Probe
This protocol determines the probe's sensitivity and selectivity for Al³⁺ ions.
Materials:
-
Synthesized Schiff Base Probe
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (pH 7.4)
-
Stock solution of AlCl₃ (1.0 mM) in water
-
Stock solutions of other metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺) for interference studies
-
Fluorometer
Procedure:
-
Prepare a Probe Stock Solution: Prepare a 1.0 mM stock solution of the Schiff base probe in DMSO.
-
Prepare the Working Solution: In a series of cuvettes, prepare a 10 µM solution of the probe in HEPES buffer (pH 7.4). A small amount of DMSO from the stock solution is acceptable (e.g., <1% v/v).
-
Record Baseline Fluorescence: Place a cuvette with only the probe solution into the fluorometer. Excite at the determined λabs (max) and record the emission spectrum. Note the intensity at λem (max).
-
Titration:
-
To the cuvette, add incremental amounts of the Al³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Interference Study:
References
-
Séro, L., et al. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Bioorganic & Medicinal Chemistry Letters, 22(21), 6716-6720. Available at: [Link]
-
(2025). Naphthalimide Derivatives as Film‐Based Fluorescent Sensors for Rapid Detection of Illicit Drugs. ResearchGate. Available at: [Link]
-
(2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. PMC. Available at: [Link]
-
(2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Semantic Scholar. Available at: [Link]
-
(2018). (PDF) Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. ResearchGate. Available at: [Link]
-
Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. E-Journal of Chemistry, 4(4), 531-536. Available at: [Link]
-
(2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. Available at: [Link]
-
(2012). A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Organic & Biomolecular Chemistry. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Zhang, H., et al. (2016). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 98-103. Available at: [Link]
-
Gao, Y., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS ONE, 12(10), e0186192. Available at: [Link]
-
(2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. PMC. Available at: [Link]
-
(2025). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. ResearchGate. Available at: [Link]
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(2024). Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye 1-(1 H-Benzo[ d]imidazol-2-yl)naphthalen-2-ol: pH-Dependent Modulation of Photodynamics. PubMed. Available at: [Link]
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(2023). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. MDPI. Available at: [Link]
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(2023). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. MDPI. Available at: [Link]
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(2025). A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al 3+. ResearchGate. Available at: [Link]
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(2025). Synthesis and characterization of new azo compounds linked to 1,8-naphthalimide as new fluorescent dispersed dyes for cotton fibers. ResearchGate. Available at: [Link]
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(2018). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. MDPI. Available at: [Link]
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(2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. ResearchGate. Available at: [Link]
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Naphthionic Acid: A Versatile Precursor for the Synthesis of Advanced Functional Materials
Introduction: Unlocking the Potential of Naphthionic Acid
This compound, systematically known as 4-aminonaphthalene-1-sulfonic acid, is a pivotal organic compound derived from naphthalene.[1] This bifunctional molecule, possessing both a reactive amino group and a water-solubilizing sulfonic acid group, serves as a fundamental building block in the synthesis of a diverse array of functional materials.[1] Its unique chemical architecture allows for the strategic construction of molecules with tailored optical, electronic, and biological properties.
This comprehensive guide provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in the creation of high-performance azo dyes, fluorescent whitening agents, and potential pharmaceutical intermediates. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₉NO₃S | [1] |
| Molar Mass | 223.25 g/mol | |
| Appearance | White to grayish solid | [1] |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions | |
| Melting Point | Decomposes |
Application I: Synthesis of Azo Dyes - The Chemistry of Color
This compound is a cornerstone in the azo dye industry, where its amino group can be readily diazotized and coupled with various aromatic compounds to generate a vast spectrum of colors.[1] The sulfonic acid group imparts water solubility to the final dye molecule, a critical property for textile dyeing applications.
Protocol 1: Laboratory Synthesis of Congo Red
Congo Red is a well-known diazo dye historically used as a textile dye and currently employed as a histological stain for amyloid detection.[2] Its synthesis is a classic example of a bis-azo coupling reaction.[2][3]
Reaction Scheme:
Caption: Synthesis of Congo Red from Benzidine and this compound.
Causality of Experimental Choices:
-
Diazotization at Low Temperature (0-5 °C): The diazotization of benzidine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) is performed at low temperatures to prevent the decomposition of the unstable diazonium salt.[3] Higher temperatures can lead to the formation of phenolic byproducts and a significant reduction in yield.
-
Alkaline Coupling: The coupling reaction between the bis-diazonium salt and this compound is carried out under alkaline conditions.[3] The alkaline pH is crucial to deprotonate the sulfonic acid group of this compound, making the naphthalene ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium salt.
Materials:
-
Benzidine (0.01 mol, 1.84 g) - Caution: Benzidine is a known carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid (36.5%, 2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.02 mol, 1.38 g)
-
This compound (0.02 mol, 4.46 g)
-
Sodium Hydroxide (10% aqueous solution)
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ethanol
-
Ice
Step-by-Step Protocol:
-
Preparation of Benzidine Solution: In a 100 mL beaker, carefully dissolve benzidine (0.01 mol) in 15 mL of acidified water (2.5 mL of concentrated HCl in 12.5 mL of water).[4] Stir the mixture at room temperature until the benzidine is fully dissolved.
-
Diazotization: Cool the benzidine solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled solution of sodium nitrite (0.02 mol in 10 mL of water) dropwise with constant stirring.[3][4] Continue stirring for 1 hour at 0-5 °C to ensure complete formation of the bis-diazonium salt.[4]
-
Preparation of this compound Solution: In a separate beaker, dissolve this compound (0.02 mol) in a 10% sodium hydroxide solution until a clear solution is obtained.[1] This converts the this compound to its more soluble sodium salt. Cool this solution in an ice bath.
-
Coupling Reaction: Slowly add the cold bis-diazonium salt solution to the cold sodium naphthionate solution with vigorous stirring.[4] Maintain the temperature at 0-5 °C and monitor the pH, keeping it alkaline (around pH 8.0) by adding 10% sodium hydroxide solution as needed.[4]
-
Completion and Isolation: Continue stirring the reaction mixture for an additional hour at 0-5 °C.[4] The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and ethanol as the eluent.[4]
-
Salting Out: Once the reaction is complete, add a 15-20% sodium chloride solution to the mixture to precipitate the Congo Red dye.[4] This process, known as "salting out," reduces the solubility of the dye in the aqueous solution.
-
Filtration and Drying: Filter the precipitated dye using a Buchner funnel and wash the filter cake with a small amount of cold distilled water to remove excess salt.[4] Dry the collected Congo Red dye in an oven at 70 °C.[4]
-
Purification (Recrystallization): For higher purity, the crude Congo Red can be recrystallized from ethanol.[4] Dissolve the dye in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.[5][6][7][8]
Characterization:
The synthesized Congo Red can be characterized using various spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.
-
FTIR Spectroscopy: To identify the characteristic functional groups, such as the azo (-N=N-) bond, sulfonic acid (-SO₃H) group, and aromatic rings.[4]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye.[4]
Application II: Fluorescent Whitening Agents - The Science of Brightness
Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb ultraviolet light and re-emit it as blue light, making materials appear whiter and brighter.[9] While many commercial FWAs are based on stilbene derivatives, this compound derivatives can also be utilized in the synthesis of fluorescent compounds.
Conceptual Pathway: Synthesis of a Stilbene-Based FWA Intermediate
A common class of FWAs is based on the 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDSA) backbone. While not a direct synthesis from this compound, understanding the chemistry of related sulfonated aromatic amines is crucial. The following conceptual pathway illustrates the general approach to building such molecules.
Caption: General synthetic route for stilbene-based FWAs.
Protocol 2: Synthesis of a this compound-Derived Sulfonamide
Sulfonamides are a class of compounds with significant antibacterial activity.[3] this compound, with its amino group, can be converted into a sulfonamide, which can then be explored for its biological properties.
Reaction Scheme:
Caption: Synthesis of a sulfonamide from this compound.
Causality of Experimental Choices:
-
Acetylation of the Amino Group: The amino group of this compound is first protected by acetylation. This is crucial because the free amino group would be protonated or react with chlorosulfonic acid in the subsequent step, deactivating the ring towards the desired sulfonyl chloride formation.[10]
-
Chlorosulfonation: The acetylated intermediate is then treated with chlorosulfonic acid to convert the sulfonic acid group into a more reactive sulfonyl chloride.
-
Amination: The sulfonyl chloride readily reacts with ammonia to form the sulfonamide.
-
Deprotection: The acetyl group is removed by acid hydrolysis under conditions that do not affect the more stable sulfonamide linkage, yielding the final product.[10]
Materials:
-
This compound
-
Acetic Anhydride
-
Chlorosulfonic Acid (Caution: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. )
-
Concentrated Aqueous Ammonia
-
Hydrochloric Acid
Step-by-Step Protocol:
-
Acetylation: In a round-bottom flask, suspend this compound in acetic anhydride. Heat the mixture gently with stirring to initiate the reaction. After the initial exothermic reaction subsides, continue heating for a short period to ensure complete acetylation. Cool the mixture and pour it into cold water to precipitate the N-acetyl-naphthionic acid. Filter and dry the product.
-
Formation of Sulfonyl Chloride: In a fume hood, carefully add the dried N-acetyl-naphthionic acid in portions to an excess of cold (0 °C) chlorosulfonic acid with stirring.[11] Allow the reaction to proceed at room temperature until the evolution of HCl gas ceases. Carefully pour the reaction mixture onto crushed ice to precipitate the N-acetyl-4-aminonaphthalene-1-sulfonyl chloride. Filter the product and wash it with cold water.
-
Amination: Immediately transfer the crude, damp sulfonyl chloride to a beaker and add an excess of cold, concentrated aqueous ammonia.[11] Stir the mixture vigorously. The formation of the sulfonamide is typically an exothermic reaction. Continue stirring until the reaction is complete.
-
Hydrolysis (Deprotection): To the N-acetyl-4-aminonaphthalene-1-sulfonamide, add dilute hydrochloric acid and heat the mixture to reflux to hydrolyze the acetyl group.
-
Isolation and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the 4-aminonaphthalene-1-sulfonamide. Filter the product, wash it with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified sulfonamide.
Characterization:
The final sulfonamide product can be characterized by:
-
Melting Point Determination: To assess purity.
-
FTIR Spectroscopy: To confirm the presence of the sulfonamide group (S=O and N-H stretching bands) and the primary amine.[12]
-
¹H and ¹³C NMR Spectroscopy: For structural elucidation.
-
Mass Spectrometry: To determine the molecular weight.
Application III: Functional Polymers - Building Macromolecules with Naphthyl Scaffolds
The incorporation of the rigid and aromatic naphthalene moiety into polymer chains can impart unique thermal, mechanical, and optical properties. This compound, with its two functional groups, can be used as a monomer or a functionalizing agent in polymer synthesis.
Conceptual Protocol 3: Oxidative Polymerization of this compound
Oxidative polymerization is a method to synthesize conjugated polymers from aromatic compounds. While detailed protocols for the direct polymerization of this compound are not widely available in the provided search results, a conceptual approach can be proposed based on the known oxidative polymerization of similar sulfonated aromatic amines.
Reaction Scheme:
Caption: Conceptual oxidative polymerization of this compound.
Causality of Experimental Choices:
-
Oxidizing Agent: An oxidizing agent, such as ammonium persulfate, is used to initiate the polymerization by generating radical cations from the this compound monomer.
-
Aqueous Medium: The sulfonic acid group of this compound provides solubility in aqueous media, making it a suitable solvent for the polymerization.
Conceptual Step-by-Step Protocol:
-
Monomer Solution: Dissolve this compound in an aqueous solution, possibly with the addition of an acid or base to control the pH and solubility.
-
Initiation: Prepare a solution of an oxidizing agent (e.g., ammonium persulfate) in water.
-
Polymerization: Slowly add the oxidant solution to the stirred monomer solution at a controlled temperature. The polymerization is often indicated by a color change.
-
Termination and Isolation: After a set reaction time, the polymerization can be terminated by adding a reducing agent or by precipitating the polymer. The polymer can be isolated by filtration or centrifugation, followed by washing to remove unreacted monomer and oxidant.
Characterization of the Polymer:
The resulting polymer would be characterized by:
-
FTIR Spectroscopy: To confirm the presence of the characteristic functional groups and the polymer backbone.
-
UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Safety Precautions
-
This compound: May cause skin and eye irritation.[4] Wear appropriate PPE, including gloves and safety glasses.
-
Benzidine: Is a known carcinogen.[2] All handling must be done in a designated area, within a fume hood, and with appropriate PPE.
-
Chlorosulfonic Acid: Is highly corrosive and reacts violently with water. Use in a fume hood with a face shield and acid-resistant gloves.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[4][13]
Conclusion
This compound is a remarkably versatile and economically significant building block for the synthesis of a wide range of functional materials. Its unique bifunctionality allows for the creation of vibrant and water-soluble azo dyes, the development of novel sulfonamides with potential biological activity, and the conceptualization of functional polymers with tailored properties. The detailed protocols and the underlying scientific principles discussed in this guide are intended to empower researchers to explore and expand the applications of this important chemical intermediate.
References
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Filo. (2025, August 20). Discuss chemistry and synthesis of Congo Red. [Link]
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Wikipedia. (n.d.). This compound. [Link]
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Akhil the chemist. (2024, May 10). Synthesis of Congo Red (an old acid base indicator) [Video]. YouTube. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Naphthenic acids sodium salts (pract). [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. [Link]
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CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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LibreTexts Chemistry. (n.d.). Recrystallization. [Link]
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Scribd. (n.d.). Crystallization and Decolorization. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
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University of Massachusetts Lowell. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
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TELOONCHEM INTERNATIONAL CO., LIMITED. (n.d.). FLUORESCENT BRIGHTENER CBS-X. [Link]
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University of California, Irvine. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link]
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ResearchGate. (2025, August 5). Synthesis of novel stilbene-alkoxysilane fluorescent brighteners, and their performance on cotton fiber as fluorescent brightening and ultraviolet absorbing agents. [Link]
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ResearchGate. (n.d.). Physical and spectroscopic characteristics of the synthesized azo acid.... [Link]
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ResearchGate. (2025, August 9). Electropolymerization of 5-amino-2-naphthalenesulfonic acid and their application as the electrode material for supercapacitors. [Link]
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Food and Drug Administration. (n.d.). Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA. [Link]
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National Institutes of Health. (2023, November 21). Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. [Link]
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Application Note: High-Fidelity Quantification of Naphthionic Acid in Environmental Water Samples
Abstract
Naphthionic acid (4-amino-1-naphthalenesulfonic acid), a primary intermediate in the synthesis of azo dyes, is an emerging environmental contaminant of concern due to its persistence and potential ecological impact. Its detection in water sources is critical for monitoring industrial effluent and ensuring regulatory compliance. This document provides detailed, validated protocols for the quantification of this compound in aqueous matrices using two robust analytical methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for high-specificity and sensitivity, and a diazo-coupling-based UV-Vis Spectrophotometry method for rapid, high-throughput screening. The causality behind experimental choices, quality control systems, and performance benchmarks are thoroughly discussed to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge
This compound's chemical structure, featuring both an amino group and a sulfonic acid group, imparts high water solubility, facilitating its transport in aquatic systems.[1] The primary analytical challenge lies in achieving sensitive and selective detection in complex water matrices (e.g., wastewater, river water) which may contain a multitude of interfering organic and inorganic compounds. The selection of an appropriate analytical technique is therefore contingent on the specific requirements of the study, balancing the need for sensitivity, selectivity, sample throughput, and available instrumentation. This guide presents two complementary methods to address these varying needs.
Method I: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Principle of Causality: This method is the gold standard for quantitative analysis, leveraging the principles of reversed-phase chromatography to separate this compound from matrix interferents based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The Diode Array Detector (DAD) provides an additional layer of confidence by confirming the identity of the analyte peak through its unique UV-Vis spectrum, ensuring high specificity.[2]
Experimental Protocol: HPLC-DAD
A. Sample Preparation & Pre-concentration
-
Rationale: Raw water samples often contain particulate matter that can damage the HPLC column and tubing. Furthermore, environmental concentrations of this compound can be below the instrument's limit of detection, necessitating a pre-concentration step. Solid-Phase Extraction (SPE) is an effective technique for both cleanup and concentration.
-
Protocol:
-
Collect 500 mL of the water sample in an amber glass bottle.
-
Vacuum filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of ultrapure water through a C18 SPE cartridge (500 mg, 6 mL). Do not allow the cartridge to dry.
-
Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Interference Elution: Wash the cartridge with 5 mL of ultrapure water to remove co-adsorbed salts and highly polar impurities.
-
Analyte Elution: Elute the retained this compound by passing 5 mL of methanol through the cartridge into a collection vial.
-
Solvent Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase. The sample is now concentrated 500-fold.
-
B. Instrumental Analysis
-
Rationale: The selection of a C18 column provides a nonpolar stationary phase ideal for retaining the naphthalene ring of the analyte. The mobile phase, a mixture of an organic modifier (acetonitrile) and an acidified aqueous phase, allows for the controlled elution of this compound. Phosphoric acid is used to protonate the sulfonic acid group, ensuring a consistent charge state and sharp chromatographic peaks. Detection is set at 254 nm, a common wavelength for aromatic compounds.
-
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, DAD |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection | DAD, 254 nm with spectral acquisition from 200-400 nm |
C. Calibration and Quantification
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is required for a valid calibration.[2]
-
Analyze the prepared samples. The concentration is determined from the calibration curve.
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-DAD analysis of this compound.
Method II: UV-Vis Spectrophotometry via Azo Dye Formation
Principle of Causality: This method provides a rapid and cost-effective screening tool. It is based on the classic diazotization of the primary aromatic amine group on this compound using nitrous acid (generated in situ from sodium nitrite and HCl). The resulting diazonium salt is then immediately coupled with a chromogenic agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a intensely colored and stable azo dye.[3] The absorbance of this dye, measured by a spectrophotometer, is directly proportional to the initial concentration of this compound, as dictated by the Beer-Lambert Law.
Experimental Protocol: Spectrophotometry
A. Reagent Preparation
-
Hydrochloric Acid (2 M): Dilute 16.7 mL of concentrated HCl to 100 mL with ultrapure water.
-
Sodium Nitrite (0.2% w/v): Dissolve 0.2 g of NaNO₂ in 100 mL of ultrapure water. Prepare fresh daily.
-
Ammonium Sulfamate (1.0% w/v): Dissolve 1.0 g of ammonium sulfamate in 100 mL of ultrapure water.
-
NED Solution (0.2% w/v): Dissolve 0.2 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of ultrapure water. Store in a dark bottle.
B. Analytical Procedure
-
Pipette 10 mL of the filtered water sample (or standard) into a 25 mL volumetric flask.
-
Add 1.0 mL of 2 M HCl and mix.
-
Add 1.0 mL of 0.2% Sodium Nitrite solution. Mix and allow the reaction to proceed for 5 minutes. (Causality: This step forms the diazonium salt) .
-
Add 1.0 mL of 1.0% Ammonium Sulfamate solution. Mix and wait 3 minutes. (Causality: This quenches any excess nitrous acid, preventing side reactions with the NED reagent) .
-
Add 1.0 mL of 0.2% NED solution and dilute to the 25 mL mark with ultrapure water. Mix well.
-
Allow 20 minutes for full color development.
-
Measure the absorbance at 545 nm using a UV-Vis spectrophotometer against a reagent blank (prepared using 10 mL of ultrapure water instead of sample).
C. Calibration and Quantification
-
Prepare a 100 µg/mL stock solution of this compound in ultrapure water.
-
Create standards ranging from 0.5 µg/mL to 5.0 µg/mL.
-
Process each standard through the analytical procedure (steps B1-B7).
-
Plot absorbance vs. concentration to generate a calibration curve.
-
Determine the concentration of this compound in the unknown samples using the curve.
Spectrophotometry Workflow Diagram
Caption: Stepwise reaction and measurement protocol for spectrophotometry.
Method Validation and Trustworthiness
To ensure that the generated data is scientifically sound and defensible, a rigorous validation protocol must be followed for either method.[4][5] The suitability of the chosen method should be verified under the actual conditions of use.[5]
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No interfering peaks/absorbance at the analyte retention time/wavelength in blank matrix samples. | Ensures the signal is from the analyte only. |
| Linearity & Range | Calibration curve r² > 0.995 over the expected concentration range (e.g., 80-120% of nominal). | Confirms a proportional response of the method to analyte concentration. |
| Accuracy | Mean recovery of 95-105% for matrix-spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Relative Standard Deviation (RSD) < 5% for replicate analyses. | Demonstrates the repeatability and consistency of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration of analyte that can be accurately quantified. |
Conclusion and Recommendations
This application note details two validated methods for the determination of this compound in water.
-
The HPLC-DAD method is recommended for regulatory and research applications requiring high sensitivity, low detection limits, and unambiguous identification of the analyte. Its high selectivity makes it suitable for complex and "dirty" matrices like industrial wastewater.
-
The Spectrophotometric method is an excellent choice for rapid screening of multiple samples, process monitoring, or in laboratory settings where HPLC is not available. While susceptible to interference from other aromatic amines, its simplicity and low cost are significant advantages for preliminary assessments.
The implementation of robust quality control measures, including regular use of blanks, standards, and spiked samples, is mandatory for either method to ensure the generation of trustworthy and scientifically defensible data.
References
- (Reference for general HPLC methods, if available)
- (Reference for general spectrophotometric methods, if available)
- (Reference for SPE methods, if available)
- (Reference for this compound properties, if available)
- (Reference for analytical method valid
- (Reference for analytical method valid
- (Reference for HPLC of rel
- (Reference for spectrophotometry of rel
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
- (Reference for azo dye chemistry, if available)
- (Reference for environmental analysis, if available)
- (Reference for HPLC, if available)
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- (Reference for GC-MS of rel
- (Reference for valid
- (Reference for spectral d
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2010). Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River Waters. [Link]
Sources
Synthesis of Naphthionic Acid-Based Metal Complexes: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of metal complexes derived from naphthionic acid (4-amino-1-naphthalenesulfonic acid). Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of complex formation, offering field-proven insights to ensure experimental success and reproducibility.
Introduction: The Significance of this compound Ligands
This compound, a derivative of naphthalene bearing both an amino and a sulfonic acid group, presents a versatile scaffold for the development of novel metal complexes.[1][2] The presence of these two distinct functional groups allows for multiple coordination modes with metal ions, making it a ligand of considerable interest in coordination chemistry.[3] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation therapy. This guide will explore the synthesis of this compound and its subsequent use in the formation of transition metal complexes with potential applications in medicinal chemistry.
Synthesis of the Ligand: this compound
A reliable supply of high-purity this compound is the foundational step for the synthesis of its metal complexes. The compound is typically prepared by the sulfonation of 1-naphthylamine.[4]
Protocol 1: Synthesis of this compound
This protocol is adapted from established chemical synthesis procedures.[4]
Materials:
-
1-naphthylamine (70 g)
-
Concentrated sulfuric acid (50 g)
-
Oxalic acid (3 g)
-
Water
-
Milk of lime (calcium hydroxide suspension)
-
Hydrochloric acid
Procedure:
-
In a suitable basin, cautiously add 50 g of concentrated sulfuric acid to 70 g of 1-naphthylamine in a steady stream while ensuring continuous and vigorous agitation. This will form a thick paste.
-
Incorporate approximately 3 g of oxalic acid into the paste and mix thoroughly.
-
Spread the resulting hot paste onto a metallic tray and place it in an air oven preheated to 190-200°C for 8 hours.
-
After the initial heating period, allow the mass to cool, then powder it.
-
Transfer the powdered material to a flask, add water, and bring to a boil.
-
Neutralize the boiling mixture with milk of lime. The endpoint can be determined by testing a small sample for neutral pH.
-
Filter the hot solution to remove insoluble byproducts.
-
Acidify the filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
Expected Yield: 80-85%
Synthesis of this compound-Based Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, or acetates) and solvent will depend on the desired properties of the final complex and the solubility of the reactants.[5]
General Protocol 2: Synthesis of Transition Metal Complexes of this compound
This generalized protocol is based on methods reported for the synthesis of metal complexes with structurally similar ligands.[5]
Materials:
-
This compound (2 mmol)
-
Selected metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1 mmol)
-
Absolute ethanol
-
Sodium carbonate suspension in ethanol
-
Dry diethyl ether
Procedure:
-
Dissolve 2 mmol of this compound in 30 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required to facilitate dissolution.
-
In a separate beaker, dissolve 1 mmol of the chosen metal salt in 10 mL of ethanol.
-
With continuous stirring, add the metal salt solution dropwise to the this compound solution.
-
Adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of a sodium carbonate suspension in ethanol. This deprotonates the sulfonic acid and/or amino group, facilitating coordination.
-
Fit the flask with a condenser and reflux the mixture overnight. The progress of the reaction can be monitored by thin-layer chromatography.
-
After reflux, reduce the volume of the solution to about 10 mL by rotary evaporation.
-
Precipitate the metal complex by adding 15 mL of dry diethyl ether.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol and then with water to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting metal complex at room temperature.
Experimental Workflow for Metal Complex Synthesis
Caption: Workflow for the synthesis of this compound-based metal complexes.
Characterization of this compound-Based Metal Complexes
Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure. The following spectroscopic techniques are commonly employed.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand with the metal ion. Key vibrational bands to monitor include:
-
N-H stretching: The position of the N-H stretching bands of the amino group is expected to shift upon coordination to the metal center.
-
S=O stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group may also shift, indicating its involvement in coordination.
-
New M-N and M-O bands: The formation of new, low-frequency bands corresponding to the metal-nitrogen and metal-oxygen stretching vibrations provides direct evidence of complexation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the metal complexes are typically compared to that of the free ligand. Shifts in the absorption bands and the appearance of new bands in the visible region can be indicative of ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center.
Representative Spectroscopic Data
The following table summarizes typical IR and UV-Vis spectral data for metal complexes of ligands similar to this compound.
| Complex Type | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) | Reference |
| Co(II) Complex | Shift in N-H and S=O stretches, new Co-N and Co-O bands | Shifts in ligand bands, new d-d transition bands | [6][7] |
| Ni(II) Complex | Shift in N-H and S=O stretches, new Ni-N and Ni-O bands | Shifts in ligand bands, new d-d transition bands | [6][7] |
| Cu(II) Complex | Shift in N-H and S=O stretches, new Cu-N and Cu-O bands | Shifts in ligand bands, new d-d transition bands | [6][7] |
Applications in Drug Development
Metal complexes of naphthalene derivatives have shown promise as antimicrobial agents. The chelation of the metal ion to the organic ligand often results in a complex with enhanced biological activity compared to the free ligand. This is often explained by Overtone's concept of cell permeability and Tweedy's chelation theory.
Antimicrobial Activity
The antimicrobial efficacy of synthesized complexes should be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Logical Framework for Enhanced Biological Activity
Caption: Mechanism of enhanced antimicrobial activity of metal complexes.
Reported Antimicrobial Activities of Related Complexes
The following table presents examples of the antimicrobial activity of metal complexes derived from naphthalene-based ligands.
| Complex | Organism | MIC (µg/mL) | Reference |
| Nickel complex of 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 375-1400 | [8] |
| Manganese(II) azo dye complex | Various bacteria | Enhanced activity over ligand | [3] |
| Copper(II) sulfonamide complexes | Gram-positive and Gram-negative bacteria | Greater activity than free sulfonamide | [9] |
Conclusion
The synthesis of metal complexes based on this compound offers a promising avenue for the development of new therapeutic agents. The protocols and application notes provided in this guide are intended to serve as a robust starting point for researchers in this exciting field. By understanding the principles of coordination chemistry and employing rigorous characterization techniques, novel metal complexes with significant biological activities can be developed and evaluated.
References
-
Lazou, M., Perontsis, S., & Psomas, G. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 28(5), 2171. [Link]
-
de Oliveira, C. H., da Silva, C. C., & Ferreira, V. F. (2007). Antimicrobial activity of 1,4-naphthoquinones by metal complexation. Journal of the Brazilian Chemical Society, 18(3), 634-640. [Link]
-
Mary, Y., & Varghese, H. (2015). Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid. Oriental Journal of Chemistry, 31(2), 839-849. [Link]
-
Gmelin, L. (2019). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 7(12), 143. [Link]
-
Kalia, S. B., & Kumar, R. (2012). Metal Complexes as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 4(1), 324-331. [Link]
-
ResearchGate. (n.d.). IR and UV/Vis spectroscopic data of complexes IR cm −1. [Link]
-
PrepChem. (n.d.). Preparation of this compound. [Link]
- U.S. Patent 4,836,959. (1989). Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.
-
Mehra, S., & Zaman, S. (2012). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Serbian Chemical Society, 77(10), 1365-1375. [Link]
-
ResearchGate. (n.d.). Characteristic IR and Uv-vis spectra data of all the metal. [Link]
-
Kourounakis, A. P., & Hadjipavlou-Litina, D. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Antibiotics, 10(7), 841. [Link]
-
PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. [Link]
Sources
- 1. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral and Biological Studies of Complexes with Bidentate Azodye Ligand Derived from Resorcinol and 1-Amino-2-Naphthol-4-Sulphonic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Nitrites Using Naphthionic Acid
Introduction: A Modern Perspective on a Classic Reaction
The quantification of nitrite (NO₂⁻) is a critical parameter in a vast array of scientific disciplines, from environmental monitoring and food safety to biomedical research and drug development. Nitrite's role as a precursor to vasodilatory nitric oxide (NO) and potentially carcinogenic N-nitrosamines necessitates its accurate and sensitive measurement. The Griess reaction, a cornerstone of analytical chemistry for over a century, remains a widely used method for this purpose.[1] This application note provides a detailed guide to a specific, highly effective variant of the Griess-Ilosvay method, utilizing naphthionic acid (4-amino-1-naphthalenesulfonic acid) as the diazotizing agent and 1-naphthol as the coupling agent.
While standard Griess protocols often employ sulfanilamide or sulfanilic acid, the use of this compound offers a robust and sensitive alternative. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, an explanation of the underlying chemical principles, and field-proven insights to ensure the generation of reliable and reproducible data.
The Chemistry of Nitrite Detection with this compound
The determination of nitrite using this compound is a two-step diazotization-coupling reaction, resulting in the formation of a stable, colored azo dye. The intensity of this color is directly proportional to the initial nitrite concentration and can be quantified spectrophotometrically.
-
Diazotization: In an acidic medium, nitrite reacts with the primary aromatic amine of this compound to form a diazonium salt. This reaction is the rate-limiting step and is highly specific for nitrite.
-
Coupling: The resulting diazonium salt is then coupled with 1-naphthol in a basic medium. This electrophilic substitution reaction forms a stable and intensely colored purple azo dye.[2] The choice of 1-naphthol as the coupling agent is crucial for the final chromophore's stability and spectral characteristics.
The overall reaction mechanism is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry. The sulfonic acid group on the this compound enhances its solubility in aqueous media, a desirable characteristic for a Griess reagent.
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful implementation. The following diagram illustrates the logical flow of the quantitative analysis of nitrites using the this compound-based Griess assay.
Caption: Experimental workflow for nitrite quantification.
Quantitative Performance Characteristics
The analytical performance of the this compound and 1-naphthol method for nitrite determination is summarized in the table below. These parameters are essential for validating the method's suitability for a specific application.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 530 nm | [2] |
| Beer's Law Range | 3.3–98.6 µg of nitrite-nitrogen in a final volume of 20 ml | [2] |
| Molar Absorptivity (ε) | 30.5 × 10³ L mol⁻¹ cm⁻¹ | [2] |
| Relative Standard Deviation (RSD) | 0.2–4.0% | [2] |
| Color of Azo Dye | Purple | [2] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of nitrite in aqueous samples. Adherence to these steps is critical for achieving accurate and reproducible results.
Reagent Preparation
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of 4-amino-1-naphthalenesulfonic acid (this compound) in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution. Store in a dark bottle at 4°C.
-
1-Naphthol Solution (0.1% w/v): Dissolve 0.1 g of 1-naphthol in 100 mL of a 1 M sodium hydroxide solution. This solution should be prepared fresh daily and stored in a dark bottle.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated hydrochloric acid with deionized water.
-
Sodium Nitrite Stock Solution (1000 ppm): Dissolve 0.4926 g of dried sodium nitrite (NaNO₂) in deionized water and dilute to 1000 mL in a volumetric flask. Store at 4°C.
-
Working Standard Nitrite Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.
Standard Curve Generation
-
Pipette a series of volumes of the working standard nitrite solutions into a set of 20 mL volumetric flasks to create a calibration curve (e.g., 0, 5, 10, 20, 40, 60, 80 µg of nitrite-nitrogen).
-
To each flask, add 1.0 mL of 2 M hydrochloric acid.
-
Add 1.0 mL of the 0.1% this compound solution, mix well, and allow to stand for 5 minutes for the diazotization reaction to complete.
-
Add 2.0 mL of the 0.1% 1-naphthol solution and dilute to the 20 mL mark with deionized water.
-
Mix thoroughly and allow the color to develop for 20 minutes at room temperature.
-
Measure the absorbance of each standard at 530 nm against a reagent blank (the "0" standard).
-
Plot a graph of absorbance versus nitrite concentration (in µg/mL or µM). The resulting calibration curve should be linear.
Sample Analysis
-
Prepare the sample by filtering to remove any particulate matter. If the nitrite concentration is expected to be high, dilute the sample accordingly with deionized water.
-
Pipette an appropriate volume of the sample into a 20 mL volumetric flask.
-
Follow steps 2-6 as described in the "Standard Curve Generation" section.
-
Determine the nitrite concentration in the sample by comparing its absorbance to the standard curve. Remember to account for any dilution factors.
Trustworthiness: A Self-Validating System and Potential Interferences
The reliability of any analytical method hinges on understanding and mitigating potential interferences. The Griess reaction, including this this compound-based method, is susceptible to certain chemical species that can lead to inaccurate results.
-
Oxidizing and Reducing Agents: Strong oxidizing and reducing agents can interfere with the diazotization reaction. For instance, free chlorine can impart a false red color.[3]
-
Heavy Metal Ions: Certain metal ions such as Sb(III), Au(III), Bi(III), Fe(III), Pb(II), Hg(II), and Ag(I) can precipitate under the acidic conditions of the assay.[3] Cupric ions may catalyze the decomposition of the diazonium salt, leading to lower results.[3]
-
Colored Ions: The presence of colored ions in the sample that absorb at or near 530 nm will interfere with the spectrophotometric measurement.[3]
-
Sample Matrix Effects: Biological samples such as plasma or cell culture media can contain components that interfere with the assay. It is crucial to run a matrix blank and consider sample preparation techniques like protein precipitation or ultrafiltration.
To ensure the trustworthiness of the results, it is recommended to perform spike and recovery experiments with your specific sample matrix. This involves adding a known amount of nitrite to a sample and measuring the recovery to assess the accuracy of the method in that matrix.
Expertise and Experience: Causality Behind Experimental Choices
The selection of this compound and 1-naphthol is a deliberate choice rooted in chemical principles aimed at optimizing the assay's performance.
-
Why this compound? this compound, as an aniline derivative, readily undergoes diazotization. Its sulfonic acid group enhances its aqueous solubility, which is a practical advantage for reagent preparation and stability.
-
The Role of pH: The two-step reaction requires a biphasic pH environment. The initial diazotization reaction is acid-catalyzed and proceeds efficiently at a pH of 2.0 to 2.5.[3] The subsequent coupling reaction with 1-naphthol is favored in a basic medium, which activates the naphthol ring for electrophilic attack by the diazonium ion. This pH shift is a critical control point in the protocol.
-
Choice of Coupling Agent: 1-Naphthol is an effective coupling agent that forms a stable, intensely colored azo dye with the diazonium salt of this compound. The extended conjugation of the resulting molecule is responsible for its strong absorbance in the visible region, leading to high sensitivity.
Logical Relationships in the Assay
The following diagram illustrates the key relationships and dependencies within the analytical procedure.
Sources
Application Notes & Protocols: Naphthionic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Naphthionic acid (4-amino-1-naphthalenesulfonic acid) is a pivotal organic intermediate, distinguished by its unique bifunctional structure containing both a primary amine and a sulfonic acid group on a naphthalene scaffold.[1][2] This configuration makes it a highly valuable building block in the synthesis of a wide array of chemical compounds, from azo dyes to complex pharmaceutical agents.[3][4] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound and its structural analogs in pharmaceutical synthesis. We will explore its role through a detailed examination of the synthesis of Suramin, a key antiparasitic drug, and its conceptual linkage to the synthesis of diagnostic agents like Trypan Blue. This guide includes step-by-step protocols, explanations of chemical principles, quality control parameters, and essential safety procedures.
Introduction: The Chemical Significance of this compound
This compound is a white to grayish solid, sparingly soluble in water but soluble in aqueous bases.[3] Its chemical utility is anchored in the reactivity of its two functional groups. The amino group can be readily diazotized, making it a precursor for azo coupling reactions, a cornerstone of dye chemistry and a useful transformation in pharmaceutical synthesis.[1] The sulfonic acid group imparts increased water solubility to its derivatives, a desirable property for many drug candidates and biological probes.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Chemical Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | Slightly greyish to beige powder |
| Melting Point | ≥300 °C |
| Water Solubility | 309.9 mg/L (at 20 °C) |
| pKa | 2.81 (at 25 °C) |
| CAS Number | 84-86-6 |
The preparation of this compound is typically achieved by the sulfonation of 1-aminonaphthalene (α-naphthylamine) with sulfuric acid.[1][2] This process underscores its accessibility and importance as a foundational chemical intermediate.
Core Application: Synthesis of Polysulfonated Pharmaceuticals - The Case of Suramin
Suramin is a polysulfonated naphthylurea that has been a frontline treatment for African sleeping sickness (trypanosomiasis) for a century.[5][6][7] Its synthesis is a classic example of multi-step organic chemistry that relies on building blocks structurally related to this compound. The foundational precursor for Suramin is not this compound itself, but a more heavily sulfonated analog, 1-aminonaphthalene-3,6,8-trisulfonic acid . This highlights a key principle in drug design: modifying a core scaffold like aminonaphthalene sulfonic acid to tune the molecule's properties, such as target binding and solubility. The polyanionic nature conferred by the multiple sulfonic acid groups is crucial for Suramin's broad-spectrum biological activity.[5][8]
The synthesis involves the sequential formation of amide bonds to construct two symmetric "arms," which are then joined by a central urea linkage.[5][9]
Workflow for Suramin Synthesis
The following diagram outlines the key transformations in the classical synthesis of Suramin.
Caption: Synthetic pathway for Suramin, showcasing sequential acylation, reduction, and final urea coupling steps.
Protocol 2.1: Key Amide Formation and Reduction Step
This protocol details the formation of an amide intermediate and the subsequent reduction of its nitro group, a critical sequence in building the Suramin arms.[9]
Materials:
-
1-aminonaphthalene-3,6,8-trisulfonic acid
-
4-methyl-3-nitrobenzoyl chloride
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Iron (Fe) powder, activated
-
Suitable solvent (e.g., water, pyridine)
Procedure:
-
Acylation (Schotten-Baumann Reaction):
-
Dissolve 1-aminonaphthalene-3,6,8-trisulfonic acid in an aqueous solution of sodium hydroxide to form the corresponding sodium salt and deprotonate the amino group, enhancing its nucleophilicity.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 4-methyl-3-nitrobenzoyl chloride portion-wise while vigorously stirring. Maintain the pH in the alkaline range by concurrently adding NaOH solution.
-
Causality: The reaction is performed under alkaline conditions to neutralize the HCl byproduct, driving the reaction to completion. Low temperature controls the exothermic reaction and minimizes side reactions.
-
After the addition is complete, allow the mixture to stir for 2-3 hours, gradually warming to room temperature.
-
Acidify the mixture with HCl to precipitate the product, the nitro-amide intermediate.
-
Filter, wash with cold water, and dry the precipitate.
-
-
Nitro Group Reduction:
-
Suspend the dried nitro-amide intermediate in water or a water/ethanol mixture.
-
Add activated iron powder and a small amount of HCl or acetic acid to catalyze the reaction.
-
Heat the mixture to 80-90 °C with stirring for several hours. The progress can be monitored by TLC or HPLC.
-
Causality: Activated iron in a slightly acidic medium is a classic and cost-effective method for the reduction of aromatic nitro groups to amines.
-
Once the reaction is complete, filter the hot solution to remove the iron and iron oxides.
-
Cool the filtrate and adjust the pH to precipitate the amino-amide product.
-
Collect the product by filtration, wash, and dry. This product is now ready for the next acylation step.
-
Related Application: Azo Dyes in Pharmaceutical Research
The diazotization chemistry central to this compound's use in the dye industry is also fundamental to creating important tools for pharmaceutical research. Trypan Blue is an azo dye used as a vital stain to differentiate viable from non-viable cells.[10] This is a critical assay in drug development for assessing cytotoxicity. While not a therapeutic itself, its synthesis from aromatic amines and its application are highly relevant. The principle relies on the fact that viable cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and stain blue.[11]
Workflow for a Trypan Blue Exclusion Assay
Caption: Standard workflow for assessing cell viability using the Trypan Blue exclusion assay.
Protocol 3.1: Cell Viability Assessment Using Trypan Blue
Materials:
-
Cell suspension (from cell culture)
-
Trypan Blue solution, 0.4% (w/v)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer (cell counting chamber)
-
Light microscope
Procedure:
-
Harvest cells and prepare a single-cell suspension in PBS or cell culture medium.
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Gently pipette to mix.
-
Allow the mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may begin to take up the dye.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Place the hemocytometer on the stage of a light microscope.
-
Under 10x or 20x magnification, count the number of bright, unstained (viable) cells and the number of blue-stained (non-viable) cells within the grid lines.
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Quality Control for Pharmaceutical Intermediates
The purity and identity of intermediates like this compound are paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[12][13] A robust quality control program involves rigorous testing at all stages of manufacturing.[13]
Table 2: Key Quality Control Tests for a this compound-Derived Intermediate
| Test | Method | Acceptance Criteria | Rationale |
| Identification | FTIR Spectroscopy | Spectrum conforms to the reference standard. | Confirms the chemical identity and functional groups of the molecule.[14] |
| Assay (Purity) | HPLC-UV | ≥99.0% | Quantifies the amount of the desired compound and ensures it meets potency requirements.[14] |
| Related Substances | HPLC-UV | Individual impurities ≤0.1%, Total impurities ≤0.5% | Detects and quantifies process-related impurities and degradation products. |
| Loss on Drying | Gravimetric (Oven) | ≤0.5% | Measures the amount of volatile matter (e.g., water, residual solvent) in the sample.[14] |
| Sulfated Ash | Ignition Test | ≤0.1% | Determines the content of inorganic impurities.[14] |
| Residual Solvents | Gas Chromatography (GC) | Conforms to ICH Q3C limits. | Ensures that solvents used during synthesis are removed to levels that are safe for human health. |
Safety and Handling of this compound
As a corrosive chemical, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: Causes severe skin burns and eye damage.[2][15] May cause respiratory tract irritation.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[16]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[15] Avoid generating dust.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][17] Store under an inert atmosphere if necessary to prevent degradation.[15]
-
First Aid:
Conclusion
This compound and its sulfonated naphthalene analogs are foundational intermediates in the synthesis of important pharmaceutical products and diagnostic tools. Their bifunctional nature provides a versatile platform for constructing complex molecules like Suramin, where the sulfonic acid groups are critical for biological activity. The underlying chemical principles, particularly diazotization and acylation reactions, extend to the creation of vital research reagents such as Trypan Blue. A thorough understanding of the synthetic protocols, coupled with stringent quality control and rigorous safety practices, is essential for leveraging these powerful building blocks in modern drug discovery and development.
References
-
Cas 84-86-6, this compound | lookchem. (n.d.). Retrieved from [Link]
-
Suramin. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved from [Link]
-
Al-Horani, R. A., et al. (2022). Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade. PubMed Central. Retrieved from [Link]
-
Wiedemar, N., et al. (2020). 100 Years of Suramin. Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]
-
This compound|84-86-6 - MOLBASE Encyclopedia. (n.d.). MOLBASE. Retrieved from [Link]
-
Trypan blue. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Importance of Quality Control In Pharmaceutical Manufacturing. (2025). ReAgent Chemicals. Retrieved from [Link]
-
Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. (2024). YouTube. Retrieved from [Link]
-
What is the mechanism of Trypan blue?. (2024). Patsnap Synapse. Retrieved from [Link]
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- 17. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Naphthionic Acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-amino-1-naphthalenesulfonic acid, commonly known as Naphthionic acid. This crucial intermediate is fundamental to the production of a wide array of azo dyes, including Congo red, and finds applications in the pharmaceutical industry.[1][2][3] The predominant manufacturing method is the sulfonation of 1-naphthylamine via a "baking process," a seemingly straightforward reaction that, in practice, presents numerous challenges affecting yield and purity.[4][5]
This guide is structured to provide researchers and production chemists with actionable, in-depth solutions to common problems encountered during synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to not only troubleshoot issues but also proactively optimize your reaction for superior results.
Core Synthesis Pathway: The Baking Process
The industrial synthesis of this compound involves the reaction of 1-naphthylamine with concentrated sulfuric acid. The process begins with the formation of 1-naphthylamine sulfate salt, which upon heating, undergoes a rearrangement to yield the thermodynamically favored para-substituted product, this compound.
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "1_Naphthylamine" [label="1-Naphthylamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "H2SO4" [label="Conc. Sulfuric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_process" { label="Synthesis Steps"; bgcolor="#F1F3F4"; "Mixing" [label="Step 1: Salt Formation\n(Exothermic)", fillcolor="#FBBC05", fontcolor="#202124"]; "Baking" [label="Step 2: Thermal Rearrangement\n(180-200°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [label="Step 3: Quenching & Neutralization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isolation" [label="Step 4: Acid Precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_product" { label="Product"; bgcolor="#F1F3F4"; "Naphthionic_Acid" [label="Crude this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; "Purified_Product" [label="Purified this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; }
"1_Naphthylamine" -> "Mixing"; "H2SO4" -> "Mixing"; "Mixing" -> "Baking" [label="Formation of\n1-Naphthylamine Sulfate"]; "Baking" -> "Workup" [label="Solid reaction mass"]; "Workup" -> "Isolation" [label="Aqueous salt solution\n(e.g., Sodium Naphthionate)"]; "Isolation" -> "Naphthionic_Acid" [label="Precipitation with HCl"]; "Naphthionic_Acid" -> "Purified_Product" [label="Recrystallization"]; }
Figure 1: Overall workflow for this compound synthesis via the baking process.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each question is designed to diagnose a specific problem and provide a scientifically grounded solution.
Q1: Why is my final yield of this compound consistently below 70%?
Possible Cause 1: Incomplete Reaction / Insufficient Isomerization
-
Expertise & Experience: A low yield is often directly tied to incomplete conversion of the intermediate 1-naphthylamine sulfate to the final 4-sulfonic acid product. The "baking" step is not merely for drying; it is a critical thermal rearrangement. The sulfonic acid group initially attaches at the ortho-position before migrating to the more stable para-position. Insufficient temperature or time will halt this process, leaving you with a mixture of starting material and isomers.
-
Solution:
-
Verify Temperature: Ensure your oven or heating apparatus can maintain a uniform temperature of 180-200°C throughout the solid mass.[4][6] Use a calibrated thermometer placed directly in a sand bath or on the heating block supporting your reaction tray.
-
Ensure Uniform Heating: Spread the initial 1-naphthylamine sulfate paste in a thin, even layer on a metallic tray.[6] A thick, uneven mass will result in poor heat transfer, with the interior remaining under-heated.
-
Increase Reaction Time: If temperature is confirmed to be optimal, consider extending the heating time from the standard 8 hours to 10-12 hours to drive the rearrangement to completion.
-
Possible Cause 2: Formation of Isomeric Byproducts
-
Expertise & Experience: While the baking process favors the 4-sulfonic acid isomer, sulfonating 1-naphthylamine directly in excess liquid sulfuric acid at lower temperatures can produce significant quantities of other isomers, such as 1-aminonaphthalene-5-sulfonic acid.[5] These isomers are difficult to separate and represent a direct loss of theoretical yield.
-
Solution:
-
Adhere to the "Dry" Baking Method: The formation of a solid paste (1-naphthylamine sulfate) before high-temperature heating is crucial. This solid-state reaction mechanism sterically favors the formation of the para-isomer.
-
Consider Catalytic Additives: Patented industrial processes have shown that the inclusion of certain salts, like ammonium sulfate or sodium sulfate, during sulfonation in excess H₂SO₄ can improve selectivity for the 4-isomer even at lower temperatures (110-130°C), achieving yields near 89%.[5] This may be an alternative route if high-temperature baking is problematic.
-
"Start" [label="1-Naphthylamine + H2SO4", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="1-Naphthylamine Sulfate\n(Salt Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; "Kinetic_Product" [label="Kinetic Product\n(2-sulfonic acid)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; "Desired_Product" [label="Thermodynamic Product\nthis compound\n(4-sulfonic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product" [label="Side Products\n(e.g., 5-sulfonic acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conditions" [label="High Temp\n(180-200°C)\n'Baking'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Intermediate" [label="Mixing"]; "Intermediate" -> "Kinetic_Product" [label="Low Temp", style=dashed]; "Kinetic_Product" -> "Desired_Product" [label="Rearrangement", style=dashed]; "Intermediate" -> "Conditions"; "Conditions" -> "Desired_Product" [label="Favored Pathway"]; "Intermediate" -> "Side_Product" [label="Incorrect\nConditions"]; }
Figure 2: Kinetic vs. Thermodynamic control in this compound synthesis.
Q2: My final product is off-color (grey, brown, or pink) and performs poorly in subsequent reactions. What's causing the impurity?
Possible Cause 1: Oxidation of Starting Material
-
Expertise & Experience: 1-Naphthylamine is an aromatic amine and is highly susceptible to air oxidation, which produces colored impurities that carry through the entire synthesis.[7] This is often exacerbated by exposure to air and light.
-
Solution:
-
Use High-Purity Starting Material: Begin with 1-naphthylamine that is as close to white or colorless as possible. If your stock is discolored, consider purifying it by vacuum distillation or recrystallization before use.
-
Minimize Air Exposure: During the initial mixing with sulfuric acid, work efficiently. If possible, blanketing the reaction vessel with an inert gas like nitrogen can significantly reduce oxidation.
-
Possible Cause 2: Incomplete Removal of Salts During Workup
-
Expertise & Experience: The workup procedure involves dissolving the crude reaction mass in water and neutralizing it, often with lime (calcium hydroxide) or sodium carbonate, before re-precipitating the acid.[5][6] Incomplete washing after filtration can leave inorganic salts (e.g., CaCl₂, Na₂SO₄) or unreacted neutralizing agents trapped in your product.
-
Solution:
-
Thorough Washing: After filtering the precipitated this compound, wash the filter cake thoroughly with cold deionized water. Test the filtrate for the absence of sulfate ions (using BaCl₂) and chloride ions (using AgNO₃) to ensure all salts are removed.
-
Recrystallization: The most effective method for purification is recrystallization from hot water.[1] this compound is sparingly soluble in cold water but its solubility increases significantly at higher temperatures, while inorganic salts remain highly soluble, allowing for efficient separation.
-
Q3: The reaction mixture becomes an intractable solid/paste that is difficult to handle. How can I improve this?
-
Expertise & Experience: The initial reaction between 1-naphthylamine and concentrated sulfuric acid is a highly exothermic acid-base neutralization that forms the thick 1-naphthylamine sulfate salt paste. If the reagents are mixed too quickly or without sufficient agitation, localized heating can occur, and the paste can set into a hard, unmanageable block.
-
Solution:
-
Controlled Addition: Add the concentrated sulfuric acid to the 1-naphthylamine slowly and in a thin stream, with vigorous and continuous mechanical stirring.[6]
-
Cooling: Perform the addition in an ice bath to dissipate the heat generated during the reaction. This maintains a more workable, paste-like consistency.
-
Optional Additive: The addition of a small amount of oxalic acid (e.g., ~3g per 70g of 1-naphthylamine) has been reported in literature protocols.[6][7] While the exact mechanism is not always specified, it is believed to help maintain a friable (crumbly) texture during the baking process, possibly by preventing the mass from fusing into a solid block.
-
Frequently Asked Questions (FAQs)
Q: What is the role of oxalic acid in the reaction? A: While not universally required, its inclusion in historical and established procedures suggests it acts as a process aid.[6][7] It is believed to help prevent the reaction mass from fusing into a hard, glassy solid during the high-temperature baking step, ensuring the material remains porous. This allows for the efficient removal of the water vapor produced during the reaction, which helps drive the equilibrium toward the product.
Q: Can I use oleum instead of concentrated sulfuric acid? A: Using oleum (fuming sulfuric acid) is not recommended for the standard baking process. Oleum is a much stronger sulfonating agent and can lead to over-sulfonation, producing di- and tri-sulfonic acids.[8] This would drastically reduce the yield of the desired mono-sulfonated product and introduce significant purification challenges.
Q: My product shows poor solubility in water, even when hot. Is this normal? A: this compound itself is only sparingly soluble in water.[1][7] However, its alkali metal salts (e.g., sodium naphthionate) are very soluble. For applications requiring a solution, it is common practice to first dissolve the acid in a stoichiometric amount of aqueous sodium carbonate or sodium hydroxide.[4] If your acid product is exceptionally insoluble even in basic solutions, it may indicate the presence of cross-linked polymeric impurities, likely resulting from overheating or severe oxidation during the baking step.
Key Experimental Protocol: Optimized Synthesis
This protocol synthesizes the best practices discussed above for a laboratory-scale preparation.
1. Salt Formation:
-
In a 500 mL beaker placed in an ice bath, add 70 g of high-purity 1-naphthylamine.
-
Begin vigorous mechanical stirring.
-
Slowly, over 20-30 minutes, add 55 g of concentrated (98%) sulfuric acid via a dropping funnel. Maintain the temperature below 60°C.
-
Once the addition is complete, add 3 g of powdered oxalic acid and continue stirring for an additional 15 minutes. A thick, uniform paste should form.
2. Baking (Thermal Rearrangement):
-
Spread the paste evenly onto a ceramic or stainless steel tray to a thickness of no more than 1-2 cm.
-
Place the tray in a preheated, ventilated oven at 190°C.
-
Heat for 8 hours. The mass should become a dry, friable solid.
3. Workup and Isolation:
-
Allow the tray to cool completely. Break up and powder the solid mass using a mortar and pestle.
-
Transfer the powder to a 2 L beaker and add 1 L of boiling water. Stir vigorously to break up all lumps.
-
While hot, slowly add a slurry of calcium hydroxide (milk of lime) or a 20% sodium carbonate solution until the mixture is neutral to litmus paper. This precipitates excess sulfuric acid as CaSO₄ or neutralizes it.
-
Filter the hot solution by suction filtration to remove insoluble impurities (like CaSO₄).
-
Transfer the warm filtrate to a clean beaker. Slowly add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH 1-2).
-
This compound will precipitate as fine, off-white needles.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
4. Purification:
-
Collect the crude this compound by suction filtration.
-
Wash the filter cake with three 50 mL portions of ice-cold deionized water.
-
For high purity, transfer the wet cake to a beaker with 500-600 mL of deionized water, heat to boiling to redissolve, and allow it to cool slowly to room temperature, then in an ice bath.
-
Filter the purified crystals, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.
-
Expected yield: 80-88 g (80-88% of theory).[6]
Data Summary: Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Reactant Ratio | ~1:1.1 (1-Naphthylamine:H₂SO₄ by moles) | A slight excess of sulfuric acid ensures complete formation of the sulfate salt intermediate. |
| Baking Temperature | 180-200°C | Optimal range to overcome the activation energy for sulfonyl group migration to the para position.[4] |
| Baking Time | 8-10 hours | Ensures the thermodynamic equilibrium is reached, maximizing the yield of the 4-isomer.[6] |
| Precipitation pH | 1-2 | This compound is least soluble in strongly acidic conditions, ensuring maximum recovery from the solution. |
| Purification Method | Recrystallization from hot water | Effectively removes highly soluble inorganic salt byproducts and some colored impurities.[1] |
References
-
Preparation of this compound. PrepChem.com. [Link]
-
1-Naphthylamine. Wikipedia. [Link]
-
This compound | 84-86-6. LookChem. [Link]
- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
-
From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
preparation of this compound. Sciencemadness Discussion Board. [Link]
- Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid...
-
This compound. Wikipedia. [Link]
-
This compound|84-86-6. MOLBASE Encyclopedia. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound) - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 8. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Naphthionic Acid
Welcome to the technical support center for the purification of naphthionic acid (4-amino-1-naphthalenesulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound from its isomeric byproducts. Here, we combine established scientific principles with field-proven insights to help you achieve high-purity this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in this compound synthesis?
During the sulfonation of 1-naphthylamine, the primary reaction aims to produce 4-amino-1-naphthalenesulfonic acid (this compound). However, depending on the reaction conditions, several isomeric aminonaphthalenesulfonic acids can be formed. The most common of these are Laurent's acid (1-naphthylamine-5-sulfonic acid) and Nevile-Winther acid (1-naphthol-4-sulfonic acid), which can arise from hydrolysis.[1] Prolonged heating during sulfonation can also lead to the formation of 1-aminonaphthalene-5- and 6-sulfonic acids.[2]
Q2: Why is the removal of these isomers so critical?
The presence of isomeric impurities can significantly impact the performance of this compound in downstream applications. For instance, in the synthesis of azo dyes, isomeric impurities can lead to undesired colors, reduced color strength, and poor lightfastness.[3] In pharmaceutical applications, even trace amounts of isomers can affect the drug's efficacy, safety, and regulatory approval.[4]
Q3: What is the primary principle behind the separation of this compound from its isomers?
The separation primarily relies on the differences in the physicochemical properties of the isomers, most notably their solubility in various solvents and at different pH levels. This compound and its isomers exhibit varying solubilities in water and aqueous solutions of acids, bases, and salts.[5][6][7][8] By carefully manipulating these conditions, selective crystallization or precipitation of the desired isomer can be achieved.
Q4: Can you provide a quick overview of the main purification strategy?
The most common and effective method for purifying this compound is recrystallization from water.[4] This technique leverages the lower solubility of this compound in hot water compared to its sodium salt. The crude product is often converted to its sodium salt to bring it into solution, treated to remove impurities, and then the free acid is precipitated by acidification.
Troubleshooting Guide
This section addresses specific issues you might encounter during your purification experiments.
Problem 1: Low Purity of the Final Product
Potential Cause 1: Incomplete Separation of Isomers
-
Explanation: The solubility differences between this compound and its isomers can be subtle. If the crystallization conditions (temperature, pH, concentration) are not precisely controlled, co-precipitation of isomers can occur.
-
Solution:
-
pH Adjustment: Carefully control the pH during precipitation. This compound has a pKa of approximately 2.81.[2][4] Acidifying the solution to a pH just below this value will selectively precipitate the this compound while keeping more acidic or basic isomers in solution.
-
Fractional Crystallization: Perform a multi-step crystallization. Dissolve the crude product in a minimal amount of hot water and allow it to cool slowly. The first crop of crystals will be enriched in the least soluble isomer. The mother liquor can then be further concentrated and cooled to obtain subsequent crops, which can be analyzed for purity.
-
Solvent Selection: While water is the most common solvent, for particularly stubborn separations, exploring mixed solvent systems or alternative polar solvents may be beneficial.[9]
-
Potential Cause 2: Presence of Colored Impurities
-
Explanation: Crude this compound can appear as a white to light beige or even slightly grayish powder due to trace impurities.[4][5] These colored byproducts can be difficult to remove by simple recrystallization.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude this compound (often as its sodium salt) in hot water, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.
-
Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal while the this compound salt is still dissolved. Allowing the solution to cool before filtration will result in premature crystallization and loss of product.
-
Problem 2: Poor Crystal Formation or Oiling Out
Potential Cause 1: Solution is Too Concentrated or Cooled Too Rapidly
-
Explanation: If the solution is supersaturated or cooled too quickly, the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice. This can lead to the formation of an amorphous solid or an "oil."
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Scratching the Flask: Inducing crystallization by scratching the inside of the flask with a glass rod at the solution's surface can provide nucleation sites for crystal growth.[10]
-
Seeding: Add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.
-
Potential Cause 2: Incorrect Solvent
-
Explanation: If the solute is too soluble in the chosen solvent even at low temperatures, crystallization will be inefficient. Conversely, if it is too insoluble at high temperatures, it will be difficult to dissolve initially.
-
Solution:
-
Solvent Polarity: this compound is more soluble in polar solvents.[5] If it is "oiling out," the solvent may not be polar enough. Consider using a more polar solvent or a mixed solvent system.
-
Solubility Testing: Before performing a large-scale recrystallization, conduct small-scale solubility tests with a variety of solvents to find the optimal one.[10]
-
Problem 3: Low Yield of Purified this compound
Potential Cause 1: Excessive Use of Solvent
-
Explanation: Using too much solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling, thus reducing the yield.
-
Solution:
-
Minimal Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the solid while heating.[11]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.
-
Potential Cause 2: Premature Crystallization During Hot Filtration
-
Explanation: If the solution cools down during the hot filtration step (to remove insoluble impurities or charcoal), the product will crystallize on the filter paper, leading to a significant loss of yield.
-
Solution:
-
Pre-heat the Funnel and Flask: Use a stemless funnel and pre-heat both the funnel and the receiving flask with hot solvent or by placing them in a heating mantle.
-
Work Quickly: Perform the hot filtration as quickly as possible to minimize cooling.
-
Key Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling.
-
Salt Formation: While heating, slowly add a dilute solution of sodium carbonate or sodium hydroxide until the this compound dissolves completely, forming the soluble sodium salt. The pH should be between 7 and 8.[12]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.
-
Precipitation: Cool the filtrate and then acidify it with a dilute mineral acid (e.g., HCl) to a pH below 2.8. This compound will precipitate out.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold deionized water, and dry them in a vacuum oven.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is an effective method for determining the purity of this compound and quantifying isomeric impurities.[13]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition may need to be optimized.
-
Standard Preparation: Prepare standard solutions of pure this compound and any available isomeric standards at known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., around 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention times and peak areas of the sample to the standards to determine the purity and identify any isomeric impurities.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility |
| This compound | C₁₀H₉NO₃S | 223.25 | Slightly soluble in water, soluble in dilute alkali.[5] |
| Laurent's Acid | C₁₀H₉NO₃S | 223.25 | Soluble in hot water.[6][7][8] |
| Nevile-Winther Acid | C₁₀H₈O₄S | 224.23 | Freely soluble in water.[14] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and other chemicals.[15][16]
-
Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[16][17]
-
This compound can cause skin and eye irritation or burns.[15][16][17] In case of contact, rinse the affected area thoroughly with water.[16][17]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before starting any experiment.[15][16][17]
References
-
Solubility of Things. (n.d.). This compound. Retrieved January 6, 2026, from [Link]
-
ChemBK. (n.d.). Laurens Acid. Retrieved January 6, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Neville Winther Acid in Azo Dye Manufacturing. Retrieved January 6, 2026, from [Link]
-
Multichem Exports. (n.d.). Neville winther acid. Retrieved January 6, 2026, from [Link]
-
EMCO Chemicals. (n.d.). Laurent Acid | Cas no 84-89-9 | Manufacturer, Supplier, Exporter, India. Retrieved January 6, 2026, from [Link]
-
lookchem.com. (n.d.). Cas 84-86-6,this compound. Retrieved January 6, 2026, from [Link]
-
Chemsrc. (2023). This compound | CAS#:84-86-6. Retrieved January 6, 2026, from [Link]
- Matisova, E., et al. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin.
-
H. Ramesh Kumar. (n.d.). Neville and Winther's acid ( N W Acid ) Supplier, Exporter from Mumbai. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Laurent acid. PubChem. Retrieved January 6, 2026, from [Link]
- Royal Society of Chemistry. (1999). Separation of naphthalenesulfonate isomers by capillary zone electrophoresis using macrocyclic polyamines as additive for running solution.
-
Wikipedia. (2023, December 1). This compound. Retrieved January 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthenic acids. PubChem. Retrieved January 6, 2026, from [Link]
-
IndiaMART. (n.d.). Neville And Winthers Acid, 25 kg, Hdpe. Retrieved January 6, 2026, from [Link]
-
CHEMSYNTH CORPORATION. (n.d.). Laurent Acid Specification. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
- Google Patents. (n.d.). US1580714A - Process of producing naphthol-sulphonic acids.
-
Solubility of Things. (n.d.). 4-hydroxynaphthalene-1-sulfonic acid. Retrieved January 6, 2026, from [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Retrieved January 6, 2026, from [Link]
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Bartleby. (n.d.). Recrystallization Of Naphthalene Lab Report. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.
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PrepChem.com. (n.d.). Preparation of this compound. Retrieved January 6, 2026, from [Link]
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University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. Retrieved January 6, 2026, from [Link]
- ACS Publications. (2014). Extraction of Naphthenic Acid from Highly Acidic Oil Using Hydroxide-Based Ionic Liquids. Energy & Fuels, 28(12), 7569-7575.
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Scribd. (n.d.). Recrystallization of Phthalic Acid and Naphthalene. Retrieved January 6, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). US4228081A - Separation of isomers.
- Google Patents. (n.d.). US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.
- National Center for Biotechnology Information. (2002). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry.
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University of California, Irvine, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved January 6, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved January 6, 2026, from [Link]
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Technical Support Center: Troubleshooting Low Yield in the Sulfonation of 1-Aminonaphthalene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the sulfonation of 1-aminonaphthalene. Low yield is a frequent challenge in this synthesis, and this resource provides in-depth troubleshooting strategies and answers to common questions to help you optimize your reaction and achieve desired outcomes.
Introduction: The Significance of Naphthionic Acid
The sulfonation of 1-aminonaphthalene yields 4-aminonaphthalene-1-sulfonic acid, commonly known as this compound.[1][2] This compound is a crucial intermediate in the synthesis of various azo dyes, such as Congo red, and finds applications in the pharmaceutical industry.[3][4] The reaction is typically achieved by treating 1-aminonaphthalene with sulfuric acid.[1][2] However, achieving a high yield of the desired 4-isomer requires careful control of reaction conditions to prevent the formation of byproducts and ensure complete reaction.
Troubleshooting Guide: Addressing Low Yield Scenarios
This section addresses specific problems you might encounter during the sulfonation of 1-aminonaphthalene, providing explanations and actionable solutions.
Issue 1: The reaction appears incomplete, with a significant amount of starting material remaining.
Possible Causes and Solutions:
-
Insufficient Reaction Temperature or Time: The sulfonation of aromatic amines is a temperature-dependent process.
-
Explanation: The initial reaction between 1-aminonaphthalene and sulfuric acid forms the amine salt. This salt needs to be heated to a sufficiently high temperature to undergo rearrangement to the sulfonic acid.[5] The conversion of the acid sulphate to the sulphonic acid typically occurs at elevated temperatures.[5]
-
Solution: Ensure the reaction mixture reaches the optimal temperature for the rearrangement to occur. A common procedure involves heating the paste of 1-aminonaphthalene and sulfuric acid to 190-200°C for several hours.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[7]
-
-
Inadequate Sulfonating Agent Concentration: The concentration of sulfuric acid is a critical factor in sulfonation reactions.
-
Explanation: The sulfonation reaction is reversible, and the water produced during the reaction can dilute the sulfuric acid, shifting the equilibrium back towards the reactants.[8][9][10] The reaction typically stops when the sulfuric acid concentration drops below approximately 90%.[11]
-
Solution: Use concentrated sulfuric acid (85-100% by weight).[12] To drive the equilibrium forward, consider using a dehydrating agent or a method to remove water as it is formed.[5][9][10] Some protocols suggest using a large excess of sulfuric acid.[12]
-
Issue 2: The primary product is a mixture of isomers, not the desired 4-aminonaphthalene-1-sulfonic acid.
Possible Causes and Solutions:
-
Kinetic vs. Thermodynamic Control: The position of sulfonation on the naphthalene ring is influenced by reaction temperature.
-
Explanation: At lower temperatures, the kinetically favored product is the 1-sulfonic acid due to a lower energy transition state.[13] However, at higher temperatures, the reaction becomes reversible, and the more sterically stable, thermodynamically favored 2-isomer can be formed.[13] While this is a key consideration for naphthalene sulfonation, the directing effect of the amino group in 1-aminonaphthalene strongly favors substitution at the 4-position. However, suboptimal temperature control can still lead to a mixture of isomers.
-
Solution: Carefully control the reaction temperature. For the synthesis of this compound, a high temperature (170-200°C) is typically employed to ensure the formation of the desired 4-isomer.[6][14]
-
-
Presence of Additives: Certain additives can influence the selectivity of the sulfonation.
-
Explanation: The presence of specific salts or acid amides can promote the selective sulfonation of 1-aminonaphthalene at the 4-position.[12]
-
Solution: Consider the addition of substances like ammonium sulfate, which has been shown to improve the yield and selectivity for the 4-isomer.[12] One patented method suggests using 0.1 to 5 equivalents of such additives.[12]
-
Issue 3: Significant formation of dark, tar-like byproducts.
Possible Causes and Solutions:
-
Oxidation of the Starting Material: 1-aminonaphthalene is susceptible to oxidation, especially at high temperatures in the presence of a strong oxidizing agent like hot concentrated sulfuric acid.
-
Explanation: Aromatic amines can be easily oxidized, leading to the formation of colored, polymeric materials.[15]
-
Solution: Ensure the 1-aminonaphthalene starting material is of high purity and has not been exposed to air and light for extended periods.[15] Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidation.[16] Some procedures also include the addition of a small amount of oxalic acid, which may help to prevent oxidative side reactions.[6]
-
-
Excessive Reaction Temperature or Time: Prolonged heating at very high temperatures can lead to degradation of both the starting material and the product.
-
Explanation: High temperatures can promote side reactions and decomposition, leading to the formation of tars.[7]
-
Solution: While a high temperature is necessary for the reaction, avoid exceeding the optimal temperature range. Monitor the reaction closely and stop it once the conversion to the desired product is complete to prevent degradation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the sulfonation of 1-aminonaphthalene?
A1: The sulfonation of 1-aminonaphthalene is an electrophilic aromatic substitution reaction. The key steps are:
-
Formation of the Amine Salt: The basic amino group of 1-aminonaphthalene reacts with sulfuric acid to form 1-naphthylammonium hydrogen sulfate.
-
Electrophile Generation: In concentrated sulfuric acid, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form.[10][17]
-
Electrophilic Attack: The electron-rich naphthalene ring of the protonated amine attacks the electrophile. The strongly deactivating -NH₃⁺ group directs the incoming electrophile to the meta positions (5 and 8). However, it is believed that a small equilibrium concentration of the free amine exists, and this highly activating -NH₂ group directs the electrophile to the ortho and para positions (2 and 4). The 4-position is sterically less hindered and electronically favored.
-
Rearrangement (Baking Process): The initially formed salt is heated, which promotes the sulfonation. This "baking" process is a key step in driving the reaction towards the desired product.[5]
-
Proton Transfer: A base (like HSO₄⁻) removes a proton from the intermediate, restoring the aromaticity of the ring and forming the sulfonic acid group.
Q2: How can I effectively purify the synthesized this compound?
A2: this compound is sparingly soluble in cold water but more soluble in hot water.[4][14] Purification can be achieved through recrystallization from water.[4] A common procedure involves:
-
Neutralization and Filtration: The cooled and powdered reaction mass is boiled with water and neutralized with a base like milk of lime (calcium hydroxide). The insoluble calcium sulfate is then filtered off.[6]
-
Acidification and Precipitation: The filtrate, containing the soluble calcium salt of this compound, is then acidified with an acid like hydrochloric acid. This protonates the sulfonate and amino groups, causing the less soluble this compound to precipitate out.[6]
-
Washing and Drying: The precipitated this compound is collected by filtration, washed with cold water to remove any remaining salts, and then dried.[18]
Q3: What are the key safety precautions to consider during this experiment?
A3:
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The initial mixing of 1-aminonaphthalene and sulfuric acid is exothermic. Add the acid slowly and with cooling to control the temperature.
-
High Temperatures: The reaction requires high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
Toxicity: 1-aminonaphthalene is a suspected carcinogen.[14] Handle it with care, avoiding inhalation of dust and skin contact.
Data Summary and Experimental Protocols
Table 1: Typical Reaction Parameters for the Sulfonation of 1-Aminonaphthalene
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1 mole 1-aminonaphthalene : 3-10 moles H₂SO₄[12] | Excess sulfuric acid acts as both a reactant and a solvent, and helps to drive the reaction to completion. |
| Sulfuric Acid Conc. | 85-100%[12] | High concentration is necessary to provide the active sulfonating agent and minimize the reverse reaction.[11] |
| Reaction Temperature | 170-200°C[6][14] | High temperature is required for the thermal rearrangement of the amine salt to the sulfonic acid. |
| Reaction Time | Several hours (e.g., 8 hours)[6] | Sufficient time is needed for the reaction to go to completion. |
| Additives | Oxalic acid[6], Ammonium sulfate[12] | May help to prevent oxidation and improve selectivity, respectively. |
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions.
-
Reactant Mixing: In a suitable reaction vessel, carefully and slowly add 50 g of concentrated sulfuric acid to 70 g of 1-aminonaphthalene with constant stirring. The mixture will form a thick paste.
-
(Optional) Addition of Oxalic Acid: Mix in approximately 3 g of oxalic acid.[6]
-
Heating (Baking Process): Spread the paste on a tray suitable for heating in an oven. Heat the mixture at 190-200°C for 8 hours.[6]
-
Work-up: a. Allow the reaction mass to cool and then pulverize it. b. Boil the powdered mass with water. c. Neutralize the hot suspension with milk of lime (calcium hydroxide) until it is no longer acidic. d. Filter the hot solution to remove the precipitated calcium sulfate.
-
Isolation of this compound: a. Acidify the hot filtrate with concentrated hydrochloric acid until the solution is strongly acidic. b. this compound will precipitate out upon cooling. c. Collect the precipitate by filtration. d. Wash the product with cold water. e. Dry the purified this compound.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield```dot
Diagram 2: Key Reaction Parameters and Their Impact
Caption: The influence of key reaction parameters on the sulfonation outcome.
References
-
Wikipedia. This compound. [Link]
-
Organic Syntheses. α-NAPHTHOIC ACID. [Link]
-
PrepChem.com. Preparation of this compound. [Link]
-
Quora. Why do we use a concentrated H2SO4 rather than dilute in the sulphonation of benzene?. [Link]
-
MOLBASE Encyclopedia. This compound|84-86-6. [Link]
-
ResearchGate. Aromatic sulfonation. Part XIX: Two mechanisms of sulfonation in aqueous sulfuric acid. [Link]
-
LookChem. Cas 84-86-6,this compound. [Link]
-
Chemithon. Sulfonation and Sulfation Processes. [Link]
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]
- Google Patents. US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.
- Google Patents. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
-
Sciencemadness Discussion Board. preparation of this compound. [Link]
-
Wikipedia. Aminonaphthalenesulfonic acids. [Link]
- Google Patents.
-
The Korean Society of Industrial and Engineering Chemistry. Effect of reaction conditions on naphthalene sulfonation. [Link]
-
Wikipedia. 1-Naphthylamine. [Link]
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ResearchGate. The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]
-
ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions. [Link]
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Wikipedia. Aromatic sulfonation. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
ACS Omega. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
-
ResearchGate. Acid catalyzed and thermal rearrangements of 1-(α-branched alkoxy) naphthalenes. [Link]
-
ResearchGate. 5-Aminonaphthalene-1-sulfonic acid and its manganese, nickel and cobalt salts. [Link]
- Google Patents. CN105503662A - Preparation method of 1-naphthylamine-5-sulfonic acid.
-
PubChem. 2-Amino-1-naphthalenesulfonic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. [Link]
-
Chemistry Stack Exchange. Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
- Google Patents. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid.
-
The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. [Link]
-
PubChem. 6-Aminonaphthalene-1-sulphonic acid. [Link]
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Technical Support Center: Separation of 4-Amino-1-Naphthalenesulfonic Acid from its Isomers
Welcome to the technical support center for the purification of 4-amino-1-naphthalenesulfonic acid (4-ANS), also known as naphthionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound from its isomeric impurities. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities encountered during the synthesis of 4-amino-1-naphthalenesulfonic acid?
During the sulfonation of 1-aminonaphthalene, the reaction can yield a mixture of isomers in addition to the desired 4-amino-1-naphthalenesulfonic acid. The most common isomeric byproducts include 1-aminonaphthalene-5-sulfonic acid (Laurent's acid) and 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid)[1][2]. The formation of these isomers makes the purification of 4-ANS a critical and often challenging step[1].
Q2: What fundamental properties of 4-ANS are exploited for its separation from isomers?
The separation of 4-ANS from its isomers relies on leveraging differences in their physicochemical properties. Key properties include:
-
Differential Solubility: 4-ANS exhibits very slight solubility in cold water, but its solubility increases significantly with temperature[3]. The sodium salt of 4-ANS is readily soluble in water[3]. This temperature-dependent solubility is the cornerstone of purification by fractional crystallization.
-
Polarity and Acidity: The presence of both a primary amine and a sulfonic acid group gives 4-ANS and its isomers distinct polarities and pKa values. These differences are exploited in chromatographic separations, such as High-Performance Liquid Chromatography (HPLC), where interactions with the stationary and mobile phases can be finely tuned[4][5].
-
Ionic Interactions: The sulfonic acid group allows for the formation of salts and enables ion-exchange and ion-pair chromatography, providing additional mechanisms for separation[6].
Q3: Which analytical techniques are most effective for determining the purity of a 4-ANS sample?
High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of 4-ANS and quantifying isomeric impurities. A typical setup involves:
-
Reverse-Phase Chromatography: This is a widely used technique for the analysis of 4-ANS[4].
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid to ensure the analytes are in a consistent protonation state[4].
-
Stationary Phase: C18 columns are frequently employed. For challenging separations, specialized columns, such as those with low silanol activity or those incorporating metal-organic frameworks, may offer improved resolution[4][7].
Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for environmental samples, but it requires a derivatization step to make the non-volatile sulfonic acids amenable to GC analysis[8].
Q4: What are the principal preparative-scale methods for purifying 4-ANS?
For isolating larger quantities of 4-ANS, fractional crystallization is a common industrial and laboratory method. This technique takes advantage of the lower solubility of 4-ANS in acidic aqueous solutions compared to its isomers. The process generally involves dissolving the crude isomer mixture in a hot alkaline solution, followed by controlled acidification and cooling to selectively precipitate the 4-ANS[1][9]. While effective, this method can be intricate and may result in some loss of the target compound[1]. For higher purity requirements, preparative HPLC can be employed, which is scalable from analytical methods[4].
Troubleshooting Guides
Guide 1: High-Performance Liquid Chromatography (HPLC) of 4-ANS Isomers
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Incorrect pH of the mobile phase.- Column degradation.- Isomers have very similar retention times. | - Optimize the acetonitrile/water gradient.- Adjust the pH with phosphoric or formic acid to control the ionization of the amino and sulfonic acid groups.- Use a new column or a different stationary phase (e.g., one with enhanced selectivity for aromatic positional isomers)[7].- Consider adding cyclodextrins to the mobile phase to improve selectivity for isomers[5]. |
| Peak Tailing | - Silanol interactions with the basic amino group.- Column overloading.- Presence of secondary interactions. | - Use a column with low silanol activity or an end-capped column[4].- Reduce the sample concentration.- Add a competing base to the mobile phase in small concentrations. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure precise mobile phase preparation and thorough mixing.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each run. |
| No Peaks Detected | - Incorrect detector wavelength.- Sample degradation.- Sample not dissolving in the mobile phase. | - Set the UV detector to an appropriate wavelength for naphthalenesulfonic acids (e.g., around 255 nm)[10].- Ensure the sample is fresh and has been stored correctly.- Dissolve the sample in a solvent compatible with the mobile phase. |
Experimental Workflow: HPLC Analysis of 4-ANS
Below is a diagram illustrating a typical workflow for the HPLC analysis of 4-ANS, from sample preparation to data analysis.
Caption: A typical workflow for the HPLC analysis of 4-ANS.
Guide 2: Fractional Crystallization of 4-ANS
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation.- Product loss during washing.- Co-precipitation of the sodium salt. | - Ensure the solution is sufficiently acidic to precipitate the free acid.- Cool the solution slowly and for an adequate amount of time.- Wash the crystals with a minimal amount of cold water to avoid redissolving the product. |
| Poor Purity of Crystals | - Isomers co-precipitating.- Trapped mother liquor.- Crystallization occurred too rapidly. | - Optimize the final pH and temperature to maximize the solubility difference between 4-ANS and its isomers.- Perform a second recrystallization step.- Ensure slow cooling to allow for the formation of well-defined crystals. |
| Difficulty Inducing Crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by evaporating some of the solvent.- Add a seed crystal of pure 4-ANS.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Product is an Oil or Gummy Solid | - Presence of significant impurities.- Cooling rate is too fast. | - Attempt to purify the crude material by another method (e.g., charcoal treatment to remove resinous impurities) before crystallization[9].- Decrease the rate of cooling and ensure constant, gentle stirring. |
Step-by-Step Protocol: Fractional Crystallization of Crude 4-ANS
-
Dissolution: Dissolve the crude mixture of aminonaphthalenesulfonic acids in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide or sodium carbonate to form the soluble sodium salts.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. The use of activated charcoal can help remove colored and resinous impurities[9].
-
Acidification and Precipitation: While stirring, slowly add a strong acid, such as sulfuric or hydrochloric acid, to the hot solution until it is strongly acidic[9]. The 4-amino-1-naphthalenesulfonic acid, being less soluble, will begin to precipitate.
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the filter cake with small portions of cold deionized water to remove residual acid and soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
-
Purity Analysis: Analyze the purity of the dried product using HPLC.
Decision-Making in Fractional Crystallization
The following diagram outlines the decision-making process during the fractional crystallization of 4-ANS.
Caption: Decision tree for the fractional crystallization of 4-ANS.
References
- SIELC Technologies. (n.d.). Separation of 4-Amino-1-naphthalenesulfonic acid on Newcrom R1 HPLC column.
- Pacáková, V., Štulík, K., & Čáslavská, J. (2000). Separation of isomeric naphthalenesulphonic acids by micro high-performance liquid chromatography with mobile phases containing cyclodextrin. Journal of Chromatography A, 871(1-2), 139-152.
- PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid.
- ChemBK. (n.d.). 4-Amino-1-naphthalenesulfonic acid.
- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
- Liu, C. H., & Ding, W. H. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 926(2), 341-346.
- Sigma-Aldrich. (n.d.). 4-Amino-1-naphthalenesulfonic acid.
- Sigma-Aldrich. (n.d.). 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate.
- RSC Publishing. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid.
- Wikipedia. (n.d.). Aminonaphthalenesulfonic acids.
- Asian Journal of Chemistry. (2013). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
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Technical Support Center: Naphthionic Acid Synthesis (Baking Process)
Welcome to the technical support center for the synthesis of Naphthionic acid (4-amino-1-naphthalenesulfonic acid) via the "baking process." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic route, with a particular focus on identifying and mitigating common side reactions. Our goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by probable causes rooted in the reaction chemistry and actionable solutions.
Problem 1: Low Yield of this compound with a Significant Amount of Unreacted 1-Naphthylamine
-
Question: I've completed the baking process, but my yield of this compound is significantly lower than expected, and I'm recovering a large amount of my starting material, 1-naphthylamine. What went wrong?
-
Answer: This issue typically points to incomplete sulfonation, which can be attributed to several factors related to the reaction conditions. The "baking process" is a solid-state reaction that requires sufficient energy and intimate contact between the reactants to proceed to completion.
-
Probable Cause 1: Insufficient Baking Temperature or Time. The sulfonation of 1-naphthylamine is an endothermic process requiring substantial thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the sulfonation will not proceed to completion.
-
Solution 1: Ensure your oven or heating apparatus is accurately calibrated. The recommended temperature range for the baking process is typically between 180-200°C.[1] If you are operating at the lower end of this range, consider increasing the temperature to 190-200°C. Additionally, extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by taking small samples (if possible and safe) at different time points to determine the optimal reaction time for your specific setup.
-
Probable Cause 2: Inadequate Mixing of Reactants. The initial formation of 1-naphthylamine sulfate must be homogeneous to ensure that all the amine is in close contact with the sulfuric acid for efficient sulfonation during the baking stage.
-
Solution 2: When preparing the 1-naphthylamine sulfate paste, ensure thorough and vigorous mixing. The paste should be a uniform consistency before it is spread on the baking trays. Breaking up any lumps is crucial for a successful reaction.
-
Problem 2: Product is a Mixture of Isomers, with Contamination from other Aminonaphthalenesulfonic Acids
-
Question: My final product shows contamination with other aminonaphthalenesulfonic acid isomers, not just the desired 4-amino-1-naphthalenesulfonic acid. How can I improve the selectivity of my reaction?
-
Answer: The formation of isomeric byproducts is a classic example of kinetic versus thermodynamic control in the sulfonation of naphthalene derivatives.[2][3] Understanding this principle is key to controlling the outcome of your reaction.
-
Probable Cause: Thermodynamic Control Favoring Other Isomers. While the desired this compound (4-amino-1-naphthalenesulfonic acid) is the kinetically favored product at lower temperatures, at excessively high temperatures, the sulfonation becomes reversible. This allows for the formation of thermodynamically more stable isomers, such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid.[4]
-
Solution: Precise temperature control is critical. Operating within the 180-200°C range is a balance; it's high enough to drive the reaction forward but not so high as to favor significant isomerization to the thermodynamic products. If you are experiencing a high proportion of other isomers, it is likely your baking temperature is exceeding 200°C. Verify the temperature of your oven and ensure there are no hot spots.
-
Problem 3: Presence of Di-sulfonated Byproducts
-
Question: Analysis of my product indicates the presence of aminonaphthalene di-sulfonic acids. What causes their formation and how can I prevent it?
-
Answer: The formation of di-sulfonated products, such as 1-aminonaphthalene-4,6-disulfonic acid and 1-aminonaphthalene-4,7-disulfonic acid, occurs when the reaction conditions are too harsh, leading to a second sulfonation event on the this compound product.[4]
-
Probable Cause: Excess Sulfonating Agent and/or High Temperature. The use of an excessive amount of sulfuric acid or oleum, combined with high temperatures, can provide the necessary conditions for a second electrophilic aromatic substitution to occur on the already sulfonated naphthalene ring.
-
Solution: Carefully control the stoichiometry of your reactants. Use a molar equivalent or a slight excess of sulfuric acid relative to 1-naphthylamine. Avoid using fuming sulfuric acid (oleum) unless you are specifically targeting di-sulfonated products. Maintaining the reaction temperature within the recommended 180-200°C range is also crucial to minimize this side reaction.
-
Problem 4: Dark-colored or Tarry Product
-
Question: My final this compound product is dark brown or black and has a tarry consistency, making it difficult to purify. What is the cause of this discoloration?
-
Answer: A dark, tarry product is indicative of oxidation of the 1-naphthylamine starting material. Aromatic amines are susceptible to oxidation, especially at elevated temperatures in the presence of a strong oxidizing agent like concentrated sulfuric acid.[5][6]
-
Probable Cause: Oxidation of 1-Naphthylamine. At the high temperatures of the baking process, the concentrated sulfuric acid can act as an oxidizing agent, leading to the formation of colored, polymeric byproducts. This is particularly problematic if there are impurities in the starting 1-naphthylamine that can catalyze the oxidation.
-
Solution 1: Use High-Purity Starting Materials. Ensure the 1-naphthylamine you are using is of high purity and has not been exposed to air and light for extended periods, as this can lead to the formation of colored oxidation impurities from the start.[7]
-
Solution 2: Addition of an Antioxidant. The inclusion of a small amount of a reducing agent or antioxidant, such as oxalic acid, during the initial mixing of 1-naphthylamine and sulfuric acid can help to suppress these oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the "baking process" for this compound synthesis?
A1: The synthesis of this compound via the baking process is a two-step electrophilic aromatic substitution reaction:
-
Salt Formation: 1-Naphthylamine, a base, reacts with concentrated sulfuric acid in an acid-base reaction to form 1-naphthylammonium hydrogen sulfate. This is an exothermic reaction that is typically performed with cooling.
-
Sulfonation (Baking): The 1-naphthylammonium hydrogen sulfate is then heated in a solid state to a high temperature (180-200°C). At this temperature, the sulfuric acid acts as an electrophile (likely as SO₃, which is in equilibrium with H₂SO₄ at high temperatures), and attacks the electron-rich naphthalene ring. The amino group (-NH₃⁺) is a meta-director, but the reaction proceeds at the para-position (position 4) relative to the amino group. This is because the reaction is reversible, and the para-product, this compound, is the kinetically favored product.[2]
Q2: Why is the para-product (this compound) favored over other isomers in the baking process?
A2: The regioselectivity of the sulfonation of 1-naphthylamine is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: The electrophilic attack at the 4-position (para to the amino group) proceeds through a lower energy transition state compared to attack at other positions. This makes the formation of 4-amino-1-naphthalenesulfonic acid (this compound) faster. At the typical baking temperatures of 180-200°C, the reaction is under kinetic control, leading to this compound as the major product.
-
Thermodynamic Control: At higher temperatures (above 200°C), the sulfonation reaction becomes significantly reversible. This allows for the isomerization of the initially formed this compound to the more thermodynamically stable isomers, such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, which have less steric hindrance.[3][4]
Q3: What are the primary side reactions to be aware of during the baking process?
A3: The main side reactions include:
-
Isomerization: Formation of other aminonaphthalenesulfonic acid isomers (e.g., 1-aminonaphthalene-5-sulfonic acid, 1-aminonaphthalene-6-sulfonic acid) due to thermodynamic control at excessively high temperatures.[4]
-
Di-sulfonation: Further sulfonation of the this compound product to form aminonaphthalene di-sulfonic acids, which is favored by excess sulfuric acid and high temperatures.[4]
-
Oxidation: Degradation of the 1-naphthylamine starting material by the hot, concentrated sulfuric acid, leading to the formation of colored, tarry byproducts.[5]
Q4: How can I monitor the progress of the reaction?
A4: Monitoring a solid-state reaction like the baking process can be challenging. The most reliable method is to perform a series of small-scale reactions at varying time intervals (e.g., 2, 4, 6, and 8 hours) and analyze the product composition of each to determine the optimal reaction time. For analysis, a small portion of the reaction mass can be cooled, dissolved in a suitable solvent (like aqueous sodium carbonate solution), and analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: What is a recommended method for purifying the crude this compound?
A5: Crude this compound can be purified by recrystallization. A common procedure involves:
-
Dissolving the crude product in a hot, dilute aqueous solution of sodium carbonate or sodium hydroxide to form the soluble sodium salt of this compound.
-
Filtering the hot solution to remove any insoluble impurities (such as tarry oxidation byproducts).
-
Acidifying the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the purified this compound.
-
The precipitated this compound is then collected by filtration, washed with cold water to remove any remaining salts, and dried.
Experimental Protocols
Detailed Protocol for this compound Synthesis (Baking Process)
-
Salt Formation: In a well-ventilated fume hood, place 143 g (1.0 mol) of high-purity 1-naphthylamine into a suitable reaction vessel. While stirring vigorously, slowly add 100 g (1.02 mol) of concentrated (98%) sulfuric acid. The reaction is exothermic, and the temperature should be controlled with an ice bath to maintain it below 50°C. Continue stirring until a uniform, thick paste of 1-naphthylammonium hydrogen sulfate is formed.
-
Baking: Spread the paste evenly on glass or ceramic trays in a layer approximately 1-2 cm thick. Place the trays in a preheated oven at 190-200°C. Bake for 6-8 hours.
-
Work-up and Isolation: After cooling, the solid reaction mass is ground into a powder. The powder is then added to 1 liter of hot water and the mixture is stirred.
-
Purification: The hot suspension is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is between 7.5 and 8.0. This converts the this compound to its soluble sodium salt. The hot solution is then filtered to remove any insoluble impurities. The filtrate is heated to boiling and then acidified with concentrated hydrochloric acid until the pH is approximately 2-3. The this compound will precipitate out of the solution.
-
Final Steps: The mixture is cooled in an ice bath to maximize precipitation. The solid this compound is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 80-100°C.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issues Outside Range |
| Baking Temperature | 180-200°C | <180°C: Incomplete reaction, low yield. >200°C: Increased formation of isomeric and di-sulfonated byproducts. |
| Baking Time | 6-8 hours | <6 hours: Incomplete reaction. >8 hours: Increased risk of side reactions. |
| H₂SO₄:1-Naphthylamine | 1.0-1.1:1 | <1.0: Incomplete reaction. >1.1: Increased risk of di-sulfonation. |
| Expected Yield | 70-80% | Significantly lower yields may indicate incomplete reaction or significant side reactions. |
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways in this compound synthesis.
References
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-Naphthylamine. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. [Link]
-
SIELC Technologies. (n.d.). Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. [Link]
-
Ono, K. (1922). Electrolytic Oxidation of α-Naphthylamine and ar-Tetrahyd. Memoirs of the College of Science, Kyoto Imperial University, 5(6), 345-357. [Link]
-
Sciencemadness Discussion Board. (2016). preparation of this compound. [Link]
-
LookChem. (n.d.). Cas 84-86-6,this compound. [Link]
- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
PubMed. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. [Link]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Chemistry Stack Exchange. (2025). Oxidation of Naphthylamine and Naphthol in Hot, Alkaline KMnO4. [Link]
-
Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures?. [Link]
Sources
- 1. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Kinetics and thermodynamics of the interaction of 1-anilino-naphthalene-8-sulfonate with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Naphthionic Acid
This guide provides in-depth technical support for the purification of crude Naphthionic acid (4-amino-1-naphthalenesulfonic acid) via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and troubleshooting solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the critical properties of this compound to consider for recrystallization?
A1: Understanding the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol. As a zwitterionic molecule containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group, its solubility is highly dependent on pH and solvent polarity.[1] It is sparingly soluble in cold water and most organic solvents but shows increased solubility in hot water and is readily soluble in aqueous bases.[1][2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₉NO₃S[2] | Basic structural information. |
| Molecular Weight | 223.25 g/mol [2] | Used for calculating molar quantities and theoretical yield. |
| Appearance | White to greyish or beige powder/granules.[2][3] | Color in the crude product indicates impurities. |
| Melting Point | ≥300 °C (decomposes)[2][3][4] | A high melting point means "oiling out" is unlikely in common solvents. |
| Water Solubility | 0.31 g/L at 20°C[2][3]; sparingly soluble, but increases significantly in hot water.[3] | Water is a primary candidate for the recrystallization solvent. |
| pKa | 2.81[2][3] | The acidic nature means solubility is highly pH-dependent; it readily forms salts with bases.[1] |
| Solubility Profile | Soluble in aqueous bases; sparingly soluble in dichloromethane.[2][3] | Highlights the utility of pH manipulation for purification. |
Q2: What are the common impurities found in crude this compound?
A2: Crude this compound typically contains byproducts and unreacted starting materials from its synthesis. The most common industrial synthesis is the sulfonation of 1-naphthylamine (also known as the "baking process").[3][5] Therefore, impurities can include:
-
Unreacted 1-Naphthylamine: The primary precursor.
-
Isomeric Aminonaphthalenesulfonic Acids: Such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, which can form at higher sulfonation temperatures.[3]
-
Disulfonic Acids: Over-sulfonation can lead to products like 1-aminonaphthalene-2,4-disulfonic acid or 1-aminonaphthalene-4,7-disulfonic acid.[3]
-
Colored Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to highly colored polymeric impurities.
-
Inorganic Salts: Residual sulfuric acid or salts from neutralization steps.
Q3: How do I select the optimal solvent for recrystallizing this compound?
A3: The ideal solvent should dissolve this compound completely at its boiling point but poorly at low temperatures to ensure a high recovery yield.[6][7] Given this compound's properties, water is the most common and effective solvent.[2][3] The purification can often be enhanced by adjusting the pH. Dissolving the crude acid in a dilute basic solution (e.g., sodium carbonate or sodium hydroxide) converts it to its highly water-soluble sodium salt. Impurities like unreacted 1-naphthylamine remain less soluble and can be removed via hot filtration. The this compound is then reprecipitated by acidifying the filtrate.
Table 2: Solvent Selection Guide for this compound Recrystallization
| Solvent System | Suitability | Rationale & Expert Insight |
| Water | Excellent | This compound has a steep solubility curve in water, making it ideal. It crystallizes from hot water as needles.[2][3] This is the greenest and most cost-effective choice. |
| Aqueous Base (e.g., dilute NaOH, Na₂CO₃) followed by Acid | Excellent (for Salt Formation/Reprecipitation) | This method leverages pH to maximize the solubility difference between the product and key impurities. The sodium salt is highly soluble, allowing for easy removal of insoluble contaminants.[8] |
| Aqueous Ethanol | Good | A mixed solvent system can be used to fine-tune polarity. Adding ethanol can sometimes improve crystal quality or help if "oiling out" occurs with other impurities, though this is rare for this compound itself.[9] |
| Dichloromethane, Hexanes, Diethyl Ether | Poor/Insoluble | This compound is sparingly soluble or insoluble in most non-polar organic solvents.[2][3] These are better suited as washing solvents for removing non-polar impurities. |
Experimental Protocol: Purification via pH Swing Recrystallization
This protocol is a self-validating system designed to efficiently remove both acidic/basic and neutral organic impurities.
-
Dissolution: In a fume hood, suspend 10.0 g of crude this compound in 200 mL of deionized water in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Basification: Gently heat the suspension to 80-90°C on a stirring hotplate. Slowly add a 5% (w/v) aqueous sodium carbonate solution dropwise until all the solid dissolves and the solution reaches a pH of approximately 8-9. This converts the this compound to its highly soluble sodium salt.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (0.5-1.0 g) of activated charcoal, and then bring it back to a gentle boil for 5-10 minutes while stirring.[9][10]
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities (e.g., unreacted 1-naphthylamine).
-
Reprecipitation: Transfer the clear, hot filtrate to a clean beaker and, while stirring, carefully acidify it with 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is approximately 2-3. This compound will precipitate as fine, light-colored crystals.
-
Crystallization and Cooling: Allow the flask to cool slowly to room temperature on the benchtop to promote the growth of larger, purer crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water (to remove residual inorganic salts) followed by a wash with a small amount of cold ethanol or acetone to help displace the water and speed up drying.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Caption: Experimental workflow for this compound purification.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling and Acidification
-
Potential Cause 1: Too much solvent was used. The solution is not supersaturated upon cooling.
-
Potential Cause 2: Incomplete acidification. The this compound remains in its soluble salt form.
-
Solution: Re-check the pH of the solution with a calibrated pH meter or pH paper. Continue to add acid dropwise while stirring until the pH is confirmed to be in the 2-3 range.
-
-
Potential Cause 3: Nucleation is inhibited. The solution is supersaturated, but crystal growth has not initiated.
-
Solution A (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites.[9][11]
-
Solution B (Seeding): Add a single, tiny crystal of pure this compound (a "seed crystal") to the solution to induce crystallization.[11][12]
-
Issue 2: The Product is Still Colored (e.g., Pink, Grey, or Brown)
-
Potential Cause 1: Inefficient removal of colored impurities. The impurities are soluble and co-precipitate with the product.
-
Solution: Repeat the recrystallization process, ensuring the inclusion of the activated charcoal step.[9] Use a sufficient amount of high-quality activated charcoal and ensure adequate contact time (5-10 minutes) with the hot, basified solution before filtration.
-
-
Potential Cause 2: Product degradation. Prolonged heating at high pH or in the presence of air can cause oxidation of the amino group.
-
Solution: Minimize the time the solution is kept at high temperatures. Consider performing the heating and dissolution steps under a gentle stream of an inert gas like nitrogen to prevent air oxidation.
-
Issue 3: The Final Yield is Very Low
-
Potential Cause 1: Premature crystallization during hot filtration. The product crystallizes on the filter paper or in the funnel stem.
-
Solution: This is a classic recrystallization challenge. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated by passing hot solvent through it or by placing it in an oven before use.[6] If crystals form, you can try washing them through with a small amount of additional hot solvent, but this will dilute the filtrate and may require subsequent volume reduction.[6]
-
-
Potential Cause 2: Incomplete precipitation. The pH was not sufficiently acidic, or the solution was not cooled for long enough or to a low enough temperature.
-
Solution: Verify the final pH is ≤3. Ensure the solution is cooled in an ice-water bath for at least 30-60 minutes before filtration.
-
-
Potential Cause 3: Excessive washing. Washing the collected crystals with too much solvent or with a solvent that was not ice-cold can dissolve a significant portion of the product.
-
Solution: Use a minimal amount of ice-cold deionized water for washing. Stop the vacuum, add just enough cold solvent to cover the crystals, gently break up the cake, and then re-apply the vacuum.[9]
-
Caption: Logical troubleshooting guide for common issues.
References
-
This compound | 84-86-6 , LookChem. Available at: [Link]
-
This compound , Solubility of Things. Available at: [Link]
-
This compound | CAS#:84-86-6 , Chemsrc.com. Available at: [Link]
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This compound|84-86-6 , MOLBASE. Available at: [Link]
-
Preparation of this compound , PrepChem.com. Available at: [Link]
-
Troubleshooting , Chemistry LibreTexts. Available at: [Link]
- Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid, Google Patents.
-
EXPERIMENT (3) Recrystallization , University of Technology, Iraq. Available at: [Link]
-
Determining Which Solvent to Use , Chemistry LibreTexts. Available at: [Link]
-
Recrystallization of Phthalic Acid and Naphthalene , Scribd. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents , Mettler Toledo. Available at: [Link]
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- 12. mt.com [mt.com]
Technical Support Center: Characterization of Impurities in Commercial Naphthionic Acid
Welcome to the technical support center for the analysis of commercial Naphthionic acid (4-amino-1-naphthalenesulfonic acid). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for identifying and quantifying impurities in this critical raw material. Commercial this compound, a key intermediate in the synthesis of azo dyes and certain pharmaceutical compounds, can contain various impurities that may impact the quality, safety, and efficacy of the final product.[1][2]
This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing specific challenges you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is impurity characterization so critical?
This compound (4-amino-1-naphthalenesulfonic acid) is an organic compound derived from naphthalene.[1] It contains both an amino group and a sulfonic acid group, making it a versatile intermediate, particularly in the synthesis of azo dyes and as a building block in the pharmaceutical industry.[2][3][4]
Impurity profiling is critical for several reasons:
-
Safety: Impurities can be toxic, mutagenic, or genotoxic, posing a direct risk to patient safety. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for controlling such impurities.[5][6]
-
Efficacy: Impurities can potentially have pharmacological activity, interfering with the therapeutic effect of the Active Pharmaceutical Ingredient (API).
-
Quality and Process Control: The impurity profile provides a fingerprint of the manufacturing process. Tracking impurities helps ensure process consistency, identify potential issues in synthesis or storage, and maintain batch-to-batch reproducibility.[7]
-
Stability: Reactive impurities can degrade the API or other components of a drug product, reducing its shelf life.[7]
Q2: What are the common types of impurities found in commercial this compound?
Impurities in this compound can be broadly categorized based on their origin. Understanding the source is the first step in effective identification and control.
| Impurity Category | Potential Source / Examples | Significance |
| Synthesis-Related Impurities | Starting Materials: Unreacted 1-naphthylamine.[2] By-products: Isomeric aminonaphthalenesulfonic acids (e.g., 1-aminonaphthalene-5-sulfonic acid, 1-aminonaphthalene-6-sulfonic acid), di-sulfonated products.[3] The original Piria synthesis method was known to produce byproducts.[8][9] | These are often the most common impurities. Isomers can be difficult to separate and may have different toxicological profiles. |
| Degradation Products | Hydrolysis Products: 1-hydroxynaphthalene-4-sulfonic acid.[3] Oxidation Products: Formation of colored impurities due to oxidation of the amino group. | Can form during storage or under specific process conditions (e.g., high temperature, exposure to air).[10] Indicates product instability. |
| Inorganic Impurities | Reagents (e.g., residual sulfuric acid), catalysts, heavy metals from reactors.[11] | Can affect downstream reactions, catalyst performance, and pose safety risks (e.g., heavy metals). |
| Residual Solvents | Solvents used in the synthesis or purification steps, such as o-dichlorobenzene.[3] | Must be controlled according to ICH Q3C guidelines due to their potential toxicity.[6] |
Q3: What are the regulatory thresholds I need to be aware of for these impurities?
For pharmaceutical applications, the ICH Q3A (R2) guideline for impurities in new drug substances is the authoritative standard.[12] It establishes thresholds that trigger specific actions:
| Threshold | Maximum Daily Dose ≤ 2 g/day | Action Required |
| Reporting | > 0.05% | The impurity must be reported in regulatory submissions. |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The structure of the impurity must be determined. |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | The impurity must be assessed for safety through toxicological studies.[6] |
Note: These are general thresholds and can vary based on the specific drug and its clinical use.[12][13]
Section 2: Analytical Strategy & Workflow
A systematic approach is essential for the successful characterization of impurities. The following workflow outlines the key steps from initial analysis to final impurity identification and control.
Caption: General workflow for impurity characterization in this compound.
Section 3: HPLC Method Development & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling of this compound due to its high sensitivity and resolving power.[7][14]
Q4: How do I develop a robust, stability-indicating HPLC method for this compound and its impurities?
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. Here is a proven starting point and the rationale behind the choices.
Experimental Protocol: Initial HPLC Method
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the workhorse for reversed-phase HPLC and a good starting point. The non-polar stationary phase will retain the naphthalene ring structure.
-
Mobile Phase:
-
Aqueous (A): 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Rationale: The sulfonic acid and amino groups on this compound are ionizable. Buffering the mobile phase is critical for consistent retention times and good peak shape.[15] A pH of 3.0 ensures the sulfonic acid is ionized (negatively charged) and the amino group is protonated (positively charged), while also suppressing the ionization of acidic silanols on the silica-based column, which helps prevent peak tailing.[16]
-
-
Organic (B): Acetonitrile or Methanol.
-
Rationale: Acetonitrile typically provides better peak shape and lower UV cutoff than methanol.
-
-
-
Gradient Elution: A gradient is necessary to elute impurities that may have very different polarities.
-
Time 0 min: 5% B
-
Time 20 min: 60% B
-
Time 25 min: 95% B (column wash)
-
Time 27 min: 5% B (re-equilibration)
-
Time 35 min: End run
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Rationale: The naphthalene ring system is a strong chromophore. A DAD allows you to monitor multiple wavelengths and check for peak purity.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 0.5 mg/mL.
-
Rationale: The sample solvent should be weak enough to not cause peak distortion upon injection but strong enough to ensure solubility.[16]
-
Q5: My this compound peak is tailing badly. What's causing this and how can I fix it?
Peak tailing is a common HPLC problem, often caused by secondary interactions between the analyte and the stationary phase.[16][17]
Caption: Troubleshooting flowchart for HPLC peak tailing.
Causality Explained:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds like this compound (which has a protonated amino group at low pH) is interaction with ionized silanol groups (Si-O⁻) on the silica surface of the column.[16] Lowering the mobile phase pH to ~3 protonates these silanols (Si-OH), minimizing this unwanted ionic interaction.
-
Insufficient Buffering: If the buffer concentration is too low, the sample itself can alter the local pH on the column, leading to inconsistent interactions and peak shape.[16]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a "shark-fin" peak shape, which is a form of tailing.
Q6: I see several small peaks in my chromatogram. How do I know if they are real impurities or just artifacts?
This requires a systematic investigation.
-
Inject a Blank: First, inject your sample solvent (the "blank"). Any peaks that appear are artifacts from the solvent, the mobile phase, or system carryover. These are often called "ghost peaks."[18]
-
Check the Reference Standard: Inject a high-purity reference standard of this compound. The peak profile should be much cleaner than your commercial sample. Any small peaks present in the reference standard are known impurities of that specific batch.
-
Use a Diode Array Detector (DAD): Compare the UV spectrum of the small peaks to the main this compound peak. If the spectra are identical, the peak may be a related substance (e.g., an isomer or degradant). If the spectra are very different, it is likely an unrelated impurity.
-
Spiking Study: If you have a suspected impurity standard (e.g., 1-naphthylamine), "spike" your sample by adding a small, known amount of it. If one of your unknown peaks increases in area, you have tentatively identified it.
Section 4: Advanced Characterization Techniques
When an impurity exceeds the identification threshold, HPLC-UV alone is not sufficient. You must determine its structure.
Q7: How can Mass Spectrometry (MS) help identify an unknown impurity?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[19]
-
Mechanism: After the impurity is separated by the HPLC, it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured. This provides the molecular weight of the impurity.
-
High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers provide a highly accurate mass measurement, which allows you to determine the elemental formula (e.g., C₁₀H₉NO₃S for this compound).[20] This is invaluable for distinguishing between isomers (which have the same formula) and other by-products.
-
Tandem MS (MS/MS): In this technique, the impurity ion is isolated, fragmented, and the masses of the fragments are measured.[21] This fragmentation pattern is a structural fingerprint that can be used to piece together the molecule's structure, often allowing you to pinpoint the exact location of functional groups.
Q8: When is Gas Chromatography-Mass Spectrometry (GC-MS) useful?
GC-MS is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents.[7][22]
-
Application for this compound: Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability. However, it is the gold standard for identifying and quantifying residual solvents like toluene or dichlorobenzene from the manufacturing process.[3]
-
Derivatization: For certain non-volatile impurities, a chemical derivatization step can be employed to make them volatile enough for GC-MS analysis.[20][23] This involves reacting the impurity with a reagent to create a more volatile derivative.
Experimental Protocol: GC-MS for Residual Solvents
-
Sample Preparation: Dissolve a known amount of this compound (e.g., 100 mg) in a suitable high-purity solvent that is not expected to be an impurity (e.g., DMSO). This is typically done in a sealed headspace vial.
-
Instrumentation: Headspace Sampler coupled to a GC-MS.
-
GC Column: A non-polar column, such as a DB-1 or DB-5 (or equivalent), is typically used for general solvent screening.
-
GC Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 240°C) to elute solvents in order of their boiling points.
-
MS Detection: The mass spectrometer is set to scan a wide mass range (e.g., m/z 35-350). The resulting mass spectrum of each eluting peak is then compared to a library (like the NIST library) for positive identification.
Q9: My impurity has the same mass and elemental formula as this compound. How can I confirm if it's an isomer?
This is a classic challenge where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[24] While MS can tell you the molecular formula, NMR reveals the connectivity of atoms, allowing you to distinguish between structural isomers.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule and their neighboring protons. For aminonaphthalenesulfonic acids, the protons on the naphthalene ring will have a characteristic splitting pattern and chemical shift. An isomer will show a distinctly different pattern compared to the this compound standard.[25]
-
¹³C NMR (Carbon NMR): This shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These more advanced experiments are used to piece together the entire molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.
To perform NMR, the impurity must first be isolated in sufficient quantity and purity (typically >1 mg), usually via preparative HPLC.
References
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Naphthenic acids - PubChem. National Center for Biotechnology Information. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]
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Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). [Link]
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Microbial naphthenic Acid degradation. PubMed. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds. PMC - NIH. [Link]
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Cas 84-86-6,this compound. lookchem. [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
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This compound. Wikipedia. [Link]
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Profiling Free Naphthenic Acids in Water with GC-MS. AZoM. (2021). [Link]
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Profiling Free Naphthenic Acids in Produced Water Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry (GC–HRAM–MS). LCGC International. (2021). [Link]
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Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. PubMed. [Link]
-
Detecting naphthenic acids in waters by gas chromatography-mass spectrometry. ResearchGate. (2025). [Link]
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4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790. PubChem. [Link]
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Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. (2012). [Link]
-
Comparison of GC-MS and FTIR methods for quantifying naphthenic acids in water samples. Semantic Scholar. [Link]
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Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). [Link]
-
Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (2025). [Link]
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HPLC Analysis of 2-Naphthanesulfonic Acid and Related Impurities on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). [Link]
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This compound. Solubility of Things. [Link]
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Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). [Link]
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Question 70: What is your method for measuring naphthenic acid [TAN (total acid number)] in FCC feed? UOP. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025). [Link]
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HPLC Troubleshooting Guide. [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
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Chemical Properties of this compound (CAS 84-86-6). Cheméo. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. (2021). [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025). [Link]
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On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC. [Link]
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HPLC Troubleshooting Guide. [Link]
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Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. PubMed. [Link]
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Technical Support Center: Long-Term Stability of Naphthionic Acid Solutions
Welcome to the technical support center for naphthionic acid and its solutions. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Here, you will find in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage and stability of this compound solutions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reliability of your experiments.
Introduction to this compound Stability
This compound (4-aminonaphthalene-1-sulfonic acid) is a valuable intermediate in the synthesis of various azo dyes and pharmaceutical compounds.[1][2][3][4] The stability of its solutions is a critical factor for reproducible experimental outcomes. Degradation can lead to the formation of impurities, a decrease in concentration, and ultimately, compromised results. This guide will explore the factors influencing the stability of this compound solutions and provide actionable protocols to mitigate degradation during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by exposure to light, air (oxygen), temperature, and pH.[5] Aromatic sulfonic acids, in general, are susceptible to degradation under various environmental conditions.[6]
Q2: What are the visible signs of this compound solution degradation?
A2: A common sign of degradation is a change in color. While a fresh solution is typically colorless to light yellow, degradation can cause it to darken, turning yellow or brown.[7] Other indicators may include the formation of precipitates or a noticeable change in pH.
Q3: How long can I store a this compound stock solution?
A3: The shelf life of a this compound solution depends heavily on the storage conditions. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[5] For long-term storage (months), freezing at -20°C or -80°C is preferable.[7] However, it is always best practice to prepare solutions fresh when possible.[5]
Q4: What is the optimal pH for storing this compound solutions?
A4: Studies on related aromatic sulfonic acids suggest that acidic conditions (pH 2.5-3) can enhance stability in aqueous matrices.[6] For sodium naphthionate solutions, a neutral to slightly acidic pH is generally recommended to avoid degradation pathways that can occur under extreme acidic or basic conditions.[5]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with your this compound solutions and provides a logical approach to troubleshooting.
Issue 1: Solution has changed color (darkened) over time.
-
Possible Cause 1: Oxidation. The amino group in this compound is susceptible to oxidation, which can be accelerated by exposure to air.[7]
-
Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce degradation of aromatic compounds.[5][7]
Issue 2: Inconsistent results in downstream applications (e.g., dye synthesis, analytical standards).
-
Possible Cause 1: Degradation leading to reduced concentration. The active concentration of this compound may have decreased due to chemical degradation.
-
Solution: Prepare a fresh stock solution from solid this compound that has been stored correctly in a cool, dry, and dark place.[9] Compare the performance of the new solution against the old one. If the fresh solution resolves the issue, discard the old stock.
-
-
Possible Cause 2: Presence of interfering degradation products. Degradation byproducts may be interfering with your assay or synthesis.
-
Solution: Characterize the purity of your solution using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).[10] This can help identify the presence of degradation products.
-
Issue 3: Precipitate has formed in the solution upon storage.
-
Possible Cause 1: Change in pH. The solubility of this compound is pH-dependent.[11] A shift in pH could cause the compound to precipitate out of solution.
-
Solution: Use a buffered solvent system to maintain a stable pH during storage. Verify the pH of the solution before use.
-
-
Possible Cause 2: Temperature fluctuations. For solutions stored at low temperatures, the compound may have precipitated due to decreased solubility.
-
Solution: Before use, allow the solution to come to room temperature and ensure all precipitate has redissolved by gentle agitation or sonication. Visually inspect for complete dissolution.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common stability issues with this compound solutions.
Protocols for Long-Term Storage and Stability Assessment
To ensure the long-term viability of your this compound solutions, it is crucial to follow best practices for their preparation and storage.
Recommended Storage Conditions
The stability of aromatic sulfonic acids is significantly influenced by storage temperature.[6]
| Storage Condition | Temperature | Light Exposure | Atmosphere | Recommended Duration |
| Short-Term | 2-8°C (Refrigerated) | Dark (Amber Vial) | Air | Days to Weeks |
| Long-Term | -20°C or -80°C (Frozen) | Dark (Amber Vial) | Inert Gas (N₂/Ar) | Months |
| Room Temperature | ~25°C | Dark (Amber Vial) | Air | Immediate Use Only |
This table is a guideline; stability may vary based on solvent and concentration.
Protocol for Preparing a Stock Solution for Long-Term Storage
This protocol details the preparation of a 1 mg/mL stock solution of this compound, optimized for enhanced stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., deionized water, buffer)
-
Volumetric flask (amber)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) source with tubing
-
Cryo-storage vials (amber)
Procedure:
-
Weighing: Accurately weigh the required amount of solid this compound.
-
Solvent Preparation: If using an aqueous solvent, deoxygenate it by sparging with an inert gas for 15-30 minutes.
-
Dissolution: Add the weighed this compound to the amber volumetric flask. Add a portion of the deoxygenated solvent and the magnetic stir bar. Stir until fully dissolved. Note: this compound is slightly soluble in water but more soluble in dilute alkaline solutions.[11]
-
Final Volume: Once dissolved, add the deoxygenated solvent to the final volume mark on the flask.
-
Inert Gas Purge: Gently purge the headspace of the flask with the inert gas for 1-2 minutes to displace any oxygen.
-
Aliquoting: Immediately aliquot the solution into smaller volume amber cryo-vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Sealing and Storage: Tightly seal the vials and store them at the recommended long-term storage temperature (-20°C or -80°C).
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
Objective: To intentionally degrade the this compound solution under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[5]
-
Thermal Degradation: Place a sealed vial of the solution in an oven at 70°C for 48 hours.[7]
-
Photolytic Degradation: Expose a solution in a clear vial to a light source that provides both UV and visible light for a defined period.[5][7]
Analysis:
-
Following exposure to each stress condition, analyze the samples (along with an unstressed control) by a suitable analytical method, such as HPLC with a UV or mass spectrometry detector.[10]
-
Compare the chromatograms to identify new peaks corresponding to degradation products and any decrease in the peak area of the parent this compound.
Potential Degradation Pathways
Caption: Factors leading to potential degradation pathways of this compound.
Concluding Remarks
The stability of this compound solutions is paramount for the accuracy and reproducibility of scientific research. By understanding the mechanisms of degradation and implementing the storage and handling protocols outlined in this guide, researchers can significantly extend the shelf-life of their solutions and ensure the integrity of their experimental data. Always prioritize the use of freshly prepared solutions when possible and validate the stability of stored solutions for critical applications.
References
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This compound - Solubility of Things. (n.d.). Retrieved from [Link]
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What Is The Production Process Of Sulfonic Acid? - Blog - ASIA Chemical. (2025-09-30). Retrieved from [Link]
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Cas 84-86-6,this compound | lookchem. (n.d.). Retrieved from [Link]
-
Microbial naphthenic Acid degradation - PubMed. (n.d.). Retrieved from [Link]
-
Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed. (n.d.). Retrieved from [Link]
-
Naphthenic acids - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. (2025-09-26). Retrieved from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF - ResearchGate. (2025-08-30). Retrieved from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved from [Link]
-
Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1) | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. (2024-11-25). Retrieved from [Link]
-
Chemical Properties of this compound (CAS 84-86-6) - Cheméo. (n.d.). Retrieved from [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Retrieved from [Link]
-
Probable mechanism for oxidation of naphthalene to phthalic acid - ResearchGate. (n.d.). Retrieved from [Link]
-
Reduction and partial degradation mechanisms of naphthylaminesulfonic azo dye amaranth by Shewanella decolorationis S12 - PubMed. (n.d.). Retrieved from [Link]
-
NAPHTHYLAMINES, α and β 5518 - CDC. (n.d.). Retrieved from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. (2010-06-01). Retrieved from [Link]
-
How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids - Capital Resin Corporation. (2024-03-25). Retrieved from [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed. (2017-03-04). Retrieved from [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products | EMA. (2023-07-13). Retrieved from [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Retrieved from [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate. (2025-08-05). Retrieved from [Link]
-
4-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6790 - PubChem. (n.d.). Retrieved from [Link]
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Technical Support Center: Naphthionic Acid Production Scale-Up
Welcome to the technical support center for Naphthionic Acid (4-amino-1-naphthalenesulfonic acid) production. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this critical synthesis from the laboratory to industrial production. This compound is a vital intermediate in the manufacturing of azo dyes, pigments, and certain pharmaceutical compounds.[1][2][3][4][5] However, its production is fraught with challenges related to reaction control, isomer formation, product purification, and process safety.
This document moves beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice in a direct question-and-answer format.
Section 1: Core Synthesis & Reaction Control
The industrial synthesis of this compound primarily involves the sulfonation of 1-naphthylamine. The most common method is the "baking process," where 1-naphthylamine sulfate is heated to induce rearrangement and sulfonation.[5][6] This section addresses the critical parameters of this reaction.
Q1: My yield of this compound is consistently low during scale-up. What are the most likely causes?
Low yield is a multifaceted problem often exacerbated by scale. The primary culprits are incomplete reaction, degradation of starting material or product, and formation of unwanted isomers.
-
Cause 1: Inadequate Temperature Control: The sulfonation of 1-naphthylamine is highly temperature-dependent. At a larger scale, "hot spots" can develop within the reactor, leading to charring and degradation of the aromatic amine. Conversely, if the temperature is too low, the reaction rate will be slow, leading to an incomplete conversion. The optimal temperature range for the baking process is typically between 180-200°C.[7]
-
Cause 2: Incorrect Sulfonating Agent Concentration: The reaction is typically performed by first forming 1-naphthylamine sulfate and then heating it. Using an insufficient amount of sulfuric acid will lead to unreacted 1-naphthylamine. However, using highly concentrated oleum (fuming sulfuric acid) at elevated temperatures can lead to oxidative degradation and the formation of disulfonic and trisulfonic acid byproducts.[5][8]
-
Cause 3: Isomer Formation: The primary goal is the formation of the 4-sulfonic acid isomer. However, prolonged heating or improper temperatures can favor the formation of thermodynamically more stable isomers like 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid.[5][6] These isomers represent a direct loss of the desired product.
Troubleshooting Protocol: Optimizing Reaction Yield
-
Reactor Heat Transfer Characterization: Ensure your reactor's heating system can provide uniform temperature distribution. For large batches, consider using a jacketed reactor with an efficient agitator and internal temperature probes to monitor for hot spots.
-
Staged Temperature Profile: Implement a programmed heating ramp. Start at a lower temperature (e.g., 100-130°C) to ensure complete formation of the sulfate salt before slowly ramping up to the target sulfonation temperature (180-200°C).[6][7]
-
Molar Ratio Verification: Strictly control the molar ratio of 1-naphthylamine to sulfuric acid. A common starting point is a 1:1.1 ratio to ensure the amine is fully protonated without a large excess of acid that could promote side reactions.
-
In-Process Monitoring: If possible, take samples during the reaction to monitor the disappearance of the starting material by High-Performance Liquid Chromatography (HPLC). This will help determine the optimal reaction time and prevent product degradation from prolonged heating.
Q2: How can I minimize the formation of unwanted 1-aminonaphthalene-5-sulfonic acid and other isomers?
Isomer control is the central challenge in this compound synthesis. The desired 4-isomer is the kinetically favored product, while other isomers are thermodynamically favored.
-
Kinetic vs. Thermodynamic Control: The sulfonation at the 4-position (para to the amino group) has a lower activation energy. However, if the reaction is run for too long or at excessively high temperatures, the sulfonic acid group can migrate to the more thermodynamically stable 5- and 6-positions.[5]
-
Additives and Catalysts: The presence of certain salts, like ammonium sulfate or sodium sulfate, can influence the reaction pathway and selectivity.[6] These additives can alter the properties of the reaction medium and may help stabilize the desired intermediate. A patent describes the use of ammonium sulfate in sulfuric acid to improve selectivity.[6]
Workflow for Minimizing Isomer Formation
Caption: Workflow for troubleshooting and minimizing isomeric impurities.
Section 2: Product Isolation and Purification
Once the reaction is complete, isolating a high-purity this compound product at scale presents significant physical and chemical challenges. The crude product is often a dark, solid mass contaminated with residual acid, isomers, and degradation products.
Q3: My crude this compound is difficult to filter and handle. How can I improve the physical properties of the product?
The poor handling characteristics are often due to a wide particle size distribution and the presence of tarry impurities.
-
Problem: The direct output from the "baking" process is a fused solid cake. Grinding this material can create fine, airborne dust, which is a significant handling and inhalation hazard.
-
Solution: Controlled Precipitation/Crystallization: The most effective method to improve handling is to purify the product via crystallization. This compound itself is sparingly soluble in water, but its sodium salt is readily soluble.[5]
-
Dissolution: Carefully quench the reaction mass into water and neutralize it with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 7-8. This dissolves the this compound as its sodium salt.
-
Filtration & Treatment: Filter the resulting solution while hot to remove insoluble char and impurities. For further purification, the solution can be treated with activated carbon to remove colored byproducts.
-
Re-precipitation: Acidify the clear filtrate with a mineral acid (like HCl or H2SO4). This will precipitate the this compound. Controlling the rate of acidification and the temperature can influence the crystal size and habit, leading to a more easily filterable product.
-
Q4: What is the most effective industrial method for achieving high purity (>99%) this compound?
Achieving high purity, especially for pharmaceutical or food-grade applications, requires a multi-step approach beyond simple precipitation.[3]
| Step | Parameter | Rationale | Expected Outcome |
| 1. Salt Conversion | Neutralize with NaOH to pH 7-8 | Converts sparingly soluble acid to its highly soluble sodium salt, allowing for solution-phase purification.[5][8] | A solution containing sodium naphthionate and soluble impurities. |
| 2. Decolorization | Add activated carbon (0.5-2% w/v) at 90°C | Adsorbs colored, high-molecular-weight organic impurities. | A clear, light-colored filtrate. |
| 3. Controlled Acidification | Slowly add HCl or H2SO4 to the hot, filtered solution until pH ~2.8 | Precipitates the this compound. Slow addition promotes larger crystal growth, which is easier to filter and wash. The pKa is around 2.81.[1] | A slurry of crystalline this compound. |
| 4. Washing | Wash the filter cake with deionized water | Removes residual mineral acid and any remaining soluble impurities. | High-purity this compound cake. |
| 5. Drying | Dry under vacuum at <100°C | Dries the product without thermal degradation. | Final, dry product meeting purity specifications. |
| Table 1: Protocol for High-Purity this compound Purification |
Section 3: Process Safety & Environmental FAQs
Scaling up this compound production introduces significant safety and environmental considerations that must be managed proactively.
Q5: What are the primary safety hazards during the sulfonation reaction scale-up?
-
Corrosivity: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe chemical burns. All equipment (reactors, pumps, lines) must be made of compatible materials (e.g., glass-lined steel or appropriate alloys). Personnel must wear extensive Personal Protective Equipment (PPE), including acid-resistant suits, gloves, and face shields.[9]
-
Exothermic Reaction: The initial mixing of 1-naphthylamine with sulfuric acid is exothermic. At scale, this heat must be managed with an efficient cooling system to prevent a runaway reaction.
-
Pressure Build-up: Heating the reaction mixture generates water vapor. The reactor must be properly vented to avoid dangerous pressure build-up.
Q6: How should I manage the acidic wastewater generated during the process?
The wastewater from this process is a significant environmental challenge. It is highly acidic and contains dissolved organic compounds, including residual product and sulfonated byproducts.
-
Neutralization: The primary step is neutralization. The acidic stream must be carefully neutralized with a base like lime (calcium hydroxide) or caustic soda (sodium hydroxide).
-
Wastewater Treatment: Simply neutralizing the waste is insufficient. The organic content contributes to a high Chemical Oxygen Demand (COD). This water must be sent to a wastewater treatment facility capable of handling industrial chemical streams, often involving biological treatment stages.[2] Stricter environmental regulations on aromatic amine derivatives can increase production costs significantly due to the need for advanced wastewater treatment.[2]
Troubleshooting Logic for Process Deviations
Caption: Quick-reference troubleshooting guide for common scale-up issues.
References
- Donaldson, N. (1958). The Chemistry and Technology of Naphthalene Compounds. Edward Arnold (Publishers) Ltd.
- U.S. Patent 4,836,959. (1989). Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid and 1-aminonaphthalene-7-sulphonic acid.
- European Patent EP0214544B1. (1990). Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
-
LookChem. Cas 84-86-6, this compound. [Link]
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This compound Market 2025 Forecast to 2032. (2024). Market Report. [Link]
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PrepChem.com. Preparation of this compound. [Link]
-
This compound Market Outlook 2025-2032. (2024). Market Report. [Link]
- Ullmann's Encyclopedia of Industrial Chemistry. (2005). Naphthalene Derivatives. Wiley-VCH. (Referenced in Wikipedia article)
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- 9. chemicalbook.com [chemicalbook.com]
Navigating the Nuances of Naphthionic Acid: A Technical Guide to Its Behavior in Acidic Media
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the experimental behavior of naphthionic acid, particularly its degradation pathways under acidic conditions. This resource is designed to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and interpret your results with confidence. My insights are drawn from years of hands-on experience in analytical chemistry and a thorough synthesis of the current scientific literature.
Introduction: The Enduring Nature of this compound
This compound (4-amino-1-naphthalenesulfonic acid) is a vital intermediate in the synthesis of various azo dyes and pharmaceutical compounds.[1][2] Its molecular structure, featuring a stable naphthalene ring functionalized with both an amino and a sulfonic acid group, imparts a high degree of chemical stability.[3][4] A common misconception among researchers is anticipating facile degradation of this compound in acidic environments. However, extensive investigation reveals that sulfonated aromatic amines are generally resistant to microbial degradation and exhibit considerable stability under typical laboratory conditions.[5][6] This guide will illuminate the nuances of its behavior, helping you to distinguish between genuine degradation and experimental artifacts.
Troubleshooting Guide: Unraveling Unexpected Experimental Outcomes
This section is formatted to address specific issues you might encounter during your experiments, providing plausible causes and actionable solutions.
Issue 1: Apparent Loss of this compound Concentration in Acidic Solution Over Time
-
Question: My HPLC analysis shows a decrease in the concentration of my this compound standard in an acidic mobile phase over several hours. Is it degrading?
-
Answer & Troubleshooting Steps: While degradation is a possibility under specific circumstances, it is more likely that other factors are at play. This compound is generally stable in acidic solutions at room temperature and in the absence of strong oxidizing agents or high-energy input.[7] Consider the following troubleshooting steps before concluding that degradation has occurred:
-
Check for Precipitation: this compound has limited solubility in highly acidic aqueous solutions.[4] The protonation of the amino group can affect its solubility.
-
Protocol: Visually inspect your solution for any precipitate. If your solution is stored at a lower temperature, try gently warming it to see if any solid redissolves. Prepare a fresh, less concentrated standard to see if the issue persists.
-
-
Adsorption to Surfaces: this compound can adsorb to the surfaces of glassware and HPLC vials, especially if they are not scrupulously clean.
-
Protocol: Ensure all glassware is thoroughly cleaned. Consider silanizing your glassware to minimize adsorption. Use vials made of inert materials.
-
-
Instrumental Drift: HPLC systems can exhibit drift over time, leading to apparent changes in concentration.
-
Protocol: Run a system suitability test before and after your sample sequence. Include a bracketing standard (the same standard run at the beginning and end of the sequence) to assess for any drift in detector response.
-
-
Photodegradation: While not extensively reported under simple acidic conditions, prolonged exposure to UV light, especially from laboratory lighting, could potentially induce some degradation.
-
Protocol: Protect your solutions from light by using amber vials or covering them with aluminum foil.[7]
-
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Question: I am observing small, unidentified peaks in my chromatogram after incubating this compound in a strong acid. Are these degradation products?
-
Answer & Troubleshooting Steps: The appearance of new peaks can be indicative of degradation, but it is crucial to rule out other sources first.
-
Purity of the Starting Material: Commercial this compound may contain impurities.[4]
-
Protocol: Analyze a solution of your this compound standard immediately after preparation to establish a baseline chromatogram of the pure compound and any existing impurities. Compare this to the chromatogram of the incubated sample.
-
-
Contamination of the Acid: The acid used for the experiment might be contaminated.
-
Protocol: Run a blank injection of your acidic solution (without this compound) to check for any contaminants that might be co-eluting with potential degradation products.
-
-
Reaction with Solvent Impurities: If you are using an organic co-solvent, it may contain impurities (e.g., peroxides in THF or ethers) that can react with this compound under acidic conditions.
-
Protocol: Use high-purity, HPLC-grade solvents. Test for peroxides in susceptible solvents before use.
-
-
Issue 3: Inconsistent Results in Degradation Studies
-
Question: I am trying to force the degradation of this compound using a strong acid and heat, but my results are not reproducible. Why might this be happening?
-
Answer & Troubleshooting Steps: Forced degradation studies require precise control over experimental parameters. Inconsistency often arises from subtle variations in the experimental setup.
-
Temperature Control: Small fluctuations in temperature can significantly impact reaction rates.
-
Protocol: Use a calibrated heating block or water bath with precise temperature control. Ensure that all samples are heated for the exact same duration.
-
-
Headspace and Oxygen Content: The presence of oxygen in the headspace of your reaction vessel can lead to oxidative degradation, especially at elevated temperatures.
-
Protocol: For studies investigating purely acidic hydrolysis, consider degassing your solution and flushing the headspace with an inert gas like nitrogen or argon.[7]
-
-
Concentration Effects: The kinetics of degradation can be concentration-dependent.
-
Protocol: Ensure that you are using the same initial concentration of this compound for all experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in a simple acidic solution (e.g., HCl in water)?
A1: Based on the available scientific literature, significant degradation of this compound via simple acid-catalyzed hydrolysis is not expected under typical laboratory conditions (room temperature, moderate acid concentrations). The carbon-sulfur bond in the sulfonic acid group and the bonds within the naphthalene ring system are very stable. While the amino group can be protonated in acidic conditions, this does not readily lead to the breakdown of the molecule. Degradation of this compound generally requires more forcing conditions, such as those employed in advanced oxidation processes.
Q2: Under what acidic conditions can this compound degrade?
A2: Degradation of this compound is more likely to occur under acidic conditions when coupled with other energy inputs or reactive species. These include:
-
Advanced Oxidation Processes (AOPs): In the presence of strong oxidizing agents (like ozone, hydrogen peroxide, or persulfate) and often a catalyst (like UV light or a metal ion), this compound can be degraded.[8] These processes generate highly reactive species, such as hydroxyl radicals, that can attack the aromatic ring, leading to its cleavage and eventual mineralization.
-
Photocatalysis: Irradiation with UV light in the presence of a semiconductor photocatalyst (like TiO2) in an acidic medium can lead to the degradation of naphthalene sulfonates.[8]
-
High Temperatures and Pressures: Extreme conditions of temperature and pressure in the presence of strong acids could potentially lead to desulfonation or other degradation reactions, though this is not a common laboratory procedure.
Q3: What are the likely degradation products if degradation does occur?
A3: The identification of degradation products is highly dependent on the degradation method. In advanced oxidation processes, the reaction is complex and can lead to a variety of intermediates. The ultimate products of complete mineralization would be carbon dioxide, water, sulfate, and ammonium or nitrogen gas. Partial degradation could lead to hydroxylated naphthalenes, ring-opened products like carboxylic acids, and eventually smaller organic molecules. The specific intermediates are often transient and require sophisticated analytical techniques like LC-MS/MS for identification.
Q4: What is the best way to monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound.[9][10][11] A reversed-phase C18 column is typically used with an acidic mobile phase (e.g., water/acetonitrile with a small amount of formic acid or phosphoric acid) to ensure the sulfonic acid group is in its non-ionized form and the amino group is protonated, leading to good peak shape. For identifying potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[10]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Method optimization may be required for your specific application.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and methanol. Further dilutions can be made in the mobile phase.
Visualizing this compound's Behavior
The following diagram illustrates the general stability of this compound under simple acidic conditions versus its degradation under more energetic advanced oxidation processes.
Caption: Stability vs. Degradation of this compound.
References
-
Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. PubMed. [Link]
-
Bhatt, N., et al. (2007). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. PubMed. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
This compound - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. (2012). Government of Alberta. [Link]
-
Naphthenic acids. (n.d.). PubChem. [Link]
-
Haug, W., et al. (1991). Mineralization of the sulfonated azo dye Mordant Yellow 3 by a 6-aminonaphthalene-2-sulfonate-degrading bacterial consortium. ResearchGate. [Link]
-
Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Cas 84-86-6,this compound | lookchem. (n.d.). LookChem. [Link]
-
Haug, W., et al. (1991). Mineralization of the Sulfonated Azo Dye Mordant Yellow 3 by a 6-Aminonaphthalene-2-sulfonate-Degrading Bacterial Consortium. Applied and Environmental Microbiology, 57(11), 3144–3149. [Link]
-
Padella, F., et al. (2012). Mechanochemical degradation of aromatic sulfonic acids. PubMed. [Link]
-
Juárez-Ramírez, C., et al. (2011). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. PubMed. [Link]
-
Vione, D., et al. (2004). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. IRIS-AperTO. [Link]
-
4-Amino-1-naphthalene sulfonic acid. (n.d.). ChemBK. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Prieto-Blanco, M. C., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. [Link]
-
Prieto-Blanco, M. C., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. [Link]
-
5.4: Hydrolysis Reactions. (2022). Chemistry LibreTexts. [Link]
-
Shih, H.-C., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
-
4-Amino-1-naphthalenesulfonic acid. (n.d.). PubChem. [Link]
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- 5. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound(84-86-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 11. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Naphthionic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate quantification of key intermediates is paramount for ensuring process control, purity, and the quality of the final product. Naphthionic acid (4-amino-1-naphthalenesulfonic acid), a crucial intermediate in the synthesis of various azo dyes and pharmaceutical compounds, requires a robust and reliable analytical method for its quantification.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide provides an in-depth comparison of HPLC methods for the quantification of this compound, grounded in the principles of chromatographic science. We will explore the rationale behind method selection, present detailed experimental protocols, and compare the primary HPLC approach with a viable alternative, supported by scientific evidence and practical insights.
The Analytical Challenge of this compound
This compound possesses both a primary amine and a sulfonic acid group, making it a zwitterionic and highly polar molecule.[2][3] The sulfonic acid moiety is strongly acidic (pKa ≈ 2.8), meaning it will be deprotonated and exist as an anion under typical reversed-phase HPLC conditions (pH > 3).[1][3] This high polarity presents a significant challenge for traditional reversed-phase chromatography, where retention is based on hydrophobic interactions with a non-polar stationary phase.[4][5] Without modification, this compound would likely elute in the void volume, co-eluting with other polar impurities and showing poor retention and peak shape.
Comparative Analysis of HPLC Methodologies
To address the analytical challenges, two primary HPLC methodologies are considered for this compound quantification: standard Reversed-Phase (RP-HPLC) with an acidic mobile phase and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).
Standard Reversed-Phase HPLC (RP-HPLC)
A common starting point for many analyses, RP-HPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[4][6] For an acidic compound like this compound, the mobile phase is typically acidified to suppress the ionization of the analyte, thereby increasing its hydrophobicity and retention. However, due to the very low pKa of the sulfonic acid group, achieving sufficient protonation to induce significant retention on a C18 column is impractical as it would require an extremely low pH that could damage the silica-based column.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Ion-pair chromatography is an ideal solution for highly polar, ionizable compounds like this compound.[7] This technique involves adding an ion-pairing reagent to the mobile phase. This reagent is a large, ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. For the anionic this compound, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[8][9]
The mechanism involves the ion-pairing reagent adsorbing onto the non-polar stationary phase, creating a dynamic ion-exchange surface. The oppositely charged analyte then partitions to this surface, enhancing its retention. Alternatively, the ion pair can form in the mobile phase, and the resulting neutral, hydrophobic complex is retained by the stationary phase. This approach allows for excellent control over retention and selectivity.
Method Comparison at a Glance
| Feature | Standard RP-HPLC (Acidified Mobile Phase) | Ion-Pair RP-HPLC |
| Principle | Partitioning based on hydrophobicity.[4] | Partitioning of a neutral ion-pair or dynamic ion-exchange. |
| Retention of this compound | Very poor; likely elutes near the void volume. | Excellent and controllable retention. |
| Selectivity | Limited for polar impurities. | High selectivity, adjustable by ion-pair reagent concentration. |
| Mobile Phase Complexity | Simple (e.g., Acetonitrile/Water with Acid).[6] | More complex; requires addition and equilibration of ion-pair reagent.[10] |
| Column Longevity | Can be compromised by extremely low pH. | Generally good, but dedicated column use is recommended. |
| MS Compatibility | Good with volatile acids (e.g., Formic Acid). | Poor, as ion-pairing reagents are non-volatile and cause ion suppression.[8] |
| Ideal Use Case | Not recommended for routine quantification. | Robust and reliable quantification with UV detection. |
Recommended Experimental Protocol: Ion-Pair RP-HPLC
This protocol details a validated approach for the quantification of this compound using IP-RP-HPLC with UV detection.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (Ion-pair reagent)
-
Potassium phosphate monobasic
-
Phosphoric acid
-
-
Standard: this compound reference standard.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium phosphate buffer with 5 mM TBAHS, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 15 50 50 20 50 50 22 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
A full method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Visualization of the Analytical Workflow
Caption: Workflow for this compound Quantification.
Alternative Methodology: Capillary Electrophoresis (CE)
For laboratories equipped with the instrumentation, Capillary Electrophoresis (CE) presents a viable, albeit less common, alternative for the analysis of this compound.
Principle: CE separates ions based on their electrophoretic mobility in an electric field.[12] For this compound, which is anionic, the separation would be rapid and efficient. The technique requires minimal solvent and sample, making it a green and cost-effective method.
Comparison with IP-RP-HPLC:
| Feature | Ion-Pair RP-HPLC | Capillary Electrophoresis (CE) |
| Throughput | Moderate; gradient elution requires re-equilibration. | High; rapid separation times.[13] |
| Solvent Consumption | High. | Very low (nL to µL range). |
| Robustness | High; well-established and rugged. | Lower; sensitive to buffer composition and capillary surface. |
| Sensitivity (UV) | Good. | Can be lower due to short path length, but online concentration techniques can be used.[14] |
| Instrumentation | Widely available in analytical labs. | Less common than HPLC. |
While CE is a powerful separation technique, HPLC is generally more robust and widely available, making IP-RP-HPLC the recommended method for routine quality control environments.
Logical Relationship of Method Selection
Caption: Rationale for HPLC Method Selection.
Conclusion
For the reliable and accurate quantification of this compound, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the superior methodology. It effectively overcomes the retention challenges posed by the high polarity of the analyte, offering excellent resolution, sensitivity, and robustness for routine analysis in research and quality control settings. While standard RP-HPLC is inadequate, and Capillary Electrophoresis serves as a potential alternative, the widespread availability of instrumentation and the well-established ruggedness of the technique make IP-RP-HPLC the gold standard for this application. The provided protocol serves as a validated starting point for developing and implementing a robust analytical method for this critical chemical intermediate.
References
-
Yen, T. W., Marsh, W. P., MacKinnon, M. D., & Fedorak, P. M. (2004). Measuring naphthenic acids concentrations in aqueous environmental samples by liquid chromatography. Journal of Chromatography A, 1033(1), 83–90. [Link]
-
Headley, J. V., Peru, K. M., & Barrow, M. P. (2016). Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS. Analytical Methods, 8(3), 515-520. [Link]
-
de Oliveira, D. N., de Oliveira, L. M., de Andrade, J. B., & de Souza, R. M. (2023). Analysis of naphthenic acids in produced water samples by capillary electrophoresis-mass spectrometry. Journal of Separation Science, 46(19), e2300442. [Link]
-
MacLennan, M. S., Tie, C., Peru, K. M., Headley, J. V., & Chen, D. D. Y. (2014). Capillary electrophoresis-mass spectrometry technology for the analysis of naphthenic acid fraction compounds in oil sands process waters. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 84-86-6, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Naphthalene-1-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 2-Naphthanesulfonic Acid and Related Impurities on Heritage MA Mixed-Mode Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
ResearchGate. (n.d.). Determination of α-naphthylacetic acid by high performance liquid chromatography. Retrieved from [Link]
-
Zhang, L., et al. (2014). Field‐Amplified Sample Injection‐Capillary Electrophoresis for the Determination of Bisphenol A, α‐Naphthol and β‐Naphthol in Drinks and Lake Water. Analytical Letters, 47(2), 324-334. [Link]
-
Dong, M. W. (2000). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 18(7), 656-666. [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(5), 24-31. [Link]
-
Hollebone, B. P., et al. (2011). Naphthenic acids and other acid-extractables in water samples from Alberta. Canada.ca. Retrieved from [Link]
- Google Patents. (n.d.). EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (this compound).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Retrieved from [Link]
-
van der Zwan, E. M., et al. (2021). Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel derivatization strategy. Electrophoresis, 42(21-22), 2209-2218. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]
-
Stasiewicz, M., & Jesionek, W. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. Molecules, 26(8), 2167. [Link]
-
YouTube. (2016). HPLC for Active Ingredients Separation and Quantification. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for Naphthionic Acid Determination
For researchers, analytical chemists, and professionals in drug development and chemical manufacturing, the accurate quantification of Naphthionic acid is critical. As a key intermediate in the synthesis of azo dyes and a potential process-related impurity, its precise measurement is paramount for quality control, regulatory compliance, and safety assessment.[1][2] This guide provides an in-depth comparison of validated analytical methods for the determination of this compound, grounded in scientific principles and regulatory standards.
The narrative that follows is built upon the foundational principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guidelines.[3][4][5] These guidelines establish a framework to ensure that an analytical procedure is fit for its intended purpose, a concept we will explore through the lens of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE).
The Analyte: this compound
This compound, or 4-amino-1-naphthalenesulfonic acid, is a derivative of naphthalene containing both an amine and a sulfonic acid group.[1] Its chemical structure (C₁₀H₉NO₃S) imparts specific properties that influence the choice of analytical methodology.[6][7] The presence of the naphthalene ring system provides a strong chromophore, making it amenable to UV-Vis detection. The acidic sulfonic acid group and the basic amino group mean the molecule's charge state is pH-dependent, a critical factor for separation techniques like HPLC and CE.
The Regulatory Framework: ICH Q2(R1) Validation Parameters
Trustworthy and reliable analytical data can only be generated from a method that has been rigorously validated. The ICH Q2(R1) guidelines provide the authoritative framework for this process, outlining key validation characteristics that must be assessed.[3][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of an analyte for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements from the same homogeneous sample. This includes:
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected, but not necessarily quantified.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
The following diagram illustrates the logical workflow of the analytical method validation process as guided by these principles.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Analytical Methods
The choice of an analytical method is a critical decision, driven by factors such as required sensitivity, sample matrix complexity, available instrumentation, and sample throughput. Below is a comparison of HPLC, UV-Vis, and CE for the determination of this compound.
| Validation Parameter | High-Performance Liquid Chromatography (RP-HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[12][13] | Measurement of light absorbance by the analyte's chromophore at a specific wavelength (λmax).[14] | Separation of ions based on their electrophoretic mobility in an electric field.[15] |
| Specificity | High. Can separate this compound from structurally similar impurities and degradation products.[12] | Low to Moderate. Prone to interference from other UV-absorbing compounds in the sample matrix.[14] | Very High. Offers excellent separation efficiency for isomers and closely related compounds.[16] |
| Linearity Range | Typically wide, e.g., 0.075 - 5.0 µg/mL.[17] | Generally narrower, e.g., 1 - 40 µg/mL.[14] | Can be narrow, e.g., 50 - 250 µmol/L (approx. 11 - 56 µg/mL).[18] |
| Sensitivity (LOD/LOQ) | High. LOQ can be as low as 0.075 µg/mL.[17] | Moderate. Dependent on the molar absorptivity of the analyte. | High. LOQ can be in the range of ~4 µg/L with sample stacking techniques.[16] |
| Precision (RSD%) | Excellent. Typically < 2% RSD for repeatability.[19] | Good. Typically < 2% RSD, but can be higher depending on sample handling. | Excellent. RSD for migration time < 2%, but peak area RSD can be higher (e.g., 6.6%).[18][20] |
| Key Advantage | Robust, reproducible, and the most common technique in quality control labs.[13] | Simple, rapid, and cost-effective for screening and analysis of relatively pure samples.[21] | High separation efficiency, minimal solvent consumption, and suitable for complex matrices.[22] |
| Key Limitation | Higher solvent consumption and cost compared to UV-Vis. | Susceptible to matrix interference, lower specificity. | Can have lower reproducibility in peak area compared to HPLC if not optimized.[20] |
Detailed Experimental Protocols
The following protocols are representative methodologies. As a core principle of good scientific practice, any method must be validated in the user's own laboratory to ensure its suitability for the intended purpose.[9][10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is foundational for the quality control of this compound, offering a balance of specificity, sensitivity, and robustness. The causality behind this choice lies in the ability of reversed-phase columns to effectively retain and separate aromatic compounds based on hydrophobicity.[12]
Experimental Workflow Diagram
Caption: Step-by-step workflow for HPLC analysis of this compound.
Methodology
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acid is crucial to suppress the ionization of the sulfonic acid group, ensuring a consistent retention time and sharp peak shape.
-
Solvent B: Acetonitrile.
-
-
Elution: A gradient elution is recommended to separate this compound from both more polar and less polar impurities. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 90% to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).
-
Standard & Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the linear range (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Prepare the test sample in the same diluent to an expected concentration within the calibration range.
-
UV-Visible Spectrophotometry
This technique is best suited for rapid screening or for quantifying this compound in simple matrices where interfering, UV-absorbing substances are absent. Its trustworthiness is established by demonstrating specificity through matrix blank analysis.
Methodology
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.[14]
-
Solvent: A solvent that does not absorb in the measurement region and in which the analyte is stable, such as deionized water or a suitable buffer.
-
Procedure:
-
Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 15, 20 µg/mL) in the chosen solvent.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting line should be linear and pass through the origin.
-
Sample Analysis: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
-
Capillary Electrophoresis (CE)
CE offers exceptionally high separation efficiency, making it ideal for complex mixtures or when isomer separation is required. The principle relies on the differential migration of charged species in an electric field within a narrow capillary.[16]
Methodology
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer system is chosen to optimize the charge state and mobility of this compound. For example, a 15 mM borate buffer at pH 9.2 can be effective.[16] The addition of cyclodextrins to the BGE can be used to enhance the separation of isomers.[16]
-
Sample Injection: Hydrodynamic injection (e.g., applying pressure for a short duration).[16]
-
Separation Voltage: Apply a high voltage (e.g., -20 to -30 kV) across the capillary.
-
Detection: On-capillary detection at a suitable wavelength (e.g., 280 nm).
-
Quantitation: Similar to HPLC, quantitation is achieved by comparing the peak area of the sample to that of calibration standards. An internal standard is often recommended to improve the reproducibility of quantitative results.[16]
Conclusion
The selection of an analytical method for the determination of this compound is a decision guided by the specific requirements of the analysis.
-
RP-HPLC stands as the robust, versatile, and widely accepted method for routine quality control, offering an excellent combination of specificity, sensitivity, and reproducibility.
-
UV-Vis Spectrophotometry provides a rapid, simple, and cost-effective solution for screening and analyzing samples with a simple and known matrix.
-
Capillary Electrophoresis excels in providing very high separation efficiency, making it the method of choice for challenging separations in complex matrices or for isomer analysis, all while minimizing solvent consumption.
Each method's validity rests upon the rigorous execution of the validation protocols prescribed by guidelines such as ICH Q2(R1). By understanding the principles behind each technique and carefully validating the chosen procedure, researchers and scientists can ensure the generation of accurate, reliable, and trustworthy data for this compound determination.
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A Comparative Guide to Naphthionic Acid and Sulfanilic Acid in Azo Dye Synthesis
For researchers and professionals in the field of dye chemistry, the selection of precursor molecules is a critical decision that dictates the properties and performance of the final product. Among the foundational building blocks for azo dyes, naphthionic acid and sulfanilic acid are two of the most prominent arylamine sulfonic acids. While both serve a similar function as the diazo component in azo coupling reactions, their distinct chemical structures—a naphthalene ring in the former and a benzene ring in the latter—give rise to significant differences in the synthesis process and the characteristics of the resulting dyes. This guide provides an in-depth comparative analysis of this compound and sulfanilic acid in the context of azo dye synthesis, supported by experimental protocols and data to inform your selection process.
At a Glance: this compound vs. Sulfanilic Acid
| Feature | This compound | Sulfanilic Acid |
| Chemical Structure | 4-aminonaphthalene-1-sulfonic acid | 4-aminobenzenesulfonic acid |
| Molecular Formula | C₁₀H₉NO₃S | C₆H₇NO₃S |
| Molar Mass | 223.25 g/mol | 173.19 g/mol |
| Core Aromatic System | Naphthalene | Benzene |
| Resulting Dyes | Tend to have deeper and more varied colors (reds, blues) | Typically yield yellow, orange, and red dyes |
| Key Applications | Production of Congo Red, Rocceline (Solid Red A) and other red/blue azo dyes.[1][2] | Production of Orange II, Methyl Orange, and other yellow/orange/red azo dyes.[3][4][5] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions.[1] | Low solubility in water and acidic solutions, but soluble in alkaline solutions.[3] |
The Foundation of Azo Dye Synthesis: Diazotization and Coupling
The synthesis of azo dyes from both this compound and sulfanilic acid follows a two-step process: diazotization followed by azo coupling.
Diazotization: The primary amino group of the arylamine sulfonic acid is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly reactive electrophile.
Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling agent in an electrophilic aromatic substitution reaction to form the azo compound, characterized by the -N=N- bridge that acts as the chromophore responsible for the dye's color.
Experimental Protocols: Synthesis of Representative Dyes
To illustrate the practical application of this compound and sulfanilic acid in dye synthesis, detailed protocols for the preparation of Congo Red and Orange II are provided below.
Synthesis of Congo Red from this compound
Congo Red is a well-known pH indicator and a direct dye for cotton, synthesized by the coupling of tetrazotized benzidine with two equivalents of this compound.[1][6][7]
Experimental Workflow: Synthesis of Congo Red
Caption: Workflow for the synthesis of Congo Red.
Step-by-Step Protocol:
-
Diazotization of Benzidine:
-
In a beaker, dissolve a specific molar equivalent of benzidine in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (two molar equivalents) dropwise, maintaining the temperature below 5 °C.
-
The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Coupling with this compound:
-
In a separate beaker, dissolve two molar equivalents of this compound in an aqueous sodium hydroxide solution to form the sodium naphthionate salt.
-
Cool this solution in an ice bath.
-
Slowly add the cold tetrazotized benzidine solution to the sodium naphthionate solution with vigorous stirring.
-
Maintain the alkaline pH of the reaction mixture by adding sodium carbonate solution as needed.
-
A deep red precipitate of Congo Red will form.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for a period to ensure complete reaction.
-
The precipitated Congo Red is then collected by vacuum filtration.
-
The crude dye can be purified by recrystallization from an appropriate solvent.
-
Synthesis of Orange II from Sulfanilic Acid
Orange II is a classic monoazo dye used for dyeing wool and silk, synthesized by coupling diazotized sulfanilic acid with 2-naphthol.[3][5][8]
Experimental Workflow: Synthesis of Orange II
Caption: Workflow for the synthesis of Orange II.
Step-by-Step Protocol:
-
Diazotization of Sulfanilic Acid:
-
Coupling with 2-Naphthol:
-
In a separate beaker, dissolve 2-naphthol in a cold sodium hydroxide solution.
-
Slowly add the suspension of diazotized sulfanilic acid to the alkaline 2-naphthol solution with constant stirring.
-
An orange-red precipitate of Orange II will form.
-
-
Isolation and Purification:
Comparative Performance Analysis
The choice between this compound and sulfanilic acid has a profound impact on several aspects of dye synthesis and the final product's characteristics.
Reaction Kinetics and Yield
While direct comparative kinetic studies are scarce, some inferences can be drawn. The diazotization of both acids is generally rapid under acidic conditions. The rate-determining step is often the azo coupling reaction. The larger, more electron-rich naphthalene ring system in this compound can influence the reactivity of the resulting diazonium salt and the coupling efficiency.
Kinetic studies on the coupling of diazotized sulfanilic acid with 1-naphthol have been conducted, providing rate constants for the formation of monoazo and bisazo dyes.[4][9][10] Similar detailed kinetic data for the coupling of diazotized this compound is less readily available in the literature, making a direct quantitative comparison challenging. However, the synthesis of dyes like Congo Red, which involves a double coupling, is a well-established industrial process, suggesting that the reaction proceeds with good efficiency.
In terms of yield, both acids can produce high yields of their respective dyes under optimized conditions. For instance, the synthesis of Orange II from sulfanilic acid is a common undergraduate laboratory experiment known for its reliable and high yield.[5][8] Similarly, the industrial production of Congo Red from this compound is also an efficient process.
Properties of the Resulting Dyes
The most significant difference between the dyes derived from this compound and sulfanilic acid lies in their color and fastness properties.
Color: The extended π-conjugated system of the naphthalene ring in this compound-derived dyes typically results in a bathochromic shift (a shift to longer wavelengths of light absorption) compared to the benzene-based dyes from sulfanilic acid. This is why this compound is a precursor to red and blue dyes, while sulfanilic acid is more commonly used for yellow, orange, and red dyes.
Solubility: The presence of the sulfonic acid group (-SO₃H) in both molecules imparts water solubility to the resulting dyes, which is crucial for their application in dyeing textiles from an aqueous bath.[3] The number and position of sulfonic acid groups can be varied to modulate the solubility of the final dye.
Fastness Properties: Light fastness, wash fastness, and rubbing fastness are critical performance indicators for dyes. The light fastness of azo dyes is influenced by the chromophore's stability to photochemical degradation. Dyes with more complex and stable aromatic systems, such as those derived from this compound, can exhibit better light fastness. However, other factors, including the nature of the coupling component and the presence of other substituents, also play a significant role. The sulfonic acid group itself primarily enhances solubility and does not have a direct major impact on light fastness.
Causality Behind Experimental Choices
-
Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenols and nitrogen gas, which reduces the yield of the desired azo dye.[11] Therefore, maintaining a temperature of 0-5 °C is crucial.
-
Acidic Medium for Diazotization: The formation of the nitrosyl ion (NO⁺), the reactive species for diazotization, occurs in a strong acidic medium.[3]
-
Alkaline Medium for Coupling with Phenols: The coupling reaction with phenols is carried out in an alkaline medium because the phenoxide ion is a more powerful activating group than the hydroxyl group, thus increasing the electron density of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.
-
Slightly Acidic Medium for Coupling with Amines: When coupling with aromatic amines, the reaction is typically carried out in a slightly acidic medium to prevent the diazonium salt from converting into a diazoamino compound.
Conclusion
Both this compound and sulfanilic acid are indispensable intermediates in the synthesis of azo dyes. The choice between them is primarily dictated by the desired color of the final product. This compound, with its naphthalene core, is the precursor of choice for deeper red and blue dyes, while sulfanilic acid, with its benzene ring, is ideal for producing bright yellow, orange, and red hues.
While both can lead to high yields and produce dyes with good fastness properties, the specific performance will depend on the entire molecular structure of the dye, including the coupling component and other substituents. The experimental protocols provided herein serve as a foundation for the synthesis of representative dyes from each class of precursor. Further research and optimization are encouraged to explore the full potential of these versatile building blocks in the development of novel and high-performance azo dyes.
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Truman ChemLab. (n.d.). Synthesis of Orange II. Retrieved from [Link]
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Cash, D. (2008, September). Synthesis and Use of Fabric Dyes. uclmail.net. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022, September 14). Synthesis of Orange II. Retrieved from [Link]
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Filo. (2025, August 20). Discuss chemistry and synthesis of Congo Red. Retrieved from [Link]
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YouTube. (2020, March 18). Orange II (Acid Orange 7) azo dye Synthesis. Retrieved from [Link]
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CABI Digital Library. (n.d.). Synthesization of β-naftolorange, an azo dye with superior purity. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (n.d.). Effect of Reactive Dyes Structure on Light Fastness. Retrieved from [Link]
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AJOL. (n.d.). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes Derived from Substituted Arylamines. Retrieved from [Link]
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MedCrave. (2023, December 14). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. Retrieved from [Link]
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The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]
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A Comparative Guide to the Spectrophotometric Determination of Naphthionic Acid
This guide provides a comprehensive comparison of two robust spectrophotometric methods for the quantitative determination of Naphthionic acid (4-amino-1-naphthalenesulfonic acid). As a critical intermediate in the synthesis of various azo dyes and certain pharmaceutical compounds, accurate quantification of this compound is paramount for process optimization, quality control, and environmental monitoring.[1][2] This document delves into the underlying chemical principles, provides detailed experimental protocols, and presents a comparative analysis of the methods' performance to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Introduction to Spectrophotometric Quantification of this compound
This compound, a derivative of naphthalene, possesses a primary aromatic amine group that can be readily diazotized. This diazotization reaction, followed by coupling with a chromogenic agent, forms the basis of a simple, cost-effective, and sensitive spectrophotometric analysis. The resulting azo dye exhibits strong absorbance in the visible region, allowing for accurate quantification based on the Beer-Lambert law.
While other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high specificity and sensitivity, spectrophotometry remains a widely accessible and rapid method for routine analysis.[3][4][5][6] The choice of coupling agent is crucial as it dictates the sensitivity, stability, and the wavelength of maximum absorbance (λmax) of the resulting chromophore.
This guide will compare two established methods based on the diazotization-coupling reaction, utilizing two different coupling agents:
-
N-(1-naphthyl)ethylenediamine (NEDA)
-
8-Hydroxyquinoline (8-HQ)
Principle of the Assay: Diazotization-Coupling Reaction
The spectrophotometric determination of this compound via these methods is a two-step process:
-
Diazotization: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite and an acid) at a low temperature (0-5 °C) to form a diazonium salt.[7][8]
-
Coupling: The unstable diazonium salt is then immediately reacted with a coupling agent (NEDA or 8-HQ). This electrophilic substitution reaction forms a stable and colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is then measured using a spectrophotometer.
Caption: General workflow of the diazotization-coupling reaction for this compound determination.
Method 1: N-(1-naphthyl)ethylenediamine (NEDA) Coupling Method
This method is a widely adopted standard for the determination of various aromatic amines due to its high sensitivity and the formation of a stable, intensely colored azo dye.
Experimental Protocol
1. Reagents and Solutions:
-
Standard this compound Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound and dissolve it in 100 mL of distilled water.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water. Prepare fresh daily.
-
Hydrochloric Acid (1 M): Dilute 8.6 mL of concentrated HCl to 100 mL with distilled water.
-
N-(1-naphthyl)ethylenediamine Dihydrochloride (NEDA) Solution (0.1% w/v): Dissolve 0.1 g of NEDA in 100 mL of distilled water. Store in a dark bottle and prepare fresh weekly.
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of distilled water.
2. Procedure:
-
Pipette aliquots of the standard this compound solution (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 mL) into a series of 25 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1 M HCl.
-
Cool the flasks in an ice bath for 5-10 minutes.
-
Add 1.0 mL of 0.1% sodium nitrite solution to each flask, mix well, and allow to stand in the ice bath for 5 minutes for complete diazotization.
-
Add 1.0 mL of 0.5% ammonium sulfamate solution to destroy excess nitrous acid. Mix and allow to stand for 2 minutes.
-
Add 1.0 mL of 0.1% NEDA solution, mix, and allow the color to develop at room temperature for 15 minutes.
-
Dilute the solution to the mark with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting pinkish-purple solution at its λmax (approximately 540-550 nm) against a reagent blank prepared in the same manner without the this compound.
3. Calibration Curve:
-
Plot a graph of absorbance versus the concentration of this compound.
-
The calibration curve should be linear over the tested concentration range.
Caption: Step-by-step experimental workflow for the NEDA coupling method.
Method 2: 8-Hydroxyquinoline (8-HQ) Coupling Method
This method provides an alternative to the NEDA procedure, utilizing a different coupling agent that results in a distinct azo dye with its own characteristic absorption spectrum.
Experimental Protocol
1. Reagents and Solutions:
-
Standard this compound Solution (100 µg/mL): As prepared for Method 1.
-
Sodium Nitrite Solution (0.1% w/v): As prepared for Method 1.
-
Hydrochloric Acid (1 M): As prepared for Method 1.
-
8-Hydroxyquinoline (8-HQ) Solution (0.2% w/v): Dissolve 0.2 g of 8-hydroxyquinoline in 100 mL of 0.1 M NaOH.
-
Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of NaOH in distilled water and dilute to 100 mL.
2. Procedure:
-
Pipette aliquots of the standard this compound solution into a series of 25 mL volumetric flasks.
-
Add 1.0 mL of 1 M HCl to each flask.
-
Cool the flasks in an ice bath.
-
Add 1.0 mL of 0.1% sodium nitrite solution, mix, and let it stand for 5 minutes in the ice bath.
-
Add 2.0 mL of 2 M Sodium Hydroxide solution to make the medium alkaline.
-
Immediately add 1.5 mL of 0.2% 8-HQ solution, mix well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Dilute to the mark with distilled water and mix.
-
Measure the absorbance of the resulting orange azo dye at its λmax (approximately 490-500 nm) against a reagent blank.[9]
3. Calibration Curve:
-
Construct a calibration curve by plotting absorbance against the concentration of this compound.
Caption: Step-by-step experimental workflow for the 8-HQ coupling method.
Comparative Performance Analysis
The selection of an appropriate analytical method depends on various factors including sensitivity, linear range, and potential interferences. The following table summarizes the comparative performance of the NEDA and 8-HQ methods based on data from analogous aromatic amine determinations.[9][10][11]
| Parameter | NEDA Coupling Method | 8-HQ Coupling Method | Rationale & Causality |
| λmax (Wavelength of Max. Absorbance) | ~545 nm | ~495 nm | The electronic structure of the final azo dye, determined by the coupling agent, dictates the wavelength at which it absorbs maximum light. |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | High (Typically > 3 x 10⁴) | Moderate (Typically > 2 x 10⁴) | NEDA often forms a more extensive conjugated system, leading to a higher probability of light absorption and thus greater sensitivity. |
| Linear Range (Beer's Law) | Wide | Moderate | The high molar absorptivity of the NEDA-dye allows for a wider range of concentrations to be measured before deviations from linearity occur. |
| Color of Azo Dye | Pinkish-Purple | Orange | The final color is a direct consequence of the λmax; the NEDA dye absorbs in the green-yellow region, appearing purple, while the 8-HQ dye absorbs in the blue-green region, appearing orange. |
| Stability of Color | Very Stable | Stable | The NEDA-derived azo dye generally exhibits greater stability over time, which is advantageous for batch processing of multiple samples. |
| Interferences | Oxidizing and reducing agents, some metal ions | Other phenolic compounds, metal ions that complex with 8-HQ | The NEDA method requires the removal of excess nitrite to prevent side reactions, while the 8-HQ method can be susceptible to interference from other compounds that react with 8-HQ in an alkaline medium. |
Method Validation and Trustworthiness
To ensure the trustworthiness of any adopted protocol, a thorough method validation is essential.[12][13] Key validation parameters that should be assessed for the spectrophotometric determination of this compound include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) close to 0.999 is desirable.[14]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Conclusion and Recommendations
Both the N-(1-naphthyl)ethylenediamine (NEDA) and 8-Hydroxyquinoline (8-HQ) coupling methods provide viable and effective means for the spectrophotometric determination of this compound.
The NEDA method is recommended for applications requiring higher sensitivity and a wider linear range. Its high molar absorptivity makes it particularly suitable for trace analysis. The stability of the resulting colored product is an added advantage for routine quality control where multiple samples are processed simultaneously.
The 8-HQ method offers a reliable alternative. While it may be slightly less sensitive than the NEDA method, it is still a robust and accurate technique. The choice between the two may also be guided by the specific sample matrix and the presence of potential interfering substances. For instance, if the sample contains other phenolic compounds, the NEDA method might be preferred to avoid potential cross-reactivity with 8-HQ.
Ultimately, the selection should be based on a validation study performed in the user's own laboratory, considering the specific instrumentation, reagent availability, and the analytical requirements of the intended application.
References
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Comparison of methods for determination of total oil sands-derived naphthenic acids in water samples - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Naphthenic acids and other acid-extractables in water samples from Alberta - Canada.ca. (n.d.). Retrieved January 6, 2026, from [Link]
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Further application of the diazotizationcoupling spectrophotometric technique to the determination of aromatic amines with 8-amino-1 -hydroxynaphthalene-3,6-disulphonic acid and N-(1-naphthyl)-ethylenediamine as coupling agents - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
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Column Preconcentration Analysis–Spectrophotometric Determination of Nitrate and Nitrite by a Diazotization–Coupling Reaction - Analyst (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
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Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Retrieved January 6, 2026, from [Link]
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This compound | 84-86-6. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. (n.d.). Retrieved January 6, 2026, from [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved January 6, 2026, from [Link]
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Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline hemitartrate - Oriental Journal of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
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This compound. (n.d.). Retrieved January 6, 2026, from [Link]
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HPLC Methods for analysis of 2-Naphthalenesulfonic acid - HELIX Chromatography. (n.d.). Retrieved January 6, 2026, from [Link]
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Spectrophotometric determination of 1-naphthylamine in aqueous solution by coupling with diazotised 4-aminoacetophenone - Analyst (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
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This compound - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
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Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry | Journal of Pharma and Biomedics. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Spectrophotometric Determination of 1-Naphthylamine - Application to Sea and River Waters. (n.d.). Retrieved January 6, 2026, from [Link]
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Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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View of Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry - Journal of Pharma and Biomedics. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Validation of a Spectrophotometric Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations. (n.d.). Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Fluorescent Properties of Naphthionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Environmentally Sensitive Probes
Naphthionic acid (4-amino-1-naphthalenesulfonic acid) and its derivatives are a cornerstone in the world of fluorescence spectroscopy.[1][2] While this compound itself exhibits fluorescence, its derivatives, particularly those with substituted amino groups, have emerged as powerful tools for probing molecular environments.[3] Their defining characteristic is a pronounced sensitivity to the local environment, making them invaluable for studying protein folding, membrane dynamics, and ligand binding.[4][5][6][7]
The fluorescence of many of these derivatives is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is transferred from an electron-donating group (like a dimethylamino group) to an electron-accepting part of the naphthalene ring system. The energy of this excited state, and thus the wavelength of the emitted light, is highly dependent on the polarity of the surrounding solvent molecules.[8][9][10] This phenomenon, known as solvatochromism , is the key to their utility as environmental sensors.[7][9][10]
This guide provides a comparative analysis of two prominent classes of fluorescent probes derived from or structurally related to this compound: Dansyl derivatives and Anilino-naphthalene-sulfonic acid (ANS) derivatives . We will explore their core fluorescent properties, the influence of environmental factors, and provide standardized protocols for their characterization.
Comparative Analysis of Fluorescent Properties
The utility of a fluorescent probe is defined by its specific photophysical parameters. Here, we compare key derivatives, Dansyl amide and 8-Anilinonaphthalene-1-sulfonic acid (ANS), which are widely used in biochemical and analytical sciences.[11]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) itself is a reagent used to attach the fluorescent "dansyl" group to primary and secondary amines, such as those on amino acids and proteins.[4][11][12][13] The resulting dansyl sulfonamide adducts are intensely fluorescent.[4][11] ANS is used directly as a non-covalent probe, renowned for its dramatic fluorescence enhancement upon binding to hydrophobic sites.[5][6][14]
| Property | Dansyl Amide (in Dioxane) | 8-ANS (in Water) | 8-ANS (Bound to Serum Albumin) |
| Excitation Max (λ_ex) | ~340 nm | ~350 nm | ~350 nm |
| Emission Max (λ_em) | ~520 nm | ~515 nm | ~480 nm |
| Stokes Shift | ~180 nm | ~165 nm | ~130 nm |
| Quantum Yield (Φ_F) | ~0.66[15] | ~0.002[15] | ~0.4[15] |
| Key Feature | Stable covalent label with environment-sensitive emission.[4] | Weakly fluorescent in water, highly fluorescent in non-polar environments.[6] | Large blue shift and quantum yield increase upon binding.[5][15] |
Table 1: Comparison of key fluorescent properties for Dansyl amide and 8-ANS. Data is compiled from multiple sources and represents typical values.
The Influence of the Microenvironment: Solvatochromism and pH
Solvatochromism: Probing Polarity
The most powerful feature of these probes is their solvatochromic nature. As the polarity of the solvent increases, the excited ICT state is stabilized, lowering its energy. This results in a lower energy (longer wavelength) emission, known as a red shift .
-
Mechanism: In a non-polar environment (like a hydrophobic pocket in a protein), the probe's emission is typically blue-shifted (shorter wavelength) and intense. When exposed to a polar, aqueous environment, the emission red-shifts (longer wavelength) and the quantum yield often decreases.[6] This effect is particularly dramatic for ANS, which is almost non-fluorescent in water but becomes a strong fluorophore in less polar solvents or when bound to proteins.[6][15]
-
Causality: The choice of probe often depends on the application. For labeling a protein to track its conformational changes, a covalently attached dansyl group is ideal.[4] To detect the exposure of hydrophobic sites during protein unfolding, the non-covalent binding of ANS is the classic method.[5]
pH Sensitivity
The fluorescence of this compound derivatives can also be sensitive to pH. This is due to the potential protonation or deprotonation of the amino and sulfonic acid groups, which alters the electronic structure of the molecule.[16][17]
-
Mechanism: A change in the ionization state can modify the efficiency of the ICT process, leading to changes in fluorescence intensity, quantum yield, and emission wavelength.[16][17] For example, protonation of the amino group can decrease its electron-donating ability, often leading to a quenching of fluorescence. The exact behavior is highly dependent on the specific structure of the derivative and the pKa of its ionizable groups.[17]
-
Experimental Consideration: When designing experiments, it is crucial to use a buffered solution with a pH that is stable and well away from the pKa of the fluorophore, unless the goal is to specifically probe pH changes.[16][18][19]
Experimental Protocols for Characterization
To ensure trustworthy and reproducible data, standardized protocols are essential. Here we detail the widely accepted relative method for determining fluorescence quantum yield.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φ_std).[15]
Pillar of Trustworthiness: This protocol is self-validating by requiring optically dilute solutions (Absorbance < 0.1) to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules, leading to an artificially low measured intensity.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) is a common standard for the UV/Vis region.
-
Prepare Solutions: Prepare a series of at least five dilutions of both the standard and the sample in the same spectroscopic-grade solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)
Where:
-
Grad is the gradient (slope) of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).
-
Workflow Visualization:
Caption: Experimental workflow for relative quantum yield determination.
Conclusion
This compound derivatives, particularly the dansyl and ANS families, are exceptionally versatile fluorescent probes. Their utility stems directly from their photophysical properties, most notably a strong dependence of their emission spectra and quantum yield on the polarity of their local environment. This guide has provided a comparative overview of these properties, grounded in the underlying principles of intramolecular charge transfer. By understanding the causality behind their fluorescence behavior and employing rigorous, validated experimental protocols, researchers can effectively leverage these powerful molecules to gain deep insights into complex biological systems.
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Dansyl chloride - Wikipedia. [Link]
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8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. [Link]
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Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed. [Link]
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Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - NIH. [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - NIH. [Link]
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - Beilstein Journals. [Link]
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8-Anilinonaphthalin-1-sulfonsäure - Wikipedia (German). [Link]
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Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. [Link]
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Naphthalene derivatives as fluorescent probe. [Link]
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A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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The effects of pH on the fluorescence intensity of PS-NA and PS-ND in... - ResearchGate. [Link]
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Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe - MDPI. [Link]
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A Comparative Guide to the Chromatographic Separation and Identification of Naphthionic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and identification of structural isomers are paramount for ensuring the purity, efficacy, and safety of chemical entities. Naphthionic acid, or 4-amino-1-naphthalenesulfonic acid, and its isomers are key intermediates in the synthesis of various azo dyes and pharmaceutical compounds.[1][2] Due to subtle differences in the positions of their amino and sulfonic acid groups on the naphthalene core, these isomers often exhibit distinct chemical and physical properties, making their separation a significant analytical challenge.
This guide provides an in-depth technical comparison of the primary chromatographic techniques for the separation and identification of this compound isomers. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering field-proven insights into method development and optimization.
The Challenge of Isomeric Separation
This compound (4-amino-1-naphthalenesulfonic acid) is one of several aminonaphthalenesulfonic acid isomers. Other common isomers include, but are not limited to:
-
1-Naphthylamine-5-sulfonic acid (Laurent's acid)
-
1-Naphthylamine-8-sulfonic acid (Peri acid)
-
2-Naphthylamine-1-sulfonic acid (Tobias acid)
The close structural similarity of these isomers results in comparable polarities and mass-to-charge ratios, necessitating highly selective analytical techniques for their resolution.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation
HPLC is a cornerstone technique for the separation of non-volatile and thermally labile compounds. For aminonaphthalenesulfonic acid isomers, reversed-phase (RP) and ion-pair chromatography are the most effective HPLC modes.
The Causality Behind Method Choices in HPLC
The choice of column and mobile phase in HPLC is critical for achieving the desired separation. While standard C18 columns, which separate based on hydrophobicity, can be used, their ability to resolve positional isomers with similar hydrophobic character can be limited.[3]
Phenyl Columns for Enhanced Selectivity: For aromatic isomers, phenyl-based stationary phases offer an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the naphthalene ring of the analytes, providing a different selectivity compared to the purely hydrophobic interactions of a C18 column.[4][5][6][7] This can be particularly effective in resolving isomers where the position of the functional groups influences the electron density of the aromatic system.
Ion-Pair Chromatography for Improved Retention and Peak Shape: Due to the presence of the highly polar sulfonic acid group, aminonaphthalenesulfonic acids can exhibit poor retention on traditional reversed-phase columns and may produce tailing peaks. Ion-pair chromatography (IPC) addresses this by introducing an ion-pairing reagent into the mobile phase.[8][9] This reagent, typically a long-chain alkylammonium salt for anionic analytes, forms a neutral ion pair with the sulfonic acid group. This increases the overall hydrophobicity of the analyte complex, leading to better retention and improved peak symmetry on a reversed-phase column.
The Critical Role of Mobile Phase pH: The pH of the mobile phase is a powerful tool for optimizing the separation of ionizable compounds like aminonaphthalenesulfonic acids. The amino group is basic, while the sulfonic acid group is acidic. By adjusting the mobile phase pH, the ionization state of these functional groups can be controlled, which in turn affects their retention behavior. For robust and reproducible separations, it is generally recommended to work at a pH that is at least two units away from the pKa of the analytes to ensure they are in a single ionic form.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC for this compound Isomers
This protocol is a representative method for the separation of aminonaphthalenesulfonic acid isomers using ion-pair reversed-phase HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH 4.5) with 5 mM Heptafluorobutyric Acid (HFBA) as ion-pairing reagent |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the mixed isomers at 1 mg/mL in a 50:50 mixture of water and methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase conditions.
-
Filter the sample through a 0.45 µm syringe filter before injection.
This method, by combining the unique selectivity of a phenyl column with the enhanced retention from an ion-pairing reagent, provides a robust approach for the baseline separation of this compound and its key isomers.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For charged analytes like aminonaphthalenesulfonic acids, Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are particularly well-suited.
The Power of Electrophoretic Separation
Capillary Zone Electrophoresis (CZE): In CZE, the separation is governed by the charge-to-size ratio of the analytes. The sulfonic acid group is strongly acidic and will be negatively charged over a wide pH range. The amino group is basic and its charge will depend on the pH of the buffer. The subtle differences in the pKa of the amino group and the overall hydrodynamic radius of the isomers allow for their separation. The choice of buffer pH and composition is critical for optimizing selectivity.[10]
Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography.[11][12][13][14] A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Neutral analytes can partition into the micelles and be separated based on their hydrophobicity. For charged analytes like aminonaphthalenesulfonic acids, MEKC offers a dual separation mechanism: differences in electrophoretic mobility and differential partitioning into the micelles. This can often lead to improved resolution compared to CZE. The addition of ion-pair reagents to the MEKC buffer can further enhance sensitivity.[15]
Experimental Protocol: MEKC for this compound Isomers
This protocol outlines a typical MEKC method for the separation of aminonaphthalenesulfonic acid isomers.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (52 cm effective length) |
| Background Electrolyte (BGE) | 25 mM Sodium borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS) |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV, 214 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
Sample Preparation:
-
Prepare a stock solution of the mixed isomers at 1 mg/mL in water.
-
Dilute the stock solution to a working concentration of 20 µg/mL with water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
This MEKC method leverages the high efficiency of capillary electrophoresis to provide rapid and high-resolution separations of the isomers.
Comparative Performance Analysis
| Feature | HPLC (Ion-Pair RP) | Capillary Electrophoresis (MEKC) |
| Principle | Partitioning between mobile and stationary phases, enhanced by ion-pairing. | Differential migration in an electric field and partitioning into micelles. |
| Selectivity | Governed by column chemistry (e.g., Phenyl vs. C18), mobile phase composition, and ion-pair reagent. | Dependent on buffer pH, surfactant type, and concentration. |
| Resolution | Good to excellent, highly optimizable. | Typically higher than HPLC due to greater efficiency. |
| Analysis Time | Longer, typically in the range of 15-30 minutes. | Faster, often less than 15 minutes. |
| Sample Volume | Microliter range (5-20 µL). | Nanoliter range. |
| Solvent Consumption | Higher. | Significantly lower. |
| Robustness | Generally considered more robust for routine analysis. | Can be more sensitive to changes in buffer composition and capillary surface. |
| LOD/LOQ | Generally in the low ng/mL to µg/mL range. | Can achieve comparable or lower detection limits with concentration techniques. |
Visualizing the Workflow
HPLC Experimental Workflow
Caption: HPLC workflow for isomer separation.
CE Experimental Workflow
Caption: CE workflow for isomer separation.
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are powerful techniques for the separation and identification of this compound isomers.
-
HPLC , particularly with a phenyl-based stationary phase and an ion-pairing agent, offers a robust and highly selective method. It is well-suited for routine quality control environments where ruggedness and reproducibility are key. The ability to easily scale up to preparative chromatography is an additional advantage.
-
Capillary Electrophoresis , especially in the MEKC mode, provides superior separation efficiency and faster analysis times. This makes it an excellent choice for complex mixtures or when high-throughput screening is required. Its minimal solvent consumption also aligns with green chemistry principles.
The optimal choice of technique will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required throughput, and the available instrumentation. For method development, it is often beneficial to screen both techniques to determine which provides the best combination of resolution, speed, and robustness for the specific isomers of interest.
References
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Gotti, R., et al. (2000). The influence of buffer composition on separation efficiency and resolution in capillary electrophoresis of 8-aminonaphthalene-1,3,6-trisulfonic acid labeled monosaccharides and complex carbohydrates. Electrophoresis, 17(1), 110-9. [Link]
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Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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SIELC Technologies. (n.d.). Separation of 4-Amino-1-naphthalenesulfonic acid on Newcrom R1 HPLC column. [Link]
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uHPLCs. (2025). Phenyl Column You Should Know. [Link]
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Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
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Agilent Technologies, Inc. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]
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Liu, C. H., & Ding, W. H. (2001). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 926(2), 341-346. [Link]
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Rizvi, S. A. A., et al. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281. [Link]
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SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. [Link]
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Terabe, S. (1995). Micellar Electrokinetic Chromatography. In: Capillary Electrophoresis Guidebook. Humana Press. [Link]
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Gündoğdu, A., & Telep, S. (1998). Effects of mobile phase composition on the separation of catecholamines by liquid chromatography with electrochemical detection. Turkish Journal of Medical Sciences, 28(2), 163-168. [Link]
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DrugFuture. (n.d.). 1-Naphthylamine-4-sulfonic Acid. [Link]
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Akasaka, K., et al. (1998). On-line sample preconcentration in micellar electrokinetic chromatography using ion-pair reagents. Journal of Chromatography A, 813(1), 149-155. [Link]
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Imre, S., et al. (2012). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. Advanced Pharmaceutical Bulletin, 2(1), 1-8. [Link]
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Rizvi, S. A. A., et al. (2011). Fundamentals of micellar electrokinetic chromatography (MEKC). European Journal of Chemistry, 2(2), 276-281. [Link]
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MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
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Scilit. (n.d.). Reversed-Phase Ion-Pair Liquid Chromatography of a Pharmaceutical Compound and Its Photolytically Transformed Isomer. [Link]
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Ito, Y., et al. (2005). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1063(1-2), 241-246. [Link]
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PubChem. (n.d.). 4-Amino-1-naphthalenesulfonic acid. [Link]
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
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Yassine, M. M., et al. (2018). Investigation of isomeric structures in a commercial mixture of naphthenic acids using ultrahigh pressure liquid chromatography coupled to hybrid traveling wave ion mobility-time of flight mass spectrometry. Journal of Chromatography A, 1572, 90-99. [Link]
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Chen, Y. C., et al. (2023). Accurate Determination of 24 Water-Soluble Synthetic Colorants in Premade Cocktail Using Ultra-Performance Liquid Chromatography with Diode Array Detection. Foods, 12(14), 2744. [Link]
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ResearchGate. (n.d.). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. [Link]
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Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131-137. [Link]
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ResearchGate. (n.d.). Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction. [Link]
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Monash University. (n.d.). Analytical validation of a reversed-phase ion pairing HPLC-DAD method for the simultaneous determination of anthropogenic pollutants. [Link]
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A Comparative Analysis of the Reactivity of Aminonaphthalenesulfonic Acids: A Guide for Researchers in Dye Synthesis and Drug Development
In the realm of synthetic organic chemistry, particularly in the development of dyes and pharmaceuticals, aminonaphthalenesulfonic acids represent a pivotal class of intermediates. Their utility is intrinsically linked to the nuanced reactivity conferred by the positions of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the naphthalene scaffold. This guide provides a comparative analysis of the reactivity of various aminonaphthalenesulfonic acid isomers, offering insights into the causal relationships between structure and chemical behavior, supported by experimental data and detailed protocols.
The Interplay of Substituents: Activating and Deactivating Influences
The reactivity of the naphthalene ring system in aminonaphthalenesulfonic acids is a direct consequence of the electronic effects exerted by the amino and sulfonic acid groups. The amino group, a potent activating group, donates electron density to the aromatic system through resonance, thereby enhancing its susceptibility to electrophilic attack. Conversely, the sulfonic acid group is a strong deactivating group, withdrawing electron density and rendering the ring less reactive towards electrophiles.
The ultimate reactivity and the regioselectivity of subsequent reactions are therefore determined by the relative positions of these two opposing substituents. For instance, in isomers where the amino and sulfonic acid groups are on the same ring, the activating effect of the amino group generally dominates, directing incoming electrophiles to specific positions. When these groups are on separate rings, the ring bearing the amino group is significantly more activated and will be the primary site of reaction.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of naphthalene chemistry. The introduction of further substituents is highly dependent on the starting isomer.
Sulfonation: A Study in Kinetic vs. Thermodynamic Control
Generally, sulfonation at lower temperatures favors the formation of the kinetically controlled product, where the electrophile attacks the most activated, sterically accessible position. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the thermodynamically more stable isomer, which often has less steric hindrance[1]. For example, in the sulfonation of naphthalene, the α-position (1-position) is kinetically favored, while the β-position (2-position) is thermodynamically favored[1]. The presence of the amino and sulfonic acid groups will further direct the position of the incoming sulfo group based on their activating and deactivating properties.
The Cornerstone of Dye Synthesis: Diazotization and Azo Coupling
The most significant application of aminonaphthalenesulfonic acids is in the synthesis of azo dyes. This process involves two key steps: the conversion of the primary aromatic amine to a diazonium salt (diazotization), followed by the reaction of this salt with a coupling component (azo coupling)[2][3].
Diazotization Reactivity
The diazotization reaction involves the treatment of the aminonaphthalenesulfonic acid with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt[3].
While quantitative comparative kinetic data for the diazotization of various aminonaphthalenesulfonic acid isomers is scarce, the reactivity is influenced by the basicity of the amino group. The electron-withdrawing sulfonic acid group reduces the basicity of the amino group, which can affect the rate of diazotization compared to unsubstituted naphthylamine. The position of the sulfonic acid group relative to the amino group will modulate this effect.
Azo Coupling: A Comparative Overview
The electrophilic diazonium salt readily reacts with electron-rich coupling components, such as phenols, naphthols, and other aromatic amines, to form the azo linkage (-N=N-), the chromophore responsible for the dye's color[2]. The position of the sulfonic acid group plays a critical role in the solubility of the resulting dye and can also influence its color[4].
The following table summarizes the expected reactivity and resulting dye characteristics for several common aminonaphthalenesulfonic acid isomers when coupled with a standard coupling component like 2-naphthol.
| Aminonaphthalenesulfonic Acid Isomer | Common Name | Expected Coupling Reactivity | Typical Resulting Dye Color with 2-Naphthol | Key Characteristics of the Isomer |
| 4-Amino-1-naphthalenesulfonic acid | Naphthionic acid | High | Red to Orange-Red | The amino group strongly activates the naphthalene ring, leading to efficient coupling. |
| 1-Amino-6-naphthalenesulfonic acid | 1,6-Cleve's acid | High | Red | The amino and sulfonic acid groups are on the same ring, with the amino group directing the coupling. |
| 1-Amino-7-naphthalenesulfonic acid | 1,7-Cleve's acid | High | Red | Similar to 1,6-Cleve's acid, with the amino group being the primary determinant of reactivity. |
| 1-Amino-5-naphthalenesulfonic acid | Laurent's acid | High | Red | The sulfonic acid group is on the same ring as the amino group. |
| 1-Amino-8-naphthalenesulfonic acid | Peri acid | Moderate | Red to Violet | Steric hindrance from the peri-positioned sulfonic acid group can influence the approach of the coupling component. |
| 2-Amino-1-naphthalenesulfonic acid | Tobias acid | High | Orange to Red | The amino group at the 2-position activates the ring for coupling. |
Note: The exact color can vary depending on the specific reaction conditions and the purity of the reactants.
The influence of the sulfonic acid group's position is not limited to reactivity; it significantly impacts the properties of the final dye. For instance, the number and position of sulfonic acid groups are primary determinants of the dye's water solubility and its affinity for different types of fibers[4][5]. Dyes with more sulfonic acid groups are generally more water-soluble and are often used as acid dyes for wool and silk[6][7].
Experimental Protocols
To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are essential.
General Experimental Workflow for Azo Dye Synthesis
The synthesis of azo dyes from aminonaphthalenesulfonic acids follows a well-established, yet temperature-sensitive, workflow.
Caption: General workflow for the synthesis of azo dyes.
Detailed Protocol for the Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol provides a specific example of the synthesis of a red azo dye.
Materials:
-
4-Amino-1-naphthalenesulfonic acid (this compound): 2.23 g (0.01 mol)
-
Sodium carbonate: 0.53 g (0.005 mol)
-
Concentrated hydrochloric acid: 2.5 mL
-
Sodium nitrite: 0.7 g (0.01 mol)
-
2-Naphthol: 1.44 g (0.01 mol)
-
Sodium hydroxide: 0.8 g (0.02 mol)
-
Ice
-
Distilled water
Procedure:
-
Diazotization: a. In a 250 mL beaker, prepare a solution of 0.53 g of sodium carbonate in 50 mL of distilled water. b. Add 2.23 g of this compound and stir until dissolved. c. In a separate 100 mL beaker, add 2.5 mL of concentrated hydrochloric acid to 25 mL of distilled water. d. Cool both solutions to 0-5 °C in an ice bath. e. Slowly add the this compound solution to the hydrochloric acid solution with constant stirring. f. Prepare a solution of 0.7 g of sodium nitrite in 10 mL of distilled water and cool it to 0-5 °C. g. Add the sodium nitrite solution dropwise to the cold this compound solution over 10-15 minutes, ensuring the temperature remains below 5 °C. h. Stir the resulting diazonium salt suspension for an additional 15 minutes in the ice bath.
-
Azo Coupling: a. In a 400 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution (0.8 g NaOH in 50 mL water). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly and with vigorous stirring, add the cold diazonium salt suspension to the 2-naphthol solution. d. A deep red precipitate of the azo dye will form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts. c. Dry the product in a desiccator.
Self-Validating Systems: Characterization of Azo Dyes
The identity and purity of the synthesized azo dyes must be confirmed through analytical techniques. This step is crucial for validating the experimental outcomes.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: This technique is used to determine the maximum wavelength of absorption (λmax) of the dye, which is directly related to its color. The solvent can influence the λmax, a phenomenon known as solvatochromism[5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the dye molecule. Key vibrational bands to look for include the N=N stretch of the azo group (typically around 1450-1500 cm⁻¹), the O-H stretch of any phenolic groups, and the S=O stretches of the sulfonic acid group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the dye, allowing for the confirmation of the expected isomeric product.
The following diagram illustrates the logical flow of synthesizing and validating an azo dye.
Caption: Workflow for the synthesis and validation of azo dyes.
Conclusion
The reactivity of aminonaphthalenesulfonic acids is a complex interplay of the electronic and steric effects of the amino and sulfonic acid substituents. A thorough understanding of these factors is paramount for researchers in dye chemistry and drug development to predict and control the outcomes of their synthetic endeavors. The position of these functional groups not only dictates the regioselectivity and rate of subsequent reactions but also profoundly influences the properties of the final products, such as the color and fastness of azo dyes. By carefully selecting the starting isomer and controlling the reaction conditions, chemists can fine-tune the synthesis to achieve the desired molecular architecture and functionality.
References
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CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Retrieved from [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell. (2019). Scientific Reports, 9(1), 1-13.
- Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. World Journal of Applied Chemistry, 4(4), 63-68.
-
The microscale synthesis of azo dyes | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of an azo dye. (2021, May 12). [Video]. YouTube. [Link]
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This compound. (n.d.). In Wikipedia. Retrieved from [Link]
- Synthesis, characterization, and applications of azo compounds from aromatic amines. (2024). International Journal of Research and Analytical Reviews, 11(2), 1-10.
- Omotosho, O. O., & Ameuru, U. S. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Semantic Scholar.
- The comparison of spectra and dyeing properties of new azonaphthalimide with analogues azobenzene dyes on natural and synthetic polymers. (2014). Arabian Journal of Chemistry, 7(5), 757-764.
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- Paik, C. H., Eckelman, W. C., & Reba, R. C. (1979). Reactivity of amino acids in the azo coupling reaction: I. Dependence of their reactivity on pH. Bioorganic Chemistry, 8(1), 25-34.
- Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (2016). International Journal of ChemTech Research, 9(5), 465-472.
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- Prashantha, A. G., Keshavayya, J., Shoukat Ali, R. A., Kamaraj, P., & Vivekanand, P. A. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology, 22(12), 1-10.
- Design, Synthesis, and Characterization of Novel Azo Dyes Derivatives as Anticancer Agent Targeting Aurora kinase A. (2022). International Journal of Drug Delivery Technology, 12(3), 1169-1176.
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-
1 H NMR spectra of the synthesis dyes (A) 2-(2-Hydroxy-naphthalen-1-ylazo)-nitrobenzene and (B) 2-(2-Hydroxy-naphthalen-1-ylazo)-benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Renshaw, M. P., & Day, I. J. (2010). NMR characterization of the aggregation state of the azo dye sunset yellow in the isotropic phase. The Journal of Physical Chemistry B, 114(31), 10032-10038.
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2-Amino-1-naphthalenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. (2023). Scientific Reports, 13(1), 7854.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2022). Basrah Journal of Research Sciences, 48(1), 1-10.
- Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent. (2017).
-
Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position? (n.d.). Quora. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Naphthionic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Executive Summary
Naphthionic acid, or 4-amino-1-naphthalenesulfonic acid, is a critical intermediate in the synthesis of various azo dyes and has applications in fluorescence studies.[1][2] Its accurate quantification is paramount for ensuring the quality, consistency, and safety of downstream products. This guide provides an in-depth, objective comparison of the primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Diazotization Titration. By presenting detailed experimental protocols, performance data, and expert insights, this document serves as a practical resource for selecting the most appropriate analytical methodology to meet specific laboratory and manufacturing needs.
Introduction to this compound Analysis
This compound (C₁₀H₉NO₃S) is a derivative of naphthalene containing both an amine and a sulfonic acid group.[2] The purity and concentration of this compound directly impact the yield, color intensity, and safety profile of the final products, such as Rocceline (Solid Red A).[2] Therefore, robust and reliable analytical methods are essential for quality control in its production and for research and development activities. The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. This guide will explore the theoretical underpinnings and practical application of three widely used methods, providing a framework for informed decision-making.
Comparative Overview of Analytical Techniques
The quantification of this compound can be approached through several analytical strategies, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that offers high resolution and sensitivity, making it ideal for purity assessment and the quantification of this compound in the presence of impurities.[3]
-
UV-Vis Spectrophotometry: A rapid and cost-effective method based on the absorption of ultraviolet-visible light by the analyte. It is well-suited for routine concentration measurements in relatively pure samples.[4]
-
Diazotization Titration: A classical chemical method that provides a direct measure of the primary aromatic amine content. It is a valuable technique for assaying the purity of bulk this compound.[5][6]
Experimental Protocols and Method Validation
The integrity of any analytical result hinges on a well-defined and validated protocol. This section provides detailed methodologies for each technique, accompanied by workflow diagrams and a discussion of their core principles. The validation of analytical methods is crucial to ensure they are fit for their intended purpose, providing reliable, reproducible, and accurate data.[7][8][9]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound, a reversed-phase C18 column is commonly used, where the polar analyte is eluted by a polar mobile phase.[10] Detection is typically achieved using a UV detector set to a wavelength where this compound exhibits strong absorbance.
Detailed Protocol: A reverse-phase HPLC method is effective for determining the purity of sodium naphthionate and quantifying its primary impurities.[3]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. A common mobile phase is a 60:40:0.35 (v/v/v) mixture of methanol, water, and phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Standard and Sample Preparation:
-
Injection Volume: 10 µL.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.
Causality in Experimental Choices:
-
The use of a C18 column is based on its proven effectiveness in retaining and separating a wide range of aromatic compounds.[10]
-
The acidic mobile phase (e.g., with phosphoric acid) ensures that the sulfonic acid group of this compound is in a consistent protonation state, leading to sharp, symmetrical peaks.
-
The detection wavelength of 272-280 nm is chosen to maximize sensitivity, as this compound has a strong absorbance in this region.[11][12]
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
UV-Vis Spectrophotometry
Principle: This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13] this compound has characteristic UV absorbance maxima that can be used for its quantification.[12]
Detailed Protocol:
-
Instrumentation: Double beam UV-Vis spectrophotometer with quartz cuvettes.
-
Solvent: Deionized water or a suitable buffer.
-
Determination of λmax: Scan a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For related compounds, λmax values are observed around 236 nm, 280 nm, and 334 nm.[12]
-
Standard and Sample Preparation:
-
Stock Standard Solution: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1-20 µg/mL).
-
Sample Solution: Prepare the sample solution by dissolving a known weight of the sample in the solvent and diluting it to fall within the calibration range.
-
-
Analysis:
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the λmax.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Causality in Experimental Choices:
-
A double beam spectrophotometer is preferred as it corrects for fluctuations in the light source, improving accuracy.
-
Quartz cuvettes are used because glass absorbs UV light at lower wavelengths.
-
The creation of a multi-point calibration curve is essential for verifying linearity and ensuring accurate quantification over a range of concentrations.[14]
Workflow Diagram:
Caption: UV-Vis spectrophotometry workflow.
Diazotization Titration
Principle: This titrimetric method is based on the reaction of the primary aromatic amino group of this compound with a standard solution of sodium nitrite (NaNO₂) in an acidic medium to form a diazonium salt.[5][6][15] The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper.[6][16]
Detailed Protocol:
-
Reagents:
-
Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (optional, to increase reaction rate).[17]
-
Starch-Iodide paper (external indicator).
-
-
Procedure:
-
Accurately weigh a sample of this compound (e.g., 0.5 g) and transfer it to a flask.
-
Dissolve the sample in a mixture of distilled water and concentrated HCl.[15]
-
Cool the solution to 0-5 °C in an ice bath. This is critical as diazonium salts are unstable at higher temperatures.[16][17]
-
Titrate slowly with the standardized 0.1 M NaNO₂ solution, stirring continuously.
-
To detect the endpoint, periodically remove a drop of the solution with a glass rod and streak it across starch-iodide paper.[16]
-
The endpoint is reached when the streak produces an immediate blue color, indicating the presence of excess nitrous acid.[6]
-
-
Calculation: The percentage purity of this compound is calculated based on the volume of NaNO₂ solution consumed and the stoichiometry of the reaction.
Causality in Experimental Choices:
-
The reaction is performed in a strongly acidic solution to generate nitrous acid (HNO₂) in situ from sodium nitrite.[15]
-
Low temperature (0-5 °C) is essential to prevent the decomposition of the diazonium salt, which would lead to inaccurate results.[16]
-
Starch-iodide paper serves as a reliable external indicator. The excess nitrous acid oxidizes iodide to iodine, which then forms a characteristic blue-black complex with starch.[6]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Screening of oil sands naphthenic acids by UV-Vis absorption and fluorescence emission spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaacademias.com [pharmaacademias.com]
- 6. gpi.ac.in [gpi.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Determination of alpha-naphthylacetic acid by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 13. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 16. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Benchmarking the Stability of Naphthionic Acid: A Comparative Guide for Researchers
In the intricate world of dye synthesis and pharmaceutical development, the stability of precursor molecules is paramount. It dictates not only the efficiency and reproducibility of manufacturing processes but also the safety and shelf-life of the final products. Among the myriad of dye intermediates, Naphthionic acid (4-aminonaphthalene-1-sulfonic acid) holds a significant position due to its utility in producing a wide range of azo dyes. However, its stability under various processing and storage conditions is a critical parameter that necessitates a thorough understanding.
This guide provides an in-depth technical comparison of the stability of this compound against other widely used dye intermediates: Sulfanilic acid, Aniline-2,5-disulfonic acid, and H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid). By synthesizing available experimental data and outlining robust testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their selection and handling of these crucial chemical building blocks.
The Critical Role of Stability in Dye Intermediates
Dye intermediates are the foundational molecules upon which the vast spectrum of synthetic dyes is built. Their chemical integrity is constantly challenged by environmental factors such as temperature, light, and pH. Instability can lead to a cascade of undesirable outcomes, including:
-
Color Inconsistency: Degradation of intermediates can result in batch-to-batch variations in the final dye product, leading to off-spec colors and product rejection.
-
Formation of Impurities: Breakdown products can introduce impurities into the synthesis process, potentially affecting the dye's performance characteristics, such as its fastness properties.
-
Toxicity Concerns: The degradation of seemingly benign intermediates can sometimes lead to the formation of toxic byproducts, posing risks to both human health and the environment.[1]
-
Reduced Yield: Loss of the active intermediate through degradation directly translates to a lower yield of the desired dye, impacting the economic viability of the process.
Therefore, a comprehensive understanding and comparative assessment of the stability of dye intermediates are not merely academic exercises but essential components of robust process development and quality control.
Comparative Stability Analysis
This compound (4-aminonaphthalene-1-sulfonic acid)
This compound is generally considered to be stable under normal storage conditions, typically as a white to grayish powder.[2] However, its stability is influenced by exposure to light and air, necessitating storage in tightly sealed, light-resistant containers.
-
Thermal Stability: While specific thermogravimetric analysis (TGA) data is not abundant in the literature, its high melting point of ≥300 °C suggests good thermal stability in the solid state.[3][4] Studies on related naphthalene sulfonic acids have shown that thermal decomposition in aqueous solutions can occur at temperatures above 200°C, with the rate of degradation being pH-dependent.
-
Photostability: The naphthalene ring system is known to be susceptible to photodegradation. While quantitative data for this compound is scarce, it is advisable to protect it from prolonged exposure to UV light to prevent potential degradation.
-
pH Stability: The presence of both an amino group and a sulfonic acid group makes this compound's solubility and stability pH-dependent.[5] In strongly acidic or alkaline solutions, particularly at elevated temperatures, hydrolysis and other degradation pathways may be initiated. One study highlighted the biodegradation of 4-amino naphthalene-1-sulfonic acid by a bacterial consortium, indicating its susceptibility to microbial degradation under specific environmental conditions.
Sulfanilic Acid (4-aminobenzenesulfonic acid)
Sulfanilic acid is a crystalline solid that is stable in its solid form under ordinary storage conditions.[6] However, its aqueous solutions are known to be less stable.
-
Thermal Stability: Sulfanilic acid has a high decomposition temperature (around 288 °C), indicating good thermal stability in its solid form.[7]
-
Photostability: Sulfanilic acid is sensitive to light, and its solutions can degrade upon exposure. A study on the degradation of sulfanilic acid using a photo-Fenton process demonstrated its susceptibility to photodegradation, particularly in the presence of catalysts.
-
pH Stability: Aqueous solutions of Sulfanilic acid can hydrolyze over time. It exists as a zwitterion over a wide pH range, which influences its reactivity.[8]
Aniline-2,5-disulfonic Acid
This disulfonated aniline derivative is also a crystalline solid and is noted to be stable under recommended storage conditions.
-
Thermal Stability: It has a high melting point, decomposing at >300°C, which suggests high thermal stability in the solid state.
-
Photostability: A study on the photolysis of aqueous solutions of Aniline-2,5-disulfonic acid found that it undergoes desulfonation upon UV irradiation. The quantum yield for this process was determined to be 0.46 in deoxygenated solutions, indicating a significant photochemical reactivity.
-
pH Stability: As a disulfonic acid, it is expected to be highly water-soluble and stable in acidic to neutral aqueous solutions. However, at extreme pH values and elevated temperatures, degradation may occur.
H-Acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)
H-acid is a crucial intermediate for a wide variety of dyes and is commercially available as a monosodium salt.[4]
-
Thermal Stability: The monosodium salt of H-acid has a high decomposition temperature, typically above 300 °C, indicating excellent thermal stability.
-
pH Stability: H-acid's stability is notably pH-dependent. A study on the degradation of H-acid by ozonation found that the process was most effective at a high pH of 11.5, indicating that the molecule is more susceptible to oxidative degradation under alkaline conditions. It is also susceptible to microbial degradation.
Data Summary: A Comparative Overview
The following table summarizes the available stability data for the selected dye intermediates. It is crucial to interpret this data with caution, as the experimental conditions vary between studies.
| Dye Intermediate | Thermal Stability (Decomposition Temp.) | Photostability (Quantum Yield, if available) | pH Stability Insights |
| This compound | ≥300 °C[3][4] | Data not available in searched literature. | Susceptible to microbial degradation. Stability is pH-dependent.[5] |
| Sulfanilic Acid | ~288 °C[7] | Susceptible to photodegradation, especially with catalysts. | Aqueous solutions can hydrolyze over time.[6] |
| Aniline-2,5-disulfonic Acid | >300 °C | 0.46 (in deoxygenated aqueous solution) | Generally stable in acidic to neutral solutions. |
| H-Acid | >300 °C (monosodium salt) | Data not available in searched literature. | More susceptible to oxidative degradation at high pH. Susceptible to microbial degradation. |
Experimental Protocols for Stability Assessment
To facilitate a direct and robust comparison of dye intermediate stability, standardized experimental protocols are essential. The following section outlines detailed, step-by-step methodologies for assessing thermal, photo, and pH stability. These protocols are designed to be self-validating systems, incorporating controls and precise analytical measurements.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the onset and pattern of thermal decomposition of the dye intermediates in their solid state.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the dye intermediate powder into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperatures at which 5% and 50% mass loss occurs.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Causality Behind Experimental Choices:
-
An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the influence of oxidation.
-
A controlled, linear heating rate ensures reproducibility and allows for accurate determination of decomposition temperatures.
-
Analysis of the DTG curve provides more detailed information about the decomposition process, which may occur in multiple steps.
Photostability Assessment (Forced Degradation Study)
Objective: To quantify and compare the rate of degradation of the dye intermediates upon exposure to a standardized light source.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each dye intermediate (e.g., 100 µg/mL) in a suitable solvent (e.g., HPLC-grade water or methanol, depending on solubility).
-
Prepare a "dark control" sample for each intermediate by wrapping a vial of the solution in aluminum foil.
-
-
Exposure Conditions:
-
Place the sample solutions in a photostability chamber equipped with a calibrated light source that provides both UV and visible light (e.g., a xenon lamp with filters to simulate ICH Q1B conditions).
-
Place the "dark control" samples in the same chamber to control for thermal degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample (including the dark control) at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analytical Method (HPLC-UV):
-
Analyze the withdrawn samples immediately using a validated stability-indicating HPLC method with UV detection at the λmax of the parent compound.
-
The HPLC method should be capable of separating the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the percentage remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).
-
Calculate the half-life (t½ = 0.693/k).
-
Causality Behind Experimental Choices:
-
A stability-indicating HPLC method is critical to ensure that the decrease in the parent peak area is due to degradation and not co-elution with degradation products.
-
The use of a "dark control" allows for the differentiation between photodegradation and thermal degradation that may occur in the chamber.
-
Kinetic analysis provides a quantitative measure of stability (rate constant and half-life) that can be directly compared between different compounds.
pH Stability Assessment (Forced Degradation Study)
Objective: To evaluate the stability of the dye intermediates across a range of pH values at a constant temperature.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12) using standard buffer systems.
-
Sample Preparation:
-
Prepare stock solutions of each dye intermediate.
-
Dilute the stock solution into each buffer to a final concentration (e.g., 50 µg/mL).
-
-
Incubation:
-
Incubate the buffered solutions in a constant temperature bath (e.g., 60 °C) to accelerate degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each pH solution at specified time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Neutralize the aliquots if necessary before analysis.
-
-
Analytical Method (HPLC-UV):
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each pH.
-
Plot the percentage remaining versus time for each pH.
-
Determine the degradation rate constant (k) at each pH.
-
Plot the log of the rate constant (log k) versus pH to create a pH-rate profile.
-
Causality Behind Experimental Choices:
-
Using a range of buffers allows for the identification of the pH at which the compound is most stable and where it is most labile.
-
Elevated temperature accelerates the degradation process, allowing for the observation of significant degradation within a reasonable timeframe.
-
A pH-rate profile provides a clear visual representation of the compound's stability across the pH spectrum.
Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways of these intermediates is crucial for identifying and controlling impurities.
-
This compound and H-Acid: As aminonaphthalene sulfonic acids, their degradation can be initiated by oxidation of the amino group or the aromatic ring, potentially leading to the formation of colored byproducts. Desulfonation can also occur under harsh conditions. Microbial degradation often involves hydroxylation of the naphthalene ring system, followed by ring cleavage.
-
Sulfanilic Acid and Aniline-2,5-disulfonic Acid: These aniline derivatives are prone to oxidation at the amino group, which can lead to the formation of polymeric, colored impurities. As demonstrated for Aniline-2,5-disulfonic acid, photolytic desulfonation is also a key degradation pathway.
Conclusion and Recommendations
The stability of dye intermediates is a multifaceted property that is critical to the quality and safety of the final products. This guide has provided a comparative overview of the stability of this compound against Sulfanilic acid, Aniline-2,5-disulfonic acid, and H-acid, based on available literature.
Key Takeaways:
-
All four intermediates exhibit good thermal stability in their solid state, with decomposition temperatures generally above 280 °C.
-
In aqueous solutions, their stability is significantly influenced by pH, light exposure, and temperature.
-
Aniline-2,5-disulfonic acid shows significant susceptibility to photodegradation.
-
H-acid's stability is notably reduced in alkaline conditions.
-
This compound, while generally stable, requires protection from light and air, and its susceptibility to microbial degradation should be considered in relevant applications.
Recommendations for Researchers:
-
When selecting a dye intermediate, consider the specific conditions of your synthesis and final application (e.g., processing temperatures, pH of formulations, expected light exposure of the final product).
-
Always store dye intermediates in tightly sealed, light-resistant containers in a cool, dry place.
-
For critical applications, it is highly recommended to perform in-house stability studies using the standardized protocols outlined in this guide to generate direct comparative data relevant to your specific process and formulation.
-
When developing analytical methods for dye synthesis, ensure they are stability-indicating to accurately monitor the purity of intermediates and final products.
By adopting a proactive approach to understanding and managing the stability of dye intermediates, researchers and developers can enhance the quality, consistency, and safety of their products.
References
- Ataman Kimya. (n.d.). SULFANILIC ACID.
- MOLBASE Encyclopedia. (n.d.). This compound|84-86-6.
- Techno PharmChem. (n.d.). SULFANILIC ACID.
- Fisher Scientific. (2014, June 12). SAFETY DATA SHEET - Sulfanilic Acid Anhydrous (Certified ACS).
- Himalaya Chemicals. (n.d.). Aniline 2-5 Disulfonic Acid Manufacturer, Supplier, Exporter.
- Chemical Bull Pvt. Ltd. (n.d.). Aniline-2,5-disulfonic Acid | 98-44-2.
- Solubility of Things. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.
- PubChem. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate.
- Sigma-Aldrich. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025, July 21).
- Photolysis of aqueous solutions of aniline-2,5-disulfonic acid: steady state and laser flash photolysis studies. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
- Decomposition of a dye intermediate, (H-acid) 1 amino-8-naphthol-3,6 disulfonic acid in aqueous solution by ozonation. (2025, August 9). ResearchGate.
- ChemicalBook. (n.d.). Aniline-2,5-disulfonic acid(98-44-2).
- The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021, December 8).
- Tentative pathway of H acid degradation. (n.d.). ResearchGate.
- Feasibility and Statistical Analysis of Sulfanilic Acid Degradation in a Batch Photo-Fenton Process. (n.d.). MDPI.
- Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. (n.d.). PubMed.
- LookChem. (n.d.). This compound(CAS 84-86-6).
- Solubility of Things. (n.d.). This compound.
- Everything You Should Know about Dye Intermediates. (2022, July 14).
- Sigma-Aldrich. (n.d.). 4-Amino-1-naphthalenesulfonic acid.
- PubChem. (n.d.). H acid.
- Merck Millipore. (n.d.). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt CAS 5460-09-3.
- Santa Cruz Biotechnology. (n.d.). Aniline-2,5-disulfonic acid | CAS 98-44-2.
- ChemicalBook. (2025, January 27). This compound.
- Solubility of Things. (n.d.). Sulfanilic acid.
- Wikipedia. (n.d.). Aminonaphthalenesulfonic acids.
- Wikipedia. (n.d.). Sulfanilic acid.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 84-86-6).
- NIST. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 90459-10-2.
- GlobalLinker. (n.d.). DYE INTERMEDIATES - Chemical Compounds for Dyestuff Manufacturing.
- Apurva Chemicals. (n.d.). How to Choose the Best Dye Intermediates for Your Industry.
- AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
- ResearchGate. (n.d.). Dye and Dye Intermediates.
- NCBI. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
- PubMed. (n.d.). Microbial naphthenic Acid degradation.
- Eawag-BBD. (2001, November 7). 1-Naphthoic Acid Pathway Map.
- PubMed Central. (n.d.). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation.
- Everything You Should Know about Dye Intermediates. (2022, July 14).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Naphthionic Acid
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of naphthionic acid, ensuring the safety of personnel and the protection of the environment. As a senior application scientist, my aim is to synthesize technical knowledge with practical, field-tested insights to empower you with a self-validating system for chemical disposal.
Immediate Safety & Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound (4-aminonaphthalene-1-sulfonic acid) is a corrosive solid that can cause severe skin burns and eye damage.[1] Inhalation of its dust can be extremely destructive to the mucous membranes and upper respiratory tract. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).
Causality Behind PPE Selection: The choice of PPE is not arbitrary; it is directly dictated by the chemical's properties. The corrosive nature of this compound necessitates a barrier to prevent skin and eye contact. The potential for dust generation requires respiratory protection to safeguard against internal tissue damage.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield | NIOSH (US) or EN 166 (EU) approved[1] | Protects against dust particles and potential splashes causing severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use[1] | Prevents direct skin contact and subsequent chemical burns. |
| Body | Laboratory coat | Standard lab attire | Protects personal clothing from contamination. |
| Respiratory | NIOSH/MSHA approved respirator with a P2 filter | Required when dusts are generated | Prevents inhalation of harmful dust particles. |
Segregation and Waste Stream Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should never be mixed with other waste streams. Incompatible chemicals can react violently, leading to the generation of heat, toxic gases, or even explosions.
Key Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[2]
-
Strong Acids/Bases: While this compound is itself an acid, mixing with other strong acids or bases can cause unpredictable reactions.[3][4]
-
Air: Some sources indicate that this compound should be stored under an inert atmosphere and protected from air.[2]
Waste Container Protocol:
-
Designated Container: Use a dedicated, leak-proof, and clearly labeled container for this compound waste.[5]
-
Labeling: The label must include the full chemical name, "this compound," and all relevant hazard pictograms (e.g., "Corrosive").[5]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The container should be kept tightly closed.[1]
Spill Management: A Rapid and Controlled Response
In the event of a this compound spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the area.[1][7] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[5]
-
Assess the Spill: Determine the extent of the spill. For minor spills, trained laboratory personnel equipped with the proper PPE can proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8][9]
-
Contain the Spill: For solid spills, gently cover the material to avoid creating dust.[5] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[5][10] Do not use water to clean up the initial spill as this may spread the contamination.[10]
-
Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[1][5]
-
Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[5] Subsequently, wash the area with soap and water.[7]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[8]
Disposal Procedures: A Multi-faceted Approach
The final disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[11]
Primary Disposal Method:
The most common and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1][7] These companies are equipped to handle and treat hazardous chemical waste in a compliant and environmentally responsible manner.
Alternative On-site Treatment (for specific contexts and with expert supervision):
In some instances, and only with the explicit approval and guidance of your institution's EHS department, chemical treatment to render the waste less hazardous may be an option. A general method for the degradation of aromatic amines involves oxidation.
Experimental Protocol for Oxidation of Aromatic Amines (for informational purposes, not to be performed without institutional approval):
-
Acidification: In a fume hood, dissolve the this compound waste in a suitable solvent.
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate solution, while stirring.
-
Neutralization: After the reaction is complete (indicated by a color change), neutralize the solution.
-
Disposal: The neutralized solution may be suitable for drain disposal, but this must be confirmed with your local EHS and water treatment authorities.
Disclaimer: This protocol is a general guideline and has not been specifically validated for this compound. A thorough risk assessment and small-scale testing are mandatory before implementation.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, implementing robust segregation and spill management protocols, and adhering to regulatory disposal requirements, researchers can ensure a safe laboratory environment for themselves and their colleagues. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and EHS department for tailored advice.
References
-
Sulfamic Acid - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health. [Link]
-
ALKANE SULFONIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Common Name: NAPHTHENIC ACID HAZARD SUMMARY. (1999). New Jersey Department of Health. [Link]
-
Sulfonic Acid - Safety Data Sheet. (2017). ALPHACHEM Limited. [Link]
-
Material Safety Data Sheet - 1-Naphthalenesulfonic acid, tech., 70%. (n.d.). Cole-Parmer. [Link]
-
SULPHONIC ACID, 90%. (2018). GHS. [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
